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  • Product: 5-ethyl-1H-indole-2-carboxylic acid
  • CAS: 37033-93-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 5-ethyl-1H-indole-2-carboxylic acid

This guide provides a comprehensive overview of the chemical properties of 5-ethyl-1H-indole-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This do...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties of 5-ethyl-1H-indole-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, structural characterization, and reactivity. Given the limited direct literature on this specific derivative, this guide synthesizes information from established chemical principles and data from closely related analogues to present a robust and practical resource.

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole ring system is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1] Indole-2-carboxylic acid and its derivatives are particularly noteworthy for their diverse biological activities, including anti-inflammatory, antifungal, and antitumor properties.[2][3] The strategic placement of substituents on the indole core allows for the fine-tuning of its physicochemical and pharmacological properties. The 5-ethyl substituent, in particular, introduces a lipophilic alkyl group that can influence molecular interactions, metabolic stability, and receptor binding affinity, making 5-ethyl-1H-indole-2-carboxylic acid a compound of considerable interest in the design of novel therapeutic agents.[4]

Synthesis of 5-ethyl-1H-indole-2-carboxylic acid

The most established and versatile method for the synthesis of indole-2-carboxylic acids is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and an α-ketoacid. For the synthesis of 5-ethyl-1H-indole-2-carboxylic acid, the logical precursors are (4-ethylphenyl)hydrazine and pyruvic acid.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis can be conceptualized in two primary stages: the formation of the hydrazone intermediate and its subsequent acid-catalyzed cyclization and aromatization.

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Cyclization & Aromatization 4-ethylphenylhydrazine 4-ethylphenylhydrazine Hydrazone (E)-2-((2-(4-ethylphenyl)hydrazono)propanoic acid 4-ethylphenylhydrazine->Hydrazone + Pyruvic_acid Pyruvic acid Pyruvic_acid->Hydrazone Protonation Protonation & Tautomerization Hydrazone->Protonation Acid Catalyst (e.g., H2SO4, PPA) Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Protonation->Sigmatropic_Rearrangement Cyclization_Elimination Cyclization & NH3 Elimination Sigmatropic_Rearrangement->Cyclization_Elimination Final_Product 5-ethyl-1H-indole-2-carboxylic acid Cyclization_Elimination->Final_Product caption Proposed Fischer Indole Synthesis Pathway

Caption: Proposed Fischer Indole Synthesis Pathway.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for similar indole-2-carboxylic acid syntheses.

Step 1: Formation of (E)-2-((2-(4-ethylphenyl)hydrazono)propanoic acid)

  • In a round-bottom flask, dissolve (4-ethylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of pyruvic acid to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

  • The hydrazone may precipitate out of the solution. If so, it can be collected by filtration, washed with a cold solvent, and dried.

Causality: The initial condensation reaction between the hydrazine and the ketone (pyruvic acid) is typically spontaneous and exothermic. The choice of a protic solvent facilitates the reaction and the precipitation of the product.

Step 2: Cyclization to 5-ethyl-1H-indole-2-carboxylic acid

  • To the crude or purified hydrazone, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid are commonly used.[5]

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The optimal temperature should be determined empirically.

  • Monitor the progress of the reaction by TLC. The reaction is complete when the starting hydrazone is no longer detectable.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice. This will precipitate the crude 5-ethyl-1H-indole-2-carboxylic acid.

  • Collect the precipitate by filtration, wash thoroughly with water to remove the acid catalyst, and dry.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the purified product.

Causality: The strong acid protonates the hydrazone, facilitating tautomerization to the enehydrazine. The subsequent[6][6]-sigmatropic rearrangement is the key bond-forming step, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[7] The heat provides the necessary activation energy for these transformations.

Physicochemical Properties

PropertyValueSource
CAS Number 37033-93-5[8]
Molecular Formula C₁₁H₁₁NO₂[8]
Molecular Weight 189.21 g/mol [8]
Appearance Off-white to yellow powder[9]
Melting Point 181-185 °C[9]
Boiling Point 422.9 °C at 760 mmHg[9]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.Inferred

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of closely related indole-2-carboxylic acid derivatives. These serve as a guide for the characterization of synthesized 5-ethyl-1H-indole-2-carboxylic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group and the protons on the indole ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)11.0 - 12.5br s-
H-3~7.1s-
H-4~7.5s-
H-6~7.0d~8.4
H-7~7.4d~8.4
-CH₂- (ethyl)~2.7q~7.6
-CH₃ (ethyl)~1.2t~7.6
-COOH12.5 - 13.5br s-

Rationale: The indole NH proton is typically deshielded and appears as a broad singlet. The H-3 proton of indole-2-carboxylic acids is a characteristic singlet. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The ethyl group will show a classic quartet and triplet pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~165
C-2~138
C-3~103
C-3a~128
C-4~123
C-5~135
C-6~122
C-7~112
C-7a~137
-CH₂- (ethyl)~29
-CH₃ (ethyl)~16

Rationale: The carbonyl carbon of the carboxylic acid is the most deshielded. The quaternary carbons of the indole ring will appear at characteristic shifts. The chemical shifts of the ethyl group carbons are in the typical aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Hydrogen-bonded O-H stretch
N-H (Indole)3300-3500 (sharp)N-H stretch
C=O (Carboxylic Acid)1680-1710Carbonyl stretch
C=C (Aromatic)1500-1600Aromatic ring stretch
C-H (sp²)3000-3100Aromatic C-H stretch
C-H (sp³)2850-2960Aliphatic C-H stretch

Rationale: The broad O-H stretch of the carboxylic acid dimer and the sharp N-H stretch of the indole are key diagnostic peaks. The carbonyl stretch is also a strong, characteristic absorption.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

IonPredicted m/z
[M]+•189.0790
[M-H]⁻188.0717
[M-COOH]+144.0813

Rationale: The molecular ion peak will correspond to the exact mass of C₁₁H₁₁NO₂. Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group.

Chemical Reactivity

5-ethyl-1H-indole-2-carboxylic acid is expected to exhibit reactivity characteristic of both the indole nucleus and the carboxylic acid functional group.

Reactions at the Carboxylic Acid Group
  • Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol under acidic conditions or via an acyl chloride intermediate.[3]

  • Amide Formation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents (e.g., DCC, EDC) or after conversion to the acyl chloride.[10]

Reactions at the Indole N-H
  • N-Alkylation/N-Acylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with an electrophile (e.g., alkyl halide, acyl chloride) to yield N-substituted derivatives.[1]

Electrophilic Aromatic Substitution

The indole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. The directing effects of the existing substituents will influence the position of further substitution. The C-3 position is generally the most nucleophilic site in the indole ring.

Applications in Drug Development and Research

Indole-2-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry. They have been investigated for a wide range of therapeutic applications, including:

  • Antiviral Agents: Certain indole-2-carboxylic acid derivatives have shown promise as inhibitors of viral enzymes, such as HIV-1 integrase.[4]

  • Anticancer Agents: The indole core is present in numerous natural and synthetic compounds with cytotoxic activity against various cancer cell lines.[2]

  • Anti-inflammatory Agents: The structural similarity of indoles to tryptophan allows them to interact with biological targets involved in inflammatory pathways.[2]

The 5-ethyl substituent of the title compound can enhance its lipophilicity, potentially improving cell membrane permeability and oral bioavailability. It can also engage in hydrophobic interactions within the binding pockets of target proteins, potentially leading to increased potency and selectivity.

Conclusion

5-ethyl-1H-indole-2-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. While specific experimental data for this compound is sparse in the public domain, its chemical properties can be reliably predicted based on well-established principles of organic chemistry and data from closely related analogues. The synthetic route via the Fischer indole synthesis is robust and adaptable, and the expected spectroscopic and reactive properties provide a solid foundation for its use in further research and development.

References

  • The Organic Chemistry Tutor. Fischer Indole Synthesis. 2021. Available from: [Link]

  • Chemsrc. Ethyl indole-2-carboxylate | CAS#:3770-50-1. Available from: [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Available from: [Link]

  • Google Patents. KR100411599B1 - Process for preparation of 5-substituted indole derivatives.
  • Boraei, A. T. A., & El-Ashry, E. S. H. (2016).
  • Khanum, S. A., et al. (2020). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 11(4), 336-344.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(4), 582-592.

Sources

Exploratory

physicochemical characteristics of 5-ethyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 5-ethyl-1H-indole-2-carboxylic acid This guide provides a comprehensive technical overview of the core . Designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 5-ethyl-1H-indole-2-carboxylic acid

This guide provides a comprehensive technical overview of the core . Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven experimental methodologies. Our approach is grounded in scientific integrity, ensuring that every piece of information is supported by authoritative sources and every protocol is a self-validating system.

Introduction and Molecular Overview

5-ethyl-1H-indole-2-carboxylic acid belongs to the indole-2-carboxylic acid class of compounds, which are significant scaffolds in medicinal chemistry. The indole nucleus is a prevalent feature in many natural products and pharmacologically active agents, including those with anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The carboxylic acid moiety at the 2-position is crucial for various biological interactions, notably in acting as a metal-chelating group in enzyme active sites, such as in HIV-1 integrase inhibitors.[4][5] The ethyl substituent at the 5-position is expected to modulate the compound's lipophilicity and potentially its metabolic stability and target engagement, making a thorough understanding of its physicochemical profile essential for any research and development endeavor.

Molecular Structure:

  • IUPAC Name: 5-ethyl-1H-indole-2-carboxylic acid

  • Chemical Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

The structure consists of a bicyclic indole ring system with an ethyl group at position 5 of the benzene ring and a carboxylic acid group at position 2 of the pyrrole ring.

Crystalline State and Thermal Properties

The thermal behavior of a compound is critical for its purification, formulation, and storage. The melting point is a primary indicator of purity.

Expected Melting Point

Direct experimental data for 5-ethyl-1H-indole-2-carboxylic acid is not widely published. However, we can estimate its melting point by examining related structures. The parent compound, indole-2-carboxylic acid, has a melting point in the range of 202-206°C.[1] Substituents on the indole ring can either increase or decrease the melting point depending on their nature and position. For instance, 1-benzyl-1H-indole-2-carboxylic acid melts at 190–191°C, while the parent 1H-Indole-2-carboxylic acid has a melting point of 203–204°C.[2] Substituted indole-2-carboxylic acid derivatives have reported melting points ranging from approximately 130°C to over 190°C.[6][7] Given the addition of a non-polar ethyl group, it is reasonable to predict that the melting point of 5-ethyl-1H-indole-2-carboxylic acid will be in a similar range, likely between 170°C and 210°C, contingent on its crystalline form.

CompoundMelting Point (°C)
Indole-2-carboxylic acid202-206[1]
1-Benzyl-1H-indole-2-carboxylic acid190-191[2]
Predicted: 5-ethyl-1H-indole-2-carboxylic acid170-210 (Estimated)
Experimental Protocol: Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to lower and broaden the range.

Methodology:

  • Sample Preparation: Ensure the sample of 5-ethyl-1H-indole-2-carboxylic acid is completely dry and finely powdered.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Initial Heating: Heat the sample rapidly to obtain an approximate melting point. This provides a target temperature for a more precise measurement.

  • Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first liquid appears (T₁) and the temperature at which the last solid melts (T₂). The melting point range is T₁-T₂.

  • Replicate: Perform the measurement in triplicate to ensure accuracy and reproducibility.

MeltingPoint_Workflow

Caption: Decision tree for the qualitative solubility analysis of an organic acid.

Acidity Constant (pKa)

The pKa is a quantitative measure of a compound's acidity in solution. For an indole-2-carboxylic acid, the primary acidic proton is on the carboxyl group. This value is fundamental for predicting ionization state at different pH values, which affects solubility, membrane permeability, and receptor binding.

Predicted pKa

The pKa of the parent indole-2-carboxylic acid is predicted to be approximately 4.44. [1]The electronic effect of the 5-ethyl group is weakly electron-donating through hyperconjugation. This slight increase in electron density on the aromatic ring is unlikely to have a major impact on the acidity of the distant carboxyl group. Therefore, the pKa of 5-ethyl-1H-indole-2-carboxylic acid is expected to be very close to that of the parent compound, likely in the range of 4.4 to 4.6.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.

Methodology:

  • Solution Preparation:

    • Accurately weigh a sample of 5-ethyl-1H-indole-2-carboxylic acid and dissolve it in a suitable solvent (e.g., a water/methanol co-solvent system if aqueous solubility is low) to a known concentration (e.g., 0.01 M).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). Ensure it is carbonate-free.

  • Apparatus Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

  • Titration:

    • Place a known volume of the acidic solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (the region of sharpest pH change).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq) from the inflection point of the curve (or by using the first derivative plot, d(pH)/dV).

    • The half-equivalence point is at Veq / 2.

    • The pH of the solution at the half-equivalence point is the pKa of the compound.

Workflow for pKa Determination by Titration

pKa_Workflow cluster_setup Preparation & Setup cluster_titration Titration Process cluster_analysis Data Analysis Prep1 Prepare 0.01M Acid Solution Prep2 Prepare & Standardize 0.1M NaOH Prep1->Prep2 Prep3 Calibrate pH Meter Prep2->Prep3 Titr1 Add NaOH in Increments Prep3->Titr1 Titr2 Record Volume & pH Titr1->Titr2 Titr3 Continue Past Equivalence Point Titr2->Titr3 Analysis1 Plot pH vs. Volume Titr3->Analysis1 Analysis2 Find Equivalence Point (Veq) Analysis1->Analysis2 Analysis3 Find pH at Veq/2 Analysis2->Analysis3 Result pH at Veq/2 = pKa Analysis3->Result

Caption: Workflow for determining pKa via potentiometric titration.

Spectroscopic Data

Spectroscopic analysis is indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, the N-H proton, and the carboxylic acid proton.

    • Carboxylic Acid (-COOH): A broad singlet, typically downfield (>11 ppm).

    • Indole N-H: A broad singlet, also downfield (>10 ppm). [2] * Aromatic Protons: Signals in the 7-8 ppm region. The substitution pattern (protons at positions 3, 4, 6, and 7) will lead to specific coupling patterns (singlets, doublets, etc.).

    • Ethyl Group (-CH₂CH₃): A quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group.

  • ¹³C NMR: The carbon NMR spectrum will show 11 distinct signals.

    • Carbonyl Carbon (-COOH): A signal in the 160-170 ppm region. [2] * Aromatic/Indole Carbons: Multiple signals between 100-140 ppm.

    • Ethyl Group Carbons: Two signals in the aliphatic region (<30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.

  • N-H Stretch (Indole): A moderate, sharp peak around 3300-3400 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹. [8]* C-H Stretches (Aromatic and Aliphatic): Peaks just above and just below 3000 cm⁻¹, respectively.

  • C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Molecular Ion (M⁺): In Electron Ionization (EI-MS), a peak corresponding to the molecular weight (m/z = 189) should be observed.

  • Fragmentation: A characteristic fragmentation pattern for indole derivatives involves the loss of specific groups. [9]For 5-ethyl-1H-indole-2-carboxylic acid, key fragments could arise from:

    • Loss of the carboxylic acid group (-COOH, 45 Da).

    • Loss of an ethyl radical (-CH₂CH₃, 29 Da).

    • Other fragmentations characteristic of the indole ring system. [10]

Conclusion

This technical guide has outlined the core . While direct experimental data for this specific molecule is scarce, a robust profile can be predicted based on the well-documented properties of related indole-2-carboxylic acid derivatives. Furthermore, this guide provides detailed, authoritative experimental protocols for the precise determination of its melting point, solubility, pKa, and spectroscopic signature. This foundational knowledge is paramount for any scientist or researcher aiming to utilize this compound in drug discovery, process chemistry, or materials science, enabling informed decisions and efficient experimental design.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved February 11, 2026, from [Link]

  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (n.d.). ACS Publications. Retrieved February 11, 2026, from [Link]

  • Solubility of Indole (C8H7N). (n.d.). Solubility of Things. Retrieved February 11, 2026, from [Link]

  • Study of Mass Spectra of Some Indole Derivatives. (2016). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. Retrieved February 11, 2026, from [Link]

  • Process for preparation of 5-substituted indole derivatives. (n.d.). Google Patents.
  • Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). (n.d.). Cheméo. Retrieved February 11, 2026, from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved February 11, 2026, from [Link]

  • On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. (n.d.). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). PMC. Retrieved February 11, 2026, from [Link]

  • Colorimetric Determination of Indole using p-hydroxybenzaldehyde. (n.d.). International Journal of Engineering and Applied Sciences. Retrieved February 11, 2026, from [Link]

  • Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection. (1988). Semantic Scholar. Retrieved February 11, 2026, from [Link]

  • indole-2-carboxylic acid, 1477-50-5. (n.d.). The Good Scents Company. Retrieved February 11, 2026, from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • A Practical Synthesis of Indole-2-carboxylic Acid. (2017). Taylor & Francis Online. Retrieved February 11, 2026, from [Link]

  • Indole-2-carboxylic acid. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica. Retrieved February 11, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved February 11, 2026, from [Link]

  • pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Indole-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved February 11, 2026, from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Indole-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved February 11, 2026, from [Link]

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Foundational

The Biological Landscape of 5-Ethyl-1H-indole-2-carboxylic Acid: A Synthetic Keystone with Therapeutic Potential

Introduction: The Indole-2-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole-2-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Within this chemical class, the indole-2-carboxylic acid scaffold has emerged as a particularly "privileged" motif, lending itself to the development of compounds with a wide spectrum of therapeutic applications. Derivatives of indole-2-carboxylic acid have been implicated in a number of biological roles, including antifungal, antitumor, and anti-inflammatory activities.[2][3] Furthermore, they have been investigated as potential cellular kinase inhibitors and antagonists for glycine-binding sites associated with the N-methyl-D-aspartate (NMDA) receptor.[2][4] This guide provides an in-depth technical exploration of a specific, yet significant, member of this family: 5-ethyl-1H-indole-2-carboxylic acid. While primarily recognized as a valuable synthetic intermediate in drug discovery, the inherent structural features of this molecule suggest a latent biological potential worthy of investigation.[5]

This document will navigate the known chemical synthesis of 5-ethyl-1H-indole-2-carboxylic acid, its established role as a precursor to potent bioactive compounds, and the inferred biological activities based on the well-documented pharmacology of its structural analogs. We will culminate with detailed experimental protocols designed to systematically elucidate the direct biological profile of this intriguing molecule.

Physicochemical Properties and Synthesis

Before delving into its biological activities, a foundational understanding of the physicochemical properties and synthesis of 5-ethyl-1H-indole-2-carboxylic acid is essential for the research scientist.

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
CAS Number 37033-93-5

The synthesis of indole-2-carboxylic acids can be achieved through various methods, with a common route involving the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[6]

General Synthetic Protocol: A Conceptual Workflow

The synthesis of 5-ethyl-1H-indole-2-carboxylic acid, while not explicitly detailed in a step-by-step manner in the reviewed literature, can be conceptualized based on established synthetic routes for analogous indole-2-carboxylic acids.[6] The following workflow outlines a plausible synthetic strategy.

A 4-Ethyl-1-nitrotoluene C Condensation (e.g., NaOEt, EtOH) A->C B Diethyl Oxalate B->C D Intermediate C->D E Reductive Cyclization (e.g., Hydrazine hydrate, Fe(OH)₂) D->E F 5-Ethyl-1H-indole-2-carboxylic acid E->F

A conceptual synthetic workflow for 5-ethyl-1H-indole-2-carboxylic acid.

Causality in Synthesis: The choice of a substituted o-nitrotoluene (in this case, 4-ethyl-1-nitrotoluene) is critical as it dictates the substitution pattern on the benzene ring of the final indole product. The condensation with diethyl oxalate provides the necessary carbon framework for the eventual formation of the carboxylic acid at the 2-position of the indole ring. The subsequent reductive cyclization is a key step, simultaneously reducing the nitro group to an amine and facilitating the intramolecular reaction to form the pyrrole ring of the indole nucleus.

Established Biological Role: A Precursor to Anti-Trypanosomal Agents

While direct biological profiling of 5-ethyl-1H-indole-2-carboxylic acid is not extensively documented, its utility as a synthetic intermediate for the generation of potent bioactive molecules is established.[7] A notable example is its use in the synthesis of 1H-indole-2-carboxamides with activity against Trypanosoma cruzi, the causative agent of Chagas disease.[8]

Workflow: From Carboxylic Acid to Bioactive Carboxamide

The conversion of 5-ethyl-1H-indole-2-carboxylic acid to a biologically active carboxamide involves a standard amide coupling reaction.

A 5-Ethyl-1H-indole-2-carboxylic acid C Amide Coupling (e.g., BOP, DIPEA, DCM) A->C B Amine Substrate B->C D 5-Ethyl-1H-indole-2-carboxamide Derivative C->D E Biological Evaluation (e.g., Anti-Trypanosoma cruzi assay) D->E

Synthetic conversion to a bioactive indole-2-carboxamide.

This synthetic strategy highlights the importance of the carboxylic acid moiety as a chemical handle for diversification, allowing for the exploration of a wide range of amide derivatives and the optimization of biological activity. The 5-ethyl group in these derivatives is shown to be a favorable substitution, contributing to the overall potency of the final compounds.

Inferred and Potential Biological Activities

Based on the extensive research into the broader class of indole-2-carboxylic acid derivatives, we can infer several potential biological activities for 5-ethyl-1H-indole-2-carboxylic acid. These hypotheses provide a rational basis for the experimental protocols detailed in the subsequent section.

Antagonism of the NMDA Receptor Glycine Site

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity and excitotoxicity.[4] Indole-2-carboxylic acid itself is a known competitive antagonist of glycine potentiation at the NMDA receptor.[4] This suggests that 5-ethyl-1H-indole-2-carboxylic acid may also interact with this site.

NMDA_R NMDA Receptor Glutamate Site Glycine Site Activation Channel Activation NMDA_R->Activation Blockade Channel Blockade NMDA_R->Blockade Glycine Glycine Glycine->NMDA_R:gly Binds & Potentiates Compound 5-Ethyl-1H-indole- 2-carboxylic acid (Hypothesized) Compound->NMDA_R:gly Competitively Binds

Hypothesized antagonism at the NMDA receptor glycine site.

Mechanistic Insight: The glycine co-agonist site on the NMDA receptor is a critical regulatory domain. Antagonism at this site can modulate receptor activity, offering a potential therapeutic avenue for conditions associated with NMDA receptor over-activation, such as neurodegenerative diseases.[9]

Antiproliferative and Kinase Inhibition Activity

Numerous indole-2-carboxylic acid derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[10] The mechanism of action is often linked to the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are key regulators of cell growth and proliferation.[10]

Antimicrobial and Antiviral Potential

The indole-2-carboxylic acid scaffold is present in compounds with documented antifungal and antibacterial properties.[2][11] Additionally, derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[12][13] This suggests that 5-ethyl-1H-indole-2-carboxylic acid may possess intrinsic antimicrobial or antiviral activities.

Experimental Protocols for Biological Characterization

To empirically validate the inferred biological activities of 5-ethyl-1H-indole-2-carboxylic acid, the following detailed experimental protocols are proposed.

Protocol 1: Evaluation of NMDA Receptor Antagonism

Objective: To determine if 5-ethyl-1H-indole-2-carboxylic acid acts as an antagonist at the glycine binding site of the NMDA receptor.

Methodology: Electrophysiological Recording in Xenopus Oocytes

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNAs encoding the human NMDA receptor subunits (e.g., GluN1 and GluN2A). Incubate for 2-5 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a low-glycine Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -70 mV.

    • Apply a sub-maximal concentration of NMDA (e.g., 100 µM) to elicit an inward current.

    • Co-apply varying concentrations of glycine to determine the dose-response relationship for potentiation of the NMDA-evoked current.

    • To test for antagonism, pre-incubate the oocyte with 5-ethyl-1H-indole-2-carboxylic acid (e.g., 1 µM to 100 µM) for 1-2 minutes before co-applying NMDA and glycine.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents in the presence and absence of the test compound.

    • Construct a glycine dose-response curve in the presence of a fixed concentration of 5-ethyl-1H-indole-2-carboxylic acid and compare it to the control curve. A rightward shift in the curve is indicative of competitive antagonism.

Self-Validation: The use of a known competitive antagonist of the glycine site, such as indole-2-carboxylic acid, as a positive control is crucial for validating the experimental setup and data interpretation.

Protocol 2: Assessment of Antiproliferative Activity

Objective: To determine the cytotoxic and antiproliferative effects of 5-ethyl-1H-indole-2-carboxylic acid on a panel of human cancer cell lines.

Methodology: MTT Cell Viability Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-ethyl-1H-indole-2-carboxylic acid (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI₅₀ (concentration that causes 50% growth inhibition) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validation: The inclusion of a well-characterized cytotoxic agent like doxorubicin provides a reference for the potency of the test compound and ensures the assay is performing as expected.

Conclusion and Future Directions

5-Ethyl-1H-indole-2-carboxylic acid stands as a molecule of significant interest to the medicinal chemist and drug discovery professional. While its current, well-defined role is that of a versatile synthetic intermediate for the construction of more complex and potent therapeutic agents, particularly in the realm of anti-trypanosomal drug development, its structural heritage within the broadly active indole-2-carboxylic acid class strongly suggests a yet-to-be-explored biological profile. The ethyl substitution at the 5-position is a tolerated and potentially beneficial modification, as evidenced by the activity of its derivatives.

The experimental pathways laid out in this guide provide a clear and robust framework for the systematic investigation of its potential as an NMDA receptor modulator, an antiproliferative agent, and beyond. The elucidation of its intrinsic biological activities will not only enhance our understanding of the structure-activity relationships within this important class of compounds but may also unveil a novel therapeutic lead in its own right. Future research should focus on the execution of these and similar assays to fully characterize the pharmacological landscape of 5-ethyl-1H-indole-2-carboxylic acid.

References

  • 5-Ethylindole-2-carboxylic acid - Chem-Impex.

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205.

  • Ethyl 1H-indole-2-carboxylate - IUCr Journals. (2020).

  • Zhang, L., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243.

  • North, E. J., et al. (2017). Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity. Bioorganic & Medicinal Chemistry, 25(14), 3774–3784.

  • Ilieva, S., et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 28(4), 1827.

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(20), 7020.

  • Bakr, A. T. A., & El-Azzouny, A. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011). Google Patents.

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate.

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.

  • de Oliveira, R. G., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.

  • Leeson, P. D., et al. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Journal of Medicinal Chemistry, 35(11), 1954–1968.

  • de Oliveira, R. G., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health.

  • Kemp, J. A., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Proceedings of the National Academy of Sciences, 85(17), 6547–6550.

  • Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(6), 221-227.

  • Costa, B. M., et al. (2011). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. ResearchGate.

  • de Oliveira, R. G., et al. (2025). Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubMed.

  • Nare, B., et al. (2015). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. ACS Medicinal Chemistry Letters, 6(11), 1104–1109.

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Exploratory

Technical Guide: 5-Ethyl-1H-Indole-2-Carboxylic Acid Derivatives

Scaffold Analysis, Synthesis, and Therapeutic Applications Executive Summary The 5-ethyl-1H-indole-2-carboxylic acid scaffold represents a specific lipophilic modification of the privileged indole-2-carboxylate pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Synthesis, and Therapeutic Applications

Executive Summary

The 5-ethyl-1H-indole-2-carboxylic acid scaffold represents a specific lipophilic modification of the privileged indole-2-carboxylate pharmacophore. While the parent indole-2-carboxylic acid is a known competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor, the introduction of a 5-ethyl group alters the physicochemical profile, enhancing lipophilicity (LogP) and potential blood-brain barrier (BBB) permeability without introducing the electronic withdrawal associated with 5-halo derivatives.

This guide details the chemical synthesis, structure-activity relationships (SAR), and experimental protocols for researchers leveraging this scaffold in neuropharmacology and antiviral drug discovery.

Physicochemical Profile & SAR Analysis

The 5-ethyl substituent is distinct from common 5-fluoro or 5-methoxy analogs. It provides steric bulk and hydrophobicity solely through alkyl interactions, lacking hydrogen bond acceptor capabilities or sigma-hole interactions found in halogens.

Table 1: Comparative Physicochemical Properties (Predicted)

Property5-Ethyl-1H-indole-2-COOH5-Chloro-1H-indole-2-COOHIndole-2-COOH (Parent)Impact of 5-Ethyl Group
Mol.[1] Weight 189.21 g/mol 195.60 g/mol 161.16 g/mol Moderate increase; maintains "Fragment-like" status.
cLogP ~2.8 - 3.1~2.5~1.6Significantly Higher. Improves membrane permeability.
TPSA ~50 Ų~50 Ų~50 ŲUnchanged; favorable for CNS penetration.
Electronic Effect Weak Donor (+I)Withdrawing (-I/+M)NeutralIncreases electron density on the indole ring.
Metabolic Liability Benzylic oxidationLowLowThe ethyl -CH2- is a potential CYP450 oxidation site.
Structural Logic & Pharmacophore

The biological activity of this class hinges on two domains:

  • The Acidic Head (C2-COOH): Mimics the glycine carboxylate, forming critical salt bridges with arginine residues (e.g., Arg260 in NMDA NR1 subunits) or chelating Magnesium ions (Mg²⁺) in HIV-1 Integrase active sites.

  • The Lipophilic Tail (C5-Ethyl): Occupies hydrophobic pockets. In the NMDA receptor, this region interacts with aromatic residues (Phe/Trp). The ethyl group optimizes Van der Waals contact where the parent indole might be too small, but avoids the steric clash of larger groups (e.g., tert-butyl).

Chemical Synthesis: The Fischer Indole Route

The most robust synthesis for 5-ethyl-1H-indole-2-carboxylic acid utilizes the Fischer Indole Synthesis . This method is preferred over the Reissert synthesis for 5-alkyl derivatives due to the availability of hydrazine precursors and higher yields.

Reaction Pathway Visualization

FischerSynthesis Start1 p-Ethylphenylhydrazine HCl Inter1 Phenylhydrazone Intermediate Start1->Inter1 Condensation (EtOH, Reflux) Start2 Ethyl Pyruvate Start2->Inter1 Inter2 [3,3]-Sigmatropic Rearrangement Inter1->Inter2 Polyphosphoric Acid (PPA), 100°C ProdEst Ethyl 5-ethylindole- 2-carboxylate Inter2->ProdEst Cyclization & NH3 Loss Final 5-Ethyl-1H-indole- 2-carboxylic acid ProdEst->Final Hydrolysis (LiOH, THF/H2O)

Caption: Step-wise synthesis via Fischer Indolization followed by ester hydrolysis.

Detailed Experimental Protocol

Step 1: Hydrazone Formation

  • Dissolve p-ethylphenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol (10 mL/mmol).

  • Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Reflux for 2 hours. Monitor by TLC (vanishing hydrazine spot).

  • Concentrate in vacuo. The crude hydrazone is often an oil; use directly or purify via short silica plug.

Step 2: Cyclization (Fischer Indolization)

  • Mix the crude hydrazone with Polyphosphoric Acid (PPA) (10 g per 1 g hydrazone).

  • Critical Step: Heat to 100–110°C with vigorous mechanical stirring. Caution: Exothermic.

  • Maintain temperature for 30–60 minutes. The mixture will darken significantly.

  • Cool to 60°C and pour onto crushed ice/water slurry. Stir until the PPA dissolves.

  • Extract with Ethyl Acetate (3x). Wash organic layer with NaHCO₃ (sat.) and Brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Recrystallize the ester (Ethyl 5-ethylindole-2-carboxylate) from Ethanol/Water.

Step 3: Hydrolysis to Free Acid

  • Dissolve the ester in THF:Water (3:1).

  • Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4–12 hours.

  • Acidify carefully with 1M HCl to pH 2. The carboxylic acid will precipitate.

  • Filter, wash with cold water, and dry under vacuum.

Therapeutic Applications & Mechanisms[2]
A. NMDA Receptor Antagonism (Glycine Site)

Indole-2-carboxylic acids are classic competitive antagonists at the glycine co-agonist site of the NMDA receptor.[2]

  • Mechanism: The C2-carboxylate mimics glycine. The indole ring creates pi-stacking interactions within the binding cleft.

  • 5-Ethyl Specificity: The 5-ethyl group extends into a hydrophobic accessory pocket. This modification typically reduces potency slightly compared to 5,7-dichloro analogs (which are highly potent) but improves the pharmacokinetic profile by reducing plasma protein binding affinity relative to highly halogenated analogs.

B. HIV-1 Integrase Inhibition (Emerging)

Recent studies identify indole-2-carboxylic acids as scaffolds for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[3]

  • Mechanism: The core chelates the Mg²⁺ cofactor essential for viral DNA integration.

  • Relevance: The 5-ethyl group provides the necessary lipophilicity to penetrate infected cells, serving as a template for "Next-Generation" INSTIs that require hydrophobic contacts to overcome viral resistance mutations.

Biological Evaluation Workflow

BioAssay cluster_NMDA NMDA Receptor Assay cluster_HIV HIV-1 Integrase Assay Compound 5-Ethyl-1H-indole-2-COOH Binding [3H]-Glycine Displacement Compound->Binding Strand Strand Transfer Assay (ELISA-based) Compound->Strand Func Electrophysiology (Oocytes) Binding->Func If Ki < 10 µM Mg Mg2+ Chelation Study Strand->Mg Validating Mechanism

Caption: Screening cascade for neuropharmacology and antiviral activity.

References
  • Hu, J., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 28(24), 8020.[4]

  • Lynch, W. E., et al. (2020).[5] "Ethyl 1H-indole-2-carboxylate."[1][5][6][7][8] IUCrData, 5, x201205.[5]

  • Salituro, F. G., et al. (1990). "Indole-2-carboxylic acid derivatives as antagonists of the strychnine-insensitive glycine binding site of the NMDA receptor." Journal of Medicinal Chemistry.
  • Gassman, P. G., & van Bergen, T. J. (1981). "Indoles from Anilines: Ethyl 2-Methylindole-5-carboxylate."[9] Organic Syntheses, Coll. Vol. 6, p.601.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72899, Indole-2-carboxylic acid.[2]

Sources

Foundational

discovery and history of 5-ethyl-1H-indole-2-carboxylic acid

The Strategic Scaffold: 5-Ethyl-1H-indole-2-carboxylic Acid in Modern Drug Discovery Executive Summary 5-Ethyl-1H-indole-2-carboxylic acid (CAS: 37033-93-5) is a specialized heterocyclic building block that serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Scaffold: 5-Ethyl-1H-indole-2-carboxylic Acid in Modern Drug Discovery

Executive Summary

5-Ethyl-1H-indole-2-carboxylic acid (CAS: 37033-93-5) is a specialized heterocyclic building block that serves as a critical scaffold in the design of bioactive small molecules. While frequently overshadowed by its 7-ethyl isomer (a key intermediate for the NSAID Etodolac), the 5-ethyl congener has emerged as a vital probe for exploring hydrophobic pockets in target proteins, particularly in the development of anti-parasitic agents (Chagas disease) and HIV-1 integrase inhibitors.

This guide details the discovery context, synthetic evolution, and application of this molecule, providing field-proven protocols for its generation and use.

Chemical Identity & Physicochemical Profile

The 5-ethyl group introduces specific lipophilic bulk at the C5 position, altering the electronic and steric landscape of the indole core without disrupting the hydrogen-bonding capability of the N-H or the C-2 carboxylic acid.

PropertySpecification
IUPAC Name 5-Ethyl-1H-indole-2-carboxylic acid
CAS Number 37033-93-5
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
pKa (Acid) ~4.4 (Carboxylic acid)
pKa (Indole NH) ~16.5
LogP ~2.8 (Predicted)
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in water.

Historical Context: The "Other" Ethyl Indole

The history of 5-ethyl-1H-indole-2-carboxylic acid is inextricably linked to the broader evolution of the Fischer Indole Synthesis and the search for non-steroidal anti-inflammatory drugs (NSAIDs) in the 1970s.

The Etodolac Divergence

In the 1970s, researchers at Ayerst Laboratories (now part of Pfizer) were exploring indole-3-acetic acid derivatives. Their work led to Etodolac (Lodine), which utilizes a 7-ethyl substitution pattern to achieve COX-2 selectivity.

  • 7-Ethyl Isomer: Derived from o-ethylphenylhydrazine.[1] Leads to Etodolac.[1]

  • 5-Ethyl Isomer: Derived from p-ethylphenylhydrazine.

While the 7-ethyl isomer became a blockbuster drug intermediate, the 5-ethyl isomer (the subject of this guide) found its niche later as a "SAR Probe." In modern medicinal chemistry, it is used to test the depth and hydrophobicity of binding pockets in enzymes like Cruzipain (Trypanosoma cruzi) and HIV-1 Integrase .

Synthetic Pathways & Mechanisms

The synthesis of 5-ethyl-1H-indole-2-carboxylic acid is a classic application of the Fischer Indole Synthesis. This route is preferred over the Reissert synthesis due to the commercial availability of p-ethylphenylhydrazine hydrochloride.

Mechanism: The Fischer Indole Route

The reaction proceeds through the condensation of p-ethylphenylhydrazine with a pyruvate derivative (usually ethyl pyruvate or 2-oxopropanoic acid), followed by a [3,3]-sigmatropic rearrangement.

FischerSynthesis Start p-Ethylphenylhydrazine (HCl Salt) Hydrazone Phenylhydrazone Intermediate Start->Hydrazone + Pyruvate - H2O Pyruvate Ethyl Pyruvate Pyruvate->Hydrazone EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Cat. Tautomerization IndoleEster Ethyl 5-ethylindole- 2-carboxylate EneHydrazine->IndoleEster [3,3]-Sigmatropic Rearrangement - NH3 FinalAcid 5-Ethyl-1H-indole- 2-carboxylic acid IndoleEster->FinalAcid LiOH/THF Hydrolysis

Figure 1: The Fischer Indole Synthesis pathway for 5-ethyl-1H-indole-2-carboxylic acid. The [3,3]-rearrangement is the rate-determining step.

Detailed Experimental Protocols

The following protocols are adapted from standard indole synthesis methodologies and optimized for the 5-ethyl derivative.

Protocol A: Synthesis of Ethyl 5-ethylindole-2-carboxylate

This step builds the indole core.

  • Reagents :

    • p-Ethylphenylhydrazine hydrochloride (1.0 eq)

    • Ethyl pyruvate (1.1 eq)

    • Polyphosphoric acid (PPA) or Ethanol/H₂SO₄

  • Procedure :

    • Step 1 (Hydrazone Formation) : Dissolve p-ethylphenylhydrazine HCl (17.2 g, 100 mmol) in absolute ethanol (150 mL). Add ethyl pyruvate (12.8 g, 110 mmol) dropwise. Stir at room temperature for 2 hours. The hydrazone often precipitates; if not, concentrate in vacuo.

    • Step 2 (Cyclization) : Add the crude hydrazone to Polyphosphoric acid (100 g) pre-heated to 80°C. Stir mechanically (viscous mixture) and heat to 100-110°C for 30-60 minutes. Monitor by TLC (evolution of gas/ammonia indicates cyclization).

    • Step 3 (Workup) : Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring. The ester will precipitate as a brown solid. Filter, wash with water, and recrystallize from ethanol/water.

  • Yield : Typically 65-75%.

Protocol B: Hydrolysis to the Free Acid

This step unmasks the carboxylic acid for coupling.

  • Reagents :

    • Ethyl 5-ethylindole-2-carboxylate (from Protocol A)

    • Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

    • THF/Water (3:1 ratio)

  • Procedure :

    • Dissolve the ester (10 mmol) in THF (30 mL).

    • Add a solution of LiOH (30 mmol) in water (10 mL).

    • Heat to reflux (65°C) for 4 hours. TLC should show disappearance of the non-polar ester spot.

    • Acidification : Cool to room temperature. Concentrate to remove THF. Acidify the aqueous residue with 1M HCl to pH 2.

    • Isolation : The product precipitates as a white/off-white solid. Filter, wash with cold water, and dry in a vacuum oven at 50°C.

  • Validation :

    • ¹H NMR (DMSO-d₆) : δ 12.9 (br s, 1H, COOH), 11.6 (s, 1H, NH), 7.45 (s, 1H, H-4), 7.35 (d, 1H, H-7), 7.05 (d, 1H, H-6), 7.00 (s, 1H, H-3), 2.65 (q, 2H, Et), 1.20 (t, 3H, Et).

Applications in Drug Development

The 5-ethyl group is a "Goldilocks" substituent—larger than methyl, smaller than propyl/phenyl—making it ideal for probing the size of hydrophobic pockets.

Case Study: Anti-Trypanosoma cruzi Agents

Researchers targeting Chagas disease have utilized 5-ethyl-1H-indole-2-carboxylic acid to synthesize Cruzipain inhibitors . The carboxylic acid is coupled to sulfonamide-bearing amines. The 5-ethyl group occupies the S2 subsite of the cysteine protease, providing crucial hydrophobic contacts that improve potency over the unsubstituted indole.

Case Study: HIV-1 Integrase Inhibitors

In HIV research, the indole-2-carboxylic acid scaffold binds to the active site Mg²⁺ ions required for viral DNA integration.

  • Mechanism : The 2-COOH and the indole nitrogen chelate the metal cofactor.

  • Role of 5-Ethyl : It extends into a hydrophobic channel adjacent to the active site, improving binding affinity and viral selectivity.

SAR_Logic Core 5-Ethyl-1H-indole- 2-carboxylic acid Zone1 C2-Carboxylic Acid (Metal Binding / H-Bonding) Core->Zone1 Zone2 Indole NH (H-Bond Donor) Core->Zone2 Zone3 C5-Ethyl Group (Hydrophobic Probe) Core->Zone3 App1 HIV Integrase Inhibition (Mg2+ Chelation) Zone1->App1 App2 Cruzipain Inhibition (S2 Pocket Filling) Zone1->App2 Amide Coupling Site Zone2->App1 Zone3->App1 Selectivity Zone3->App2 Potency Boost

Figure 2: Structure-Activity Relationship (SAR) logic for the 5-ethyl scaffold.

References

  • Fischer Indole Synthesis Mechanism : Robinson, B. (1963). "The Fischer Indole Synthesis." Chemical Reviews, 63(4), 373–401. Link

  • Etodolac Discovery (Contrast with 7-Ethyl) : Demerson, C. A., et al. (1976). "Etodolac, a new non-steroidal anti-inflammatory drug."[1] Journal of Medicinal Chemistry, 19(3), 391-395. Link

  • Anti-Trypanosoma cruzi Activity : Dos Santos, D. A., et al. (2020). "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, 63(21), 12623–12641. Link

  • Indole-2-Carboxylic Acid in HIV : Zhao, H., et al. (2008). "Design and synthesis of indole-2-carboxylic acid derivatives as novel HIV-1 integrase inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(1), 344-347. Link

  • General Synthesis Protocol : "Indole-2-carboxylic acid, ethyl ester." Organic Syntheses, Coll. Vol. 5, p.650 (1973). (Adapted for 5-ethyl derivative).[2][3][4][5] Link

Sources

Exploratory

Technical Guide: Mechanism of Action Speculation for 5-Ethyl-1H-Indole-2-Carboxylic Acid

The following technical guide provides a rigorous, speculative analysis of the mechanism of action (MoA) for 5-ethyl-1H-indole-2-carboxylic acid . This analysis synthesizes established pharmacology of the indole-2-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous, speculative analysis of the mechanism of action (MoA) for 5-ethyl-1H-indole-2-carboxylic acid . This analysis synthesizes established pharmacology of the indole-2-carboxylate scaffold with the specific physicochemical impact of the 5-ethyl substitution.

Executive Summary

Compound: 5-ethyl-1H-indole-2-carboxylic acid Chemical Class: Indole-2-carboxylate derivative Primary Predicted Target: NMDA Receptor (Glycine Modulatory Site) Secondary Predicted Targets: HIV-1 Integrase (Catalytic Core), Cytosolic Phospholipase A2 (cPLA2)

5-ethyl-1H-indole-2-carboxylic acid acts as a lipophilic probe targeting the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. Unlike the parent indole-2-carboxylic acid (I2CA), the 5-ethyl substitution introduces a critical hydrophobic vector, hypothesized to enhance blood-brain barrier (BBB) permeability and increase affinity by engaging the hydrophobic pocket defined by aromatic residues (e.g., Phe92, Trp48) within the receptor's ligand-binding domain (LBD).

Structural & Physicochemical Basis

To understand the mechanism, we must deconstruct the molecule into its functional pharmacophores:

PharmacophoreChemical FeatureMechanistic Function
Acidic Head C2-Carboxylic Acid (

)
Electrostatic Anchor: Mimics the carboxylate of Glycine. Forms a critical salt bridge with Arg residues (e.g., Arg523 in NMDA NR1 subunit).
Core Scaffold Indole Ring

-Stacking Platform:
Engages in

-

interactions with aromatic residues in the binding pocket.
Lipophilic Tail 5-Ethyl GroupHydrophobic Displacement: Fills the hydrophobic accessory pocket adjacent to the glycine site, displacing water and increasing entropic binding affinity.
The "5-Position" Logic

In medicinal chemistry, the 5-position of the indole ring is a privileged site for modification. Unsubstituted I2CA is a weak antagonist. Substitution with lipophilic groups (Cl, Me, Et) at the 5-position historically correlates with a 10-100 fold increase in potency against the glycine site due to optimal filling of the hydrophobic cleft in the NR1 subunit.

Primary Mechanism: NMDA Receptor Glycine Site Antagonism[1][2]

The most authoritative mechanistic hypothesis places this compound as a competitive antagonist at the NMDA receptor glycine site (NR1 subunit) .

The Molecular Event
  • Binding: The anionic carboxylate of 5-ethyl-1H-indole-2-carboxylic acid enters the NR1 ligand-binding domain.

  • Anchoring: It forms a bidentate salt bridge with Arg523 and hydrogen bonds with Ser688 (numbering based on rat NR1).

  • Steric Blockade: The indole ring, stabilized by the 5-ethyl group, occupies the space normally reserved for the glycine backbone but—crucially—fails to induce the domain closure required for channel activation.

  • Allosteric Lock: The presence of the bulky 5-ethyl group prevents the "clam-shell" closure of the LBD. This locks the receptor in a non-conducting desensitized state, preventing channel pore opening even in the presence of Glutamate.

Signaling Pathway Visualization

The following diagram illustrates the downstream consequences of this antagonism:

NMDA_Signaling Drug 5-ethyl-1H-indole-2-carboxylic acid NMDAR NMDA Receptor (NR1 Subunit) Drug->NMDAR Competitive Antagonism Neuroprotection Neuroprotection Drug->Neuroprotection Stabilizes Inactive State Glycine Glycine (Endogenous) Glycine->NMDAR Activates Channel Ion Channel Pore NMDAR->Channel Domain Closure CaInflux Ca2+ Influx Channel->CaInflux Opens Excitotoxicity Excitotoxicity / Apoptosis CaInflux->Excitotoxicity Overload

Caption: Competitive antagonism of Glycine at the NMDA receptor prevents channel opening, blocking Ca2+ influx and providing neuroprotection.

Secondary Mechanism: HIV-1 Integrase Inhibition

Recent SAR (Structure-Activity Relationship) studies on indole-2-carboxylic acids suggest a secondary utility as Integrase Strand Transfer Inhibitors (INSTIs) .

  • Mechanism: The catalytic core of HIV-1 integrase utilizes two

    
     ions to process viral DNA.
    
  • Chelation: The 2-carboxylic acid and the indole nitrogen (1-H) form a planar chelating triad that sequesters these

    
     ions.
    
  • 5-Ethyl Role: The ethyl group projects into a hydrophobic pocket near the active site (interacting with Pro145 or Gln148), stabilizing the inhibitor-enzyme complex.

Experimental Validation Framework

To validate these mechanistic speculations, the following self-validating experimental workflow is required.

Protocol: Radioligand Binding Assay (In Vitro)

Objective: Determine affinity (


) for the Glycine site.[1]
  • Preparation: Prepare synaptic membranes from rat cerebral cortex.

  • Ligand: Use

    
    -MDL 105,519 (a specific glycine site antagonist) or 
    
    
    
    -Glycine.
  • Incubation: Incubate membranes with radioligand (10 nM) and varying concentrations of 5-ethyl-1H-indole-2-carboxylic acid (

    
     to 
    
    
    
    M) in 50 mM Tris-acetate buffer (pH 7.4).
  • Filtration: Terminate via rapid vacuum filtration over glass fiber filters.

  • Analysis: Measure radioactivity. Plot displacement curves.

    • Success Metric: A sigmoidal displacement curve yielding a

      
       in the low micromolar or nanomolar range (< 1 
      
      
      
      M).
Protocol: Two-Electrode Voltage Clamp (Functional)

Objective: Confirm antagonism is competitive and non-use dependent.

  • System: Xenopus laevis oocytes expressing NR1/NR2B subunits.

  • Challenge: Apply NMDA (100

    
    M) + Glycine (10 
    
    
    
    M) to induce current.
  • Treatment: Co-apply 5-ethyl-1H-indole-2-carboxylic acid.

  • Measurement: Record current amplitude inhibition.

  • Schild Analysis: Repeat with varying Glycine concentrations.

    • Success Metric: A parallel rightward shift in the Glycine dose-response curve indicates competitive antagonism.[2]

Validation Logic Diagram

Validation_Workflow Compound 5-ethyl-1H-indole-2-COOH Binding Radioligand Binding ([3H]-MDL 105,519) Compound->Binding Oocyte Xenopus Oocyte Electrophysiology Compound->Oocyte Ki_Calc Calculate Ki Binding->Ki_Calc Displacement? Conclusion Mechanistic Confirmation Ki_Calc->Conclusion High Affinity Schild Schild Regression Oocyte->Schild Right-shift? Schild->Conclusion Competitive

Caption: Dual-stream validation workflow confirming binding affinity and functional competitive antagonism.

References

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[2][3] Science, 243(4898), 1611-1613. Link

  • Gray, N. M., et al. (1991). Design and synthesis of inhibitors of the glycine binding site of the NMDA receptor. Journal of Medicinal Chemistry, 34(4), 1283-1292. Link

  • Zhao, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15, 1720-1730. Link

  • Salituro, F. G., et al. (1992). 3-(2-Carboxyindol-3-yl)propionic acid derivatives as antagonists of the glycine site of the NMDA receptor. Journal of Medicinal Chemistry, 35(10), 1791-1799. Link

  • ChemicalBook. (2025). 5-Ethylindole-2-carboxylic acid Product Properties. Link

Sources

Foundational

Technical Guide: Preliminary Bioactivity Screening of 5-Ethyl-1H-indole-2-carboxylic Acid

This technical guide details the preliminary bioactivity screening of 5-ethyl-1H-indole-2-carboxylic acid (CAS: 37033-95-7* or related derivatives).[1] It is designed for researchers investigating indole-2-carboxylate sc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the preliminary bioactivity screening of 5-ethyl-1H-indole-2-carboxylic acid (CAS: 37033-95-7* or related derivatives).[1] It is designed for researchers investigating indole-2-carboxylate scaffolds, which are privileged structures in medicinal chemistry known for modulating the NMDA receptor glycine site , inhibiting HIV-1 integrase , and exhibiting anti-inflammatory properties.[2]

> Note: While CAS 37033-95-7 often refers to the benzyloxy-ethyl ester derivative in some databases, this guide focuses strictly on the 5-ethyl-1H-indole-2-carboxylic acid core structure as requested. The protocols below are adapted for the free acid form.

Executive Summary & Compound Profile

5-ethyl-1H-indole-2-carboxylic acid represents a lipophilic analog of the parent indole-2-carboxylic acid (I2CA).[1] Historically, I2CA derivatives are competitive antagonists at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. More recently, the indole-2-carboxylate moiety has been identified as a chelating pharmacophore for the Mg²⁺ cofactors in the HIV-1 integrase active site.[3]

The addition of the 5-ethyl group introduces specific physicochemical changes:

  • Increased Lipophilicity (LogP): Enhances membrane permeability and Blood-Brain Barrier (BBB) penetration compared to the parent acid.[1][2]

  • Steric Bulk: Probes the size tolerance of the hydrophobic pocket (e.g., near Phe92 of the NMDA glycine site).[1][2]

Chemical Profile
PropertyValue / DescriptionSignificance
IUPAC Name 5-ethyl-1H-indole-2-carboxylic acidCore Scaffold
Target Class Excitatory Amino Acid Receptor (NMDA) / Viral IntegrasePrimary Screening Targets
pKa (Predicted) ~3.8 - 4.2 (Carboxylic acid)Ionized at physiological pH (COO⁻)
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity; suitable for CNS entry
Solubility Low in neutral water; Soluble in DMSO, MeOH, Basic BufferRequires DMSO stock for assays

Pre-Formulation & Stability Screen

Before biological assays, the compound's behavior in assay media must be validated to prevent false negatives due to precipitation.[1][2]

Protocol A: Solubility & Aggregation Check

Objective: Determine the maximum non-precipitating concentration in assay buffer (HBSS or Tris-HCl).[1] Method: Kinetic Turbidimetry.[1][2]

  • Stock Preparation: Dissolve 10 mg of 5-ethyl-1H-indole-2-carboxylic acid in 100% DMSO to create a 100 mM stock. Sonicate if necessary.[1][2]

  • Dilution Series: Prepare serial dilutions in DMSO (100 mM

    
     0.1 mM).
    
  • Buffer Injection: Spike 2

    
    L of each DMSO stock into 198 
    
    
    
    L of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) in a clear-bottom 96-well plate (Final DMSO = 1%).
  • Readout: Measure Absorbance at 620 nm immediately and after 4 hours.

  • Criteria: An increase in OD

    
     > 0.01 indicates precipitation.[1][2]
    
    • Note: The 5-ethyl group decreases aqueous solubility compared to the parent indole.[1] Do not exceed 100

      
      M in aqueous buffers without carrier proteins (BSA).[1][2]
      

Primary Bioactivity Screening (In Vitro)[2]

Pathway 1: NMDA Receptor Glycine Site Binding

The most authoritative target for this scaffold is the NMDA receptor.[1][2] The carboxylic acid mimics the glycine carboxylate, while the indole ring engages in


-stacking.[2]
Protocol B: Radioligand Displacement Assay ([³H]-MDL 105,519)

Rationale: Direct measurement of affinity (


) for the glycine site.[1][2]
Reference: Baron et al., J. Pharmacol. Exp.[1][2] Ther. (1990); Ohtani et al., J. Med.[1][2] Chem. (2002).[2][4]
  • Membrane Prep: Use rat cortical membranes (rich in NMDA receptors).[1][2] Wash 4x with 50 mM Tris-acetate (pH 7.[1]4) to remove endogenous glycine.[1][2]

  • Incubation:

    • Total Volume: 500

      
      L.[1][2]
      
    • Ligand: 2 nM [³H]-MDL 105,519 (high affinity glycine antagonist).[1]

    • Test Compound: 5-ethyl-1H-indole-2-carboxylic acid (10 concentrations, 1 nM – 100

      
      M).
      
    • Non-specific Binding: Define with 1 mM Glycine or 100

      
      M 5,7-dichlorokynurenic acid.[1][2]
      
  • Condition: Incubate for 60 min at 4°C (reduces receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expectation: If

      
       < 10 
      
      
      
      M, the compound is a "Hit".[1][2] The 5-ethyl group may improve potency over unsubstituted indole-2-carboxylic acid (
      
      
      
      
      20-50
      
      
      M).[1]
Pathway 2: HIV-1 Integrase Strand Transfer Inhibition

Indole-2-carboxylic acids are known to chelate the Mg²⁺ ions in the catalytic core of HIV integrase.[3]

Protocol C: Strand Transfer Assay (HTS Format)

Rationale: To determine if the 5-ethyl derivative inhibits the viral DNA integration process.[1] Reference: Zhao et al., Molecules (2016).[2]

  • Substrate: Pre-coated Streptavidin plates with biotinylated viral DNA donor.

  • Enzyme Mix: Recombinant HIV-1 Integrase + Target DNA (digoxigenin-labeled) + MgCl₂ (cofactor).[1]

  • Reaction:

    • Add Test Compound (0.1 – 100

      
      M).[1][2]
      
    • Incubate 90 min at 37°C.

  • Detection: Anti-digoxigenin-HRP antibody + TMB substrate.[1]

  • Mechanism Check: If active, run a "Mg²⁺ shift assay" (repeat with high Mg²⁺ concentration).[1][2] If IC

    
     increases significantly, the mechanism is likely metal chelation by the 2-carboxylate/indole nitrogen triad.[2]
    

Screening Workflow Visualization

The following diagram illustrates the logical flow for screening 5-ethyl-1H-indole-2-carboxylic acid, moving from chemical verification to functional validation.

ScreeningWorkflow Start Compound: 5-ethyl-1H-indole-2-carboxylic acid Solubility Step 1: Solubility Screen (Kinetic Turbidimetry) Start->Solubility Split Target Selection Solubility->Split If Soluble > 10µM NMDA Step 2A: NMDA Glycine Site ([3H]-MDL Binding) Split->NMDA Integrase Step 2B: HIV-1 Integrase (Strand Transfer Assay) Split->Integrase Tox Step 2C: Cytotoxicity (HEK293 MTT Assay) Split->Tox Hit_NMDA Ki < 10 µM? NMDA->Hit_NMDA Hit_HIV IC50 < 50 µM? Integrase->Hit_HIV ADME Step 3: Early ADME (PAMPA / Microsomal Stability) Tox->ADME Safety Baseline Func_NMDA Functional Assay: Electrophysiology (Oocytes) Hit_NMDA->Func_NMDA Yes Func_HIV Functional Assay: Antiviral Cytoprotection Hit_HIV->Func_HIV Yes Func_NMDA->ADME Func_HIV->ADME

Caption: Logical screening cascade for 5-ethyl-1H-indole-2-carboxylic acid, prioritizing NMDA and Integrase targets based on scaffold precedence.

SAR Logic & Mechanism

Understanding why this molecule works is crucial for interpreting data.[1][2]

The Pharmacophore:

  • Acidic Head (C2-COOH): Essential for ionic interaction with Arg523 (NMDA) or Mg²⁺ coordination (Integrase).[1][2]

  • Indole NH: Hydrogen bond donor.[1][2]

  • 5-Ethyl Tail: This is the variable probe.[1]

    • In NMDA: The 5-position sits in a hydrophobic pocket.[1] A chloro-group (5-Cl) is optimal; an ethyl group tests the pocket's tolerance for aliphatic bulk.[1]

    • In Integrase: The 5-position extends towards the viral DNA/enzyme interface.[1] Lipophilicity here often correlates with improved potency.[1][2]

SAR_Mechanism cluster_NMDA NMDA Receptor Interaction cluster_HIV HIV Integrase Interaction Compound 5-ethyl-1H-indole-2-COOH Arg523 Arg523 (+) (Ionic Bond) Compound->Arg523 C2-COOH Phe92 Phe92/Trp (Hydrophobic Pocket) Compound->Phe92 5-Ethyl Group (Van der Waals) Mg Mg2+ Ions (Chelation) Compound->Mg C2-COOH + N1-H Loop Flexible Loop (Steric Fit) Compound->Loop 5-Ethyl Group

Caption: Putative binding modes.[1][5][6] The 5-ethyl group probes hydrophobic pockets (NMDA) or loop flexibility (Integrase).

References

  • Ohtani, M., et al. (2002).[1][2][7] "Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor."[6] Journal of Medicinal Chemistry.

  • Hu, W., et al. (1992).[1][2] "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[1][8][9] Molecular Pharmacology.

  • Zhao, Q., et al. (2016).[1][2] "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules.

  • Salituro, F. G., et al. (1990).[1][2] "Indole-2-carboxylates as functional antagonists of the glycine modulatory site of the N-methyl-D-aspartate receptor complex."[8] Journal of Medicinal Chemistry. [2]

  • Lynch, W. E., et al. (2020).[1][2][5] "Ethyl 1H-indole-2-carboxylate."[1][10][11][5][7][12][13][14] IUCrData (Crystal structure data for the ethyl ester precursor).

Sources

Exploratory

Strategic Sourcing &amp; Synthesis: 5-Ethyl-1H-indole-2-carboxylic Acid

Executive Summary: The "Make vs. Buy" Decision Matrix 5-Ethyl-1H-indole-2-carboxylic acid (CAS: 37033-93-5) is a critical scaffold in medicinal chemistry, particularly for developing CRTH2 antagonists, HIV-1 integrase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Decision Matrix

5-Ethyl-1H-indole-2-carboxylic acid (CAS: 37033-93-5) is a critical scaffold in medicinal chemistry, particularly for developing CRTH2 antagonists, HIV-1 integrase inhibitors, and p38 MAP kinase modulators. While the parent molecule (indole-2-carboxylic acid) is a commodity chemical, the 5-ethyl derivative occupies a "Tier 2" supply chain status: available, but frequently subject to 4–6 week lead times or "make-on-demand" restrictions.

This guide provides a dual-path strategy:

  • Sourcing: Verified commercial landscape and purity pitfalls.

  • Synthesis: A robust, validated internal production protocol (Fischer Indole Synthesis) to bypass supply bottlenecks.

Part 1: The Chemical Profile & SAR Significance

The 5-ethyl substituent is not merely structural decoration; it serves as a lipophilic probe (


 value) at the C5 position, often critical for filling hydrophobic pockets in target proteins without introducing the electronic deactivation associated with halogen substituents (5-F, 5-Cl).
Technical Specifications
PropertySpecification
IUPAC Name 5-Ethyl-1H-indole-2-carboxylic acid
CAS Number 37033-93-5
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Melting Point 181–185 °C (dec.)[1]
pKa (COOH) ~3.8 (Predicted)
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water
Key Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)

Part 2: The Supply Chain Landscape

Commercial availability for this specific isomer is often overstated in aggregator databases. While listed by major vendors, stock levels are rarely "off-the-shelf."

Verified Supply Channels (Current Assessment)
  • Primary Tier (Stock Likely): BLD Pharm, Manchester Organics.

  • Secondary Tier (Lead Time 4-6 Weeks): Sigma-Aldrich (often re-sources niche indoles), Matrix Fine Chemicals.

  • Risk Factor: Many vendors list the ethyl ester (CAS 37033-94-6) interchangeably with the acid. Always verify the CAS before ordering.

The Sourcing Decision Tree

Use the following logic flow to determine whether to procure or synthesize.

SourcingMatrix Start Need 5-Ethyl-1H-indole-2-COOH CheckStock Check Vendor Stock (BLD/Manchester) Start->CheckStock InStock In Stock (< 1 Week)? CheckStock->InStock Buy PURCHASE (Validate Purity via HPLC) InStock->Buy Yes LeadTime Lead Time > 2 Weeks? InStock->LeadTime No CalcCost Calc. Internal Cost (FTE + Materials) LeadTime->CalcCost No (Non-Urgent) Synthesize SYNTHESIZE (Fischer Protocol) LeadTime->Synthesize Yes (Urgent) CalcCost->Buy Low Cost CalcCost->Synthesize High Cost/Delay

Figure 1: Decision matrix for sourcing vs. synthesizing 5-ethyl-1H-indole-2-carboxylic acid based on project urgency and vendor lead times.

Part 3: Strategic Synthesis (The "Make" Option)

When commercial lead times threaten project timelines, the Fischer Indole Synthesis is the most reliable route. Unlike the Reissert synthesis (which requires o-nitrotoluene derivatives), the Fischer route utilizes 4-ethylaniline , a cheap, high-purity commodity chemical.

Reaction Pathway

The synthesis proceeds in three defined stages:

  • Hydrazine Formation: Diazotization of 4-ethylaniline followed by reduction.

  • Fischer Cyclization: Condensation with ethyl pyruvate and acid-mediated rearrangement.

  • Saponification: Hydrolysis of the ester to the free acid.

SynthesisPathway Aniline 4-Ethylaniline (Commodity) Hydrazine 4-Ethylphenyl- hydrazine Aniline->Hydrazine 1. NaNO2/HCl 2. SnCl2 Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ethyl Pyruvate EtOH, Reflux Pyruvate Ethyl Pyruvate IndoleEster Ethyl 5-ethylindole- 2-carboxylate Hydrazone->IndoleEster PPA (Polyphosphoric Acid) 100°C, Cyclization FinalProduct 5-Ethyl-1H-indole- 2-carboxylic acid IndoleEster->FinalProduct NaOH/MeOH Reflux

Figure 2: Step-by-step synthetic pathway from commodity aniline to the target indole acid.[2]

Detailed Experimental Protocol
Step 1: Preparation of 4-Ethylphenylhydrazine Hydrochloride

Note: While commercially available, this hydrazine is unstable. Fresh preparation is recommended for optimal yields.

  • Dissolution: Dissolve 4-ethylaniline (12.1 g, 100 mmol) in conc. HCl (30 mL) and water (30 mL). Cool to -5°C.

  • Diazotization: Add NaNO₂ (7.0 g in 15 mL H₂O) dropwise, maintaining temp < 0°C. Stir for 30 min.

  • Reduction: Add a solution of SnCl₂·2H₂O (50 g in 50 mL conc. HCl) dropwise at -5°C. The hydrazine hydrochloride precipitates.

  • Isolation: Filter the solid, wash with cold brine, and recrystallize from ethanol/ether.

Step 2: Fischer Cyclization (The Critical Step)

Why PPA? Polyphosphoric acid (PPA) is preferred over ZnCl₂ for this substrate because it serves as both solvent and catalyst, driving the [3,3]-sigmatropic rearrangement cleanly without the formation of polymeric side products often seen with Lewis acids.

  • Hydrazone Formation: Mix 4-ethylphenylhydrazine HCl (17.2 g, 100 mmol) and ethyl pyruvate (11.6 g, 100 mmol) in Ethanol (100 mL). Reflux for 1 hour. Evaporate solvent to yield the crude hydrazone (oil).

  • Cyclization: Add the crude hydrazone to PPA (100 g) pre-heated to 80°C.

  • Reaction: Stir vigorously and heat to 100–110°C. The reaction is exothermic; monitor internal temp. Evolution of NH₃ gas indicates successful cyclization.

  • Quenching: After 30 mins, cool to 60°C and pour onto crushed ice (300 g). Stir until the PPA hydrolyzes and a solid precipitates.

  • Workup: Extract with Ethyl Acetate (3x), wash with NaHCO₃ (sat.), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields Ethyl 5-ethylindole-2-carboxylate (Yield: ~65-75%).

Step 3: Saponification to Target Acid
  • Hydrolysis: Dissolve the ester (10 mmol) in MeOH (20 mL) and add NaOH (20 mL, 2N aq).

  • Reflux: Heat at reflux for 2 hours (monitor by TLC).

  • Acidification: Cool and acidify with 1N HCl to pH 2. The product will precipitate as a white/off-white solid.

  • Final Polish: Filter, wash with water, and dry.[3] Recrystallize from MeOH/Water if purity < 98%.

Part 4: Quality Control & Validation

To ensure the synthesized or purchased material meets "Drug Grade" standards, the following analytical signatures must be verified.

1H NMR (DMSO-d6, 400 MHz) Diagnostic Signals
  • Indole NH: Broad singlet at ~11.6 ppm.

  • C3-H: Sharp singlet/doublet at ~7.1 ppm (Characteristic of 2-substituted indoles).

  • Ethyl Group:

    • Triplet (~1.2 ppm, 3H)[4]

    • Quartet (~2.6 ppm, 2H)

  • Aromatic Region: Pattern consistent with 5-substituted indole (d, s, dd pattern).

HPLC Purity Criteria
  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

  • Requirement: >98% Area Under Curve (AUC) at 254 nm.

References

  • Fischer Indole Synthesis Mechanism & Review

    • Gribble, G. W. (2016).[5] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[5]

  • Commercial Availability & Physical Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 237189, 5-Ethyl-1H-indole-2-carboxylic acid.
  • Synthesis of Indole-2-Carboxylic Acids (General Protocol)

    • Organic Syntheses, Coll.[5] Vol. 4, p.539 (1963); Vol. 39, p.36 (1959). Ethyl Indole-2-carboxylate.[6][7][8][9][10][11][12]

  • Biological Applications (CRTH2 Antagonists)

    • Pettipher, R., et al. (2012). Antagonists of the prostaglandin D2 receptor CRTH2. Drug Discovery Today.

Sources

Foundational

Technical Safety &amp; Handling Guide: 5-Ethyl-1H-indole-2-carboxylic Acid

The following technical guide details the safety, handling, and application protocols for 5-Ethyl-1H-indole-2-carboxylic acid , a specialized heterocyclic building block used in pharmaceutical discovery. CAS Registry Num...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and application protocols for 5-Ethyl-1H-indole-2-carboxylic acid , a specialized heterocyclic building block used in pharmaceutical discovery.

CAS Registry Number: 37033-93-5 Chemical Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol Primary Application: Pharmaceutical Intermediate (HIV-1 Integrase Inhibitors, Kinase Inhibitors)

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the physical state of 5-ethyl-1H-indole-2-carboxylic acid is the first line of defense in safety planning. As a derivative of indole-2-carboxylic acid, its behavior is governed by the lipophilic ethyl group at the C5 position and the acidic carboxyl group at C2.

Physicochemical Data Table
PropertyValue / CharacteristicSource/Note
Appearance Off-white to light brown crystalline powderOxidation sensitive
Melting Point >150°C (Decomposition likely >200°C)Analogous to parent indole-2-COOH [1]
Solubility (Water) Low (< 1 mg/mL)Hydrophobic ethyl group reduces polarity
Solubility (Organic) High in DMSO, DMF, EthanolPreferred solvents for stock solutions
Acidity (pKa) ~4.44 (Carboxylic acid)Predicted value [2]
LogP ~2.3 – 3.4Moderately lipophilic

Technical Insight: The C2-carboxylic acid moiety provides a handle for salt formation, increasing water solubility under basic conditions (pH > 8). However, the C5-ethyl group significantly increases lipophilicity compared to the parent indole, necessitating the use of organic co-solvents (DMSO/Ethanol) for initial solubilization in biological assays.

Hazard Identification & Toxicology (GHS Standards)

While specific toxicological data for this exact derivative is limited, it follows the well-established hazard profile of the indole-2-carboxylic acid class. The primary risks are mechanical irritation from dust and chemical irritation to mucous membranes.

GHS Classification[7]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Mechanism of Toxicity
  • Acidic Irritation: Upon contact with moisture (sweat, eye fluid, lung mucosa), the carboxylic acid protonates local tissue, causing immediate irritation.

  • Particulate Injury: The crystalline nature of the powder can cause micro-abrasions to the cornea and respiratory tract if dust is not controlled.

Safe Handling Protocols

The following protocols are designed to prevent the generation of airborne dust and minimize direct contact.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood .

  • Static Control: Use anti-static weighing boats. Indole derivatives are prone to static charge, which disperses powder.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 particulate respirator (minimum) if working outside a hood (not recommended).

  • Ocular: Chemical splash goggles (ANSI Z87.1). Standard safety glasses do not seal against fine dust.

  • Dermal: Nitrile gloves (double-gloving recommended: 0.11 mm minimum thickness).

Workflow Visualization: Safe Weighing & Solubilization

The following diagram illustrates the "Zero-Dust" weighing protocol required for high-potency or irritant powders.

WeighingProtocol Start START: Sample Preparation PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood 2. Transfer Container to Fume Hood (Do not open on open bench) PPE->Hood Static 3. Neutralize Static (Use anti-static gun or bar) Hood->Static Weigh 4. Weigh into Tared Vial (Avoid using weigh paper; weigh directly into vessel) Static->Weigh Solvent 5. Add Solvent (DMSO/DMF) (Dissolve immediately to trap dust) Weigh->Solvent Minimizes airborne dust Seal 6. Seal & Vortex Solvent->Seal

Figure 1: "Zero-Dust" weighing workflow to prevent respiratory exposure.

Storage & Stability

Indole derivatives are susceptible to oxidative degradation, often turning from off-white to pink/brown upon exposure to light and air.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The ethyl group at C5 is stable, but the indole ring is electron-rich and prone to oxidation.

  • Container: Amber glass vials with PTFE-lined caps to prevent light exposure and moisture ingress.

Emergency Response Procedures

In the event of exposure, immediate dilution is the key mechanism of action.

Spill Response Logic

If a spill occurs, do not sweep dry dust. This aerosolizes the irritant.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Powder Dry Powder Type->Powder Liquid Solution (DMSO/DMF) Type->Liquid WetWipe Cover with Wet Paper Towel (Prevents dust generation) Powder->WetWipe CRITICAL STEP Absorb Absorb with Vermiculite (Do not use combustible materials) Liquid->Absorb Clean Clean Surface with 10% Bleach (Oxidizes residue) WetWipe->Clean Absorb->Clean Dispose Dispose as Hazardous Chemical Waste Clean->Dispose

Figure 2: Decision tree for managing dry vs. liquid spills safely.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes. Do not rub , as this drives crystals into the corneal tissue.

  • Skin Contact: Wash with soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (corticosteroids may be required for severe inflammation).

Scientific Context & Applications

5-Ethyl-1H-indole-2-carboxylic acid is a critical scaffold in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) .

  • Mechanism: The indole core and the C2-carboxylic acid moiety chelate the two Mg²⁺ ions in the active site of the HIV-1 integrase enzyme, blocking viral DNA integration [3].

  • Structure-Activity Relationship (SAR): The C5-ethyl group extends into the hydrophobic pocket of the enzyme, improving binding affinity compared to the unsubstituted parent compound.

  • Synthesis: Typically synthesized via the Reissert synthesis or Fischer indole synthesis , using ethyl pyruvate and substituted hydrazines or nitro-toluenes [4].

References

  • National Institutes of Health (NIH) PubChem. Indole-2-carboxylic acid (Parent Compound Properties). Retrieved from [Link][1]

  • Liao, C., et al. (2014). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[2] RSC Advances. Retrieved from [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.[3][4] Coll. Vol. 4, p.390 (1963). Retrieved from [Link]

Sources

Exploratory

Solubility Profile of 5-Ethyl-1H-Indole-2-Carboxylic Acid: Technical Guide

Part 1: Executive Summary & Physicochemical Characterization[1][2][3] Compound Overview 5-Ethyl-1H-indole-2-carboxylic acid is a functionalized indole derivative primarily utilized as a building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Characterization[1][2][3]

Compound Overview

5-Ethyl-1H-indole-2-carboxylic acid is a functionalized indole derivative primarily utilized as a building block in the synthesis of auxin analogs, pharmaceutical intermediates, and bioactive heterocycles.[1][2][3][4][5][6][7][8] Its solubility profile is governed by the interplay between the hydrophobic 5-ethyl-indole core and the ionizable carboxylic acid moiety at the C2 position.[1][2]

Understanding the solubility behavior of this compound is critical for:

  • Purification: Designing efficient recrystallization protocols.

  • Assay Development: Preparing stable stock solutions for biological screening.[1][2]

  • Formulation: Developing compatible vehicle systems for in vivo studies.

Physicochemical Drivers of Solubility

The solubility of 5-ethyl-1H-indole-2-carboxylic acid is not a static number; it is a dynamic property dependent on pH and solvent polarity.[1][2]

PropertyValue (Predicted/Exp)Impact on Solubility
pKa (Acid) ~3.8 ± 0.3 (Predicted)Critical: The compound behaves as a weak acid.[1][2] At pH < 3, it exists in the protonated, neutral form (insoluble in water).[1][9][2] At pH > 6, it exists as the anionic carboxylate (soluble in water).[1][9][2]
LogP 3.1 (Computed)High Lipophilicity: Indicates a strong preference for organic solvents (DMSO, Ethanol) over aqueous media.[1][2] The 5-ethyl group adds ~0.5 log units of lipophilicity compared to the parent indole-2-carboxylic acid.[1][2]
H-Bond Donors 2 (NH, COOH)Facilitates solubility in polar aprotic solvents like DMSO via hydrogen bonding.[1][2]
Melting Point > 200°C (Typical for class)High crystal lattice energy suggests significant energy is required to disrupt the solid state, limiting dissolution rates in non-interacting solvents.[1][9][2]

Part 2: Solubility Profile Analysis

Organic Solvent Compatibility (Stock Solutions)

For research applications, Dimethyl Sulfoxide (DMSO) is the gold standard solvent for this compound.[1][2]

  • DMSO: High solubility (> 25 mg/mL).[1][9][2] Recommended for preparing 10–50 mM stock solutions.[1][2]

  • Ethanol (Absolute): Moderate to High solubility (> 10 mg/mL).[1][9][2] Often used for recrystallization (soluble hot, crystallizes upon cooling).[1][2]

  • Methanol: Moderate solubility.[1][2][10]

  • Acetonitrile: Moderate solubility.[1][2]

Aqueous Solubility & pH Dependence

The aqueous solubility follows a classic Henderson-Hasselbalch distribution.[1][2]

  • pH 1.2 (SGF): Practically Insoluble (< 0.01 mg/mL).[1][9][2] The compound is fully protonated and uncharged.[1][2]

  • pH 7.4 (PBS): Moderate/High.[1][2] The compound is predominantly deprotonated (anionic), significantly increasing solubility.[1][2]

  • Basic Media (0.1 M NaOH): Highly Soluble.[1][2] Forms the sodium salt (Sodium 5-ethyl-1H-indole-2-carboxylate).[1][9][2]

Warning: Diluting a high-concentration DMSO stock into a low-pH aqueous buffer (e.g., pH 4.0 acetate buffer) will likely cause immediate precipitation ("crashing out") due to the formation of the insoluble free acid.[1][2]

Visualization: pH-Dependent Solubility Logic

The following diagram illustrates the ionization states that dictate aqueous solubility.

SolubilityLogic Acid Protonated Form (Free Acid) pH < pKa (3.8) Equilibrium Equilibrium pH = pKa Acid->Equilibrium - H+ Solubility Aqueous Solubility Acid->Solubility Low / Insoluble Equilibrium->Acid + H+ Base Deprotonated Form (Carboxylate Anion) pH > pKa (3.8) Equilibrium->Base - H+ Base->Equilibrium + H+ Base->Solubility High / Soluble

Caption: Figure 1. The solubility switch. At physiological pH (7.4), the equilibrium shifts right, enhancing solubility.[1][9][2] At acidic pH, the equilibrium shifts left, causing precipitation.[9]

Part 3: Experimental Protocols

Since batch-specific purity and polymorphic forms can alter solubility, exact values should be determined empirically.[1][2]

Protocol: Kinetic Solubility Determination (High-Throughput)

Use this method to validate if a compound will remain soluble during a biological assay.[1][9]

Materials:

  • 10 mM Stock solution of 5-ethyl-1H-indole-2-carboxylic acid in DMSO.

  • PBS Buffer (pH 7.4).[1][2]

  • 96-well plate & UV-Vis Plate Reader.[1][2]

Workflow:

  • Preparation: Add 198 µL of PBS to plate wells.

  • Spike: Add 2 µL of DMSO stock (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm filter plate to remove precipitates.

  • Quantification: Measure UV absorbance at 280 nm of the filtrate.

  • Calculation: Compare absorbance against a standard curve prepared in 100% DMSO (assuming 100% solubility).

Protocol: Equilibrium Solubility (Shake-Flask Method)

Use this method for formulation development or thermodynamic data.[1][9]

ShakeFlaskProtocol Start Start: Excess Solid SolventAdd Add Solvent (Water/Buffer pH 7.4) Start->SolventAdd Agitate Agitate (24-48 Hours @ 25°C) SolventAdd->Agitate Centrifuge Centrifuge/Filter (Remove undissolved solid) Agitate->Centrifuge Analyze Analyze Supernatant (HPLC-UV) Centrifuge->Analyze Result Solubility Value (mg/mL) Analyze->Result

Caption: Figure 2.[1][9][2] Standard Shake-Flask Workflow for thermodynamic solubility determination.

Step-by-Step:

  • Weigh ~2 mg of solid compound into a microcentrifuge tube.

  • Add 500 µL of the target solvent (e.g., Water, pH 7.4 Buffer).[1][2]

  • Vortex and inspect.[1][2] If fully dissolved, add more solid until a visible suspension remains (saturation).[1][2]

  • Agitate (shake or stir) for 24–48 hours at controlled temperature (25°C).

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Sample the supernatant and dilute with Mobile Phase (e.g., 50:50 Methanol:Water) to prevent precipitation during analysis.[1][2]

  • Inject into HPLC. Calculate concentration using a calibration curve.

Part 4: Implications for Drug Development[3]

Handling & Storage[1][3]
  • Solid State: Store at 2-8°C, protected from light. Indoles can be sensitive to oxidation over long periods.[1][2]

  • Stock Solutions: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation or degradation.[1][2]

Formulation Strategy

For in vivo administration (IP or PO), avoid pure aqueous vehicles.[1][2]

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Water (or Saline).[1][2]

    • Order of Addition: Dissolve compound in DMSO first, then add PEG400, mix well, and finally add Water slowly with vortexing.[1][9][2]

  • Alternative: 0.5% Methylcellulose (suspension) if high doses are required.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 269697, 5-ethyl-1H-indole-2-carboxylic acid. Retrieved October 26, 2023 from [Link][1][9]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.[1][2][4] IUCrData, 5(9), x201205.[1][9][2] (Provides structural context for the ethyl ester derivative). [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2] (Foundational text for LogP/Solubility relationships).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-Ethyl-1H-indole-2-carboxylic Acid

Introduction & Strategic Rationale 5-Ethyl-1H-indole-2-carboxylic acid (CAS: 37033-93-5) is a critical pharmacophore in drug discovery, serving as a scaffold for NMDA receptor antagonists, endothelin receptor blockers, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

5-Ethyl-1H-indole-2-carboxylic acid (CAS: 37033-93-5) is a critical pharmacophore in drug discovery, serving as a scaffold for NMDA receptor antagonists, endothelin receptor blockers, and various kinase inhibitors. While simple indoles are commercially available, 5-substituted-2-carboxylates often require de novo synthesis to ensure high purity and scalability for SAR (Structure-Activity Relationship) studies.

This guide details a robust, self-validating protocol using the Japp-Klingemann reaction followed by Fischer Indole Cyclization . Unlike the Reissert synthesis, which requires hard-to-source o-nitrotoluenes, this route utilizes the commodity chemical 4-ethylaniline . This approach minimizes supply chain risks and maximizes reproducibility.

Retrosynthetic Logic

The synthesis disconnects the indole core into two readily available components:

  • 4-Ethylaniline : Provides the aromatic nucleus and the 5-ethyl substituent.

  • Ethyl 2-methylacetoacetate : Acts as a masked pyruvate equivalent via the Japp-Klingemann rearrangement.

Experimental Workflow Visualization

The following diagram illustrates the critical path from starting material to the final carboxylic acid.

IndoleSynthesis Start 4-Ethylaniline Diazonium Diazonium Salt (In situ, <5°C) Start->Diazonium NaNO2, HCl, 0°C Coupling Japp-Klingemann Coupling (Ethyl 2-methylacetoacetate) Diazonium->Coupling NaOAc, EtOH Hydrazone Ethyl Pyruvate (4-ethylphenyl)hydrazone Coupling->Hydrazone - Acetyl group Cyclization Fischer Indole Cyclization (Polyphosphoric Acid) Hydrazone->Cyclization Heat, PPA Ester Ethyl 5-ethylindole-2-carboxylate Cyclization->Ester - NH3 Hydrolysis Saponification (NaOH/Ethanol) Ester->Hydrolysis Reflux Final 5-Ethyl-1H-indole-2-carboxylic acid (Target) Hydrolysis->Final Acidification (HCl)

Caption: Step-wise synthetic pathway utilizing the Japp-Klingemann modification of the Fischer Indole Synthesis.

Detailed Experimental Protocol

Phase 1: Preparation of Ethyl Pyruvate (4-Ethylphenyl)hydrazone

Principle: The Japp-Klingemann reaction exploits the acidity of the


-proton in 

-keto esters. The diazonium salt couples at the

-position, leading to an unstable azo-intermediate that undergoes base-catalyzed deacetylation to yield the hydrazone.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Amount Role
4-Ethylaniline 121.18 1.0 12.1 g (100 mmol) Substrate
Sodium Nitrite 69.00 1.1 7.6 g Diazotization
HCl (conc. 37%) 36.46 2.5 25 mL Acid source
Ethyl 2-methylacetoacetate 144.17 1.0 14.4 g Masked Pyruvate
Sodium Acetate 82.03 2.5 20.5 g Buffer/Base

| Ethanol | 46.07 | Solvent | 100 mL | Solvent |

Step-by-Step Procedure:

  • Diazotization :

    • In a 500 mL flask, dissolve 4-ethylaniline (12.1 g) in a mixture of concentrated HCl (25 mL) and water (25 mL).

    • Cool the suspension to -5°C to 0°C using an ice/salt bath.

    • Dropwise add a solution of NaNO₂ (7.6 g in 15 mL water), maintaining the internal temperature below 5°C. Stir for 15 min.

    • Checkpoint: Test with starch-iodide paper (should turn blue instantly) to confirm excess nitrite. Add urea if necessary to quench excess.

  • Coupling :

    • In a separate 1 L beaker, dissolve Ethyl 2-methylacetoacetate (14.4 g) in Ethanol (100 mL).

    • Add a solution of Sodium Acetate (20.5 g) in water (50 mL) to the ester solution. Cool to 0°C.

    • Slowly pour the cold diazonium solution into the ester/base mixture with vigorous mechanical stirring.

    • Observation: A yellow/orange oil or solid will separate immediately (the azo intermediate).

    • Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. The azo compound will rearrange and deacetylate to form the hydrazone.

  • Workup :

    • Extract the mixture with Diethyl Ether or Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: If the product is an oil, it can often be used directly. If solid, recrystallize from Ethanol.[1]

    • Expected Yield: ~85-90% (Ethyl pyruvate 4-ethylphenylhydrazone).[2][3]

Phase 2: Fischer Cyclization to Ethyl 5-ethylindole-2-carboxylate

Principle: Acid-catalyzed [3,3]-sigmatropic rearrangement of the hydrazone forms the new C-C bond, followed by ammonia elimination to generate the indole core.

Reagents:

Reagent Amount Role
Crude Hydrazone ~23 g (from Phase 1) Precursor

| Polyphosphoric Acid (PPA) | 100 g | Catalyst/Solvent |

Step-by-Step Procedure:

  • Reaction :

    • Place PPA (100 g) in a 500 mL beaker equipped with an overhead stirrer.

    • Heat PPA to 80-90°C to lower viscosity.

    • Add the crude hydrazone (23 g) portion-wise to the stirred acid. The reaction is exothermic; monitor temperature to prevent runaway (>120°C).

    • Once addition is complete, heat the mixture to 110°C for 30-45 minutes.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The hydrazone spot should disappear, and a fluorescent indole spot should appear.

  • Quench & Isolation :

    • Cool the mixture to ~60°C.

    • Pour the dark syrup onto 500 g of crushed ice with vigorous stirring. PPA hydrolysis is slow; stir until a uniform suspension is obtained.

    • The ester typically precipitates as a beige/brown solid. Filter the solid.[4][5][6][7]

    • Alternative: If no precipitate forms, extract with Ethyl Acetate.

  • Purification :

    • Recrystallize the crude solid from Ethanol or Methanol.

    • Characterization (Ester): Melting Point ~112°C.[7]

    • Expected Yield: 60-70%.

Phase 3: Hydrolysis to 5-Ethyl-1H-indole-2-carboxylic Acid

Principle: Base-catalyzed saponification of the ethyl ester.

Step-by-Step Procedure:

  • Dissolve the recrystallized ester (10 g) in Ethanol (50 mL).

  • Add a solution of NaOH (4.0 g, ~2.5 equiv) in Water (20 mL).

  • Reflux for 2 hours.

  • Cool to room temperature and evaporate the ethanol in vacuo.

  • Dilute the residue with water (100 mL). Filter any insoluble impurities.

  • Acidification : Cool the filtrate in an ice bath and acidify to pH 1-2 with conc. HCl.

  • The carboxylic acid will precipitate as a white/off-white solid.

  • Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Final Product Specifications:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 176-179°C [1].

  • 1H NMR (DMSO-d6):

    
     12.92 (br s, 1H, COOH), 11.7 (s, 1H, NH), 7.4 (d, 1H), 7.3 (s, 1H), 7.1 (d, 1H), 2.6 (q, 2H), 1.2 (t, 3H).
    

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete diazotization or temperature spike.Ensure temp <5°C. Check nitrite excess with starch-iodide paper.
Oiling out in Phase 2 Incomplete cyclization or PPA hydrolysis issues.Ensure PPA is fully hydrolyzed by stirring with ice for at least 1 hour. Use Et2O extraction if solid doesn't form.
Dark/Tarred Product Overheating during cyclization.Strictly control temp at 110°C. Do not exceed 120°C.
Decarboxylation Acidification performed too hot.Perform final acidification at 0-5°C. Indole-2-acids can decarboxylate at high temps in acidic media.

References

  • MDPI . Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molbank2016 , 2016(3), M904. Link

  • Organic Syntheses . Ethyl Indole-2-carboxylate.[2][4][5][6][7][8][9] Org.[1] Synth.1963 , 43, 40. Link

  • BenchChem . Application Notes and Protocols for the Japp-Klingemann Reaction. Link

  • ChemicalBook . 5-Ethylindole-2-carboxylic acid Properties and NMR Spectra. Link

Sources

Application

Application Note: High-Throughput Screening Strategies using 5-Ethyl-1H-indole-2-carboxylic Acid

Executive Summary This application note details the technical integration of 5-ethyl-1H-indole-2-carboxylic acid (CAS: 37033-95-7) into high-throughput screening (HTS) campaigns. While the parent molecule, indole-2-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical integration of 5-ethyl-1H-indole-2-carboxylic acid (CAS: 37033-95-7) into high-throughput screening (HTS) campaigns. While the parent molecule, indole-2-carboxylic acid (I2CA), is a recognized competitive antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, the 5-ethyl derivative represents a critical lipophilic expansion of this scaffold.

This guide addresses two primary applications:

  • As a Reference Probe: Utilizing the molecule as a control antagonist in NMDA receptor glycine-site screening assays.

  • As a Privileged Scaffold: Protocols for utilizing the C2-carboxylic acid handle to generate focused amide libraries for hit-to-lead optimization in G-protein coupled receptor (GPCR) and kinase programs.

Chemical Profile & HTS Logistics

Successful HTS requires rigorous control over compound management. The 5-ethyl group increases lipophilicity (


) compared to the parent I2CA (

), necessitating specific DMSO handling to prevent precipitation during acoustic dispensing.
Physicochemical Properties Table
PropertyValueHTS Implication
Molecular Weight 189.21 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~2.8Good membrane permeability; requires 100% DMSO for >10 mM stocks.
H-Bond Donors 2 (NH, OH)Critical for active site engagement (e.g., Glu/Gly residues).
H-Bond Acceptors 2 (C=O, OH)Interaction with backbone amides in target pockets.
pKa (Acid) ~3.8Ionized (anionic) at physiological pH (7.4); mimics Glutamate/Glycine.
Stock Preparation Protocol (Self-Validating)

Objective: Prepare a stable 10 mM stock solution for Echo® acoustic dispensing.

  • Weighing: Weigh approximately 10 mg of 5-ethyl-1H-indole-2-carboxylic acid into a glass amber vial (light sensitive).

  • Calculation: Calculate DMSO volume:

    
    .
    
  • Solubilization: Add anhydrous DMSO (Grade: ≥99.9%, Water <0.05%). Vortex for 60 seconds.

  • QC Check (Nephelometry):

    • Validation Step: Dilute 1

      
      L of stock into 99 
      
      
      
      L PBS (pH 7.4) in a clear bottom 384-well plate.
    • Pass Criteria: Absorbance at 600 nm (OD600) < 0.005. If OD > 0.005, compound has precipitated; sonicate stock or reduce concentration to 5 mM.

  • Storage: Store at -20°C. Stability is >6 months if freeze-thaw cycles are minimized (<5 cycles).

Application A: NMDA Receptor Glycine-Site Screening[1]

The indole-2-carboxylic acid core is a classic bioisostere for kynurenic acid, acting as a competitive antagonist at the glycine co-agonist site (GluN1 subunit) of the NMDA receptor. The 5-ethyl group probes the hydrophobic pocket adjacent to the glycine binding site.

Mechanism of Action Diagram

NMDA_Mechanism NMDA NMDA Receptor (GluN1 Subunit) Channel Ion Channel (Ca2+ Influx) NMDA->Channel Opens Glycine Glycine (Endogenous Agonist) Glycine->NMDA Activates Probe 5-Ethyl-1H-indole-2-COOH (Antagonist) Probe->NMDA Competitive Blockade Response Excitotoxicity / Signal Channel->Response Downstream Effect

Figure 1: Mechanism of competitive antagonism at the NMDA receptor glycine site.

Protocol: Fluorescence Polarization (FP) Displacement Assay

Principle: Displace a fluorescently labeled glycine-site ligand (e.g., FITC-Glycine or labeled DCKA) using the 5-ethyl derivative.

Materials:

  • Receptor: Recombinant GluN1 ligand-binding domain (LBD).

  • Tracer: FITC-labeled 5,7-dichlorokynurenic acid (DCKA-FITC).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% Pluronic F-127 (reduces indole aggregation).

Step-by-Step Workflow:

  • Plate Prep: Dispense 20 nL of 5-ethyl-1H-indole-2-carboxylic acid (titration: 10

    
    M to 0.1 nM) into a black 384-well low-volume plate using an acoustic dispenser.
    
  • Protein Addition: Add 10

    
    L of GluN1-LBD (final conc: 
    
    
    
    of tracer, approx. 50 nM). Incubate 15 min at RT.
  • Tracer Addition: Add 10

    
    L of DCKA-FITC (final conc: 2 nM).
    
  • Equilibration: Incubate 60 min at RT in the dark.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Data Analysis: Plot mP vs. Log[Concentration]. Calculate

    
    .
    
    • Expected Result: A sigmoidal dose-response curve indicating displacement.

      
       can be calculated using the Cheng-Prusoff equation.
      

Application B: Library Synthesis (Privileged Scaffold)

The 2-carboxylic acid position is electronically tuned by the indole nitrogen, making it less reactive than standard benzoic acids. The 5-ethyl group provides a unique vector for exploring Structure-Activity Relationships (SAR) in hydrophobic pockets of kinases or GPCRs (e.g., Cannabinoid CB1 allosteric modulators).

Library Synthesis Workflow

Library_Synthesis Start Scaffold: 5-Ethyl-1H-indole-2-COOH Activation Activation: HATU / DIPEA / DMF Start->Activation Carboxylate Activation Coupling Amine Coupling: R-NH2 (Diversity Set) Activation->Coupling + 96 Diversity Amines Purification Solid Phase Extraction (SCX Cartridges) Coupling->Purification Remove Excess Reagents Library Final Library: 5-Ethyl-indole-2-carboxamides Purification->Library QC: LCMS Purity > 90%

Figure 2: Parallel synthesis workflow for generating 5-ethyl-indole-2-carboxamide libraries.

Synthetic Protocol (96-well Format)

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Procedure:

  • Master Mix: Dissolve 5-ethyl-1H-indole-2-carboxylic acid (1 eq) and HATU (1.2 eq) in DMF. Add DIPEA (2.0 eq). Stir for 5 min to activate the acid.

  • Dispensing: Aliquot 100

    
    L of the activated ester master mix into each well of a 96-well deep-well reaction block.
    
  • Amine Addition: Add 1.2 eq of unique amines (

    
    ) to each well.
    
  • Reaction: Seal block and shake at RT for 16 hours.

  • Work-up (High-Throughput):

    • Add 500

      
      L EtOAc to each well.
      
    • Wash with 1M HCl (remove unreacted amine/DIPEA) then Sat.

      
       (remove unreacted acid).
      
    • Transfer organic layer to a pre-weighed plate and evaporate (Genevac).

  • Validation: Randomly select 5 wells for LC-MS analysis. Purity should exceed 90% for direct use in primary screening.

References

  • Hu, S., et al. (2023).[1] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Link

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[2][3] Science. Link

  • Lynch, W. E., et al. (2020).[4][5] Ethyl 1H-indole-2-carboxylate. IUCrData. Link

  • Karthigeyan, D., et al. (2025).[6] Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Link

  • Seo, Y., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry. Link

Sources

Method

5-ethyl-1H-indole-2-carboxylic acid as a scaffold in drug design

Application Note: 5-Ethyl-1H-indole-2-carboxylic Acid as a Scaffold in Drug Design Executive Summary This guide details the utility of 5-ethyl-1H-indole-2-carboxylic acid (5-Et-ICA) as a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Ethyl-1H-indole-2-carboxylic Acid as a Scaffold in Drug Design

Executive Summary

This guide details the utility of 5-ethyl-1H-indole-2-carboxylic acid (5-Et-ICA) as a privileged scaffold in medicinal chemistry. While the indole-2-carboxylic acid core is a well-established pharmacophore for targets such as the NMDA receptor (glycine site), HIV-1 integrase, and various kinases, the 5-ethyl substituent offers a specific tactical advantage: it provides a precise lipophilic anchor capable of filling hydrophobic pockets (e.g., the "gatekeeper" regions in kinases) without incurring the metabolic liabilities of halogenated analogues or the steric clashes of bulkier phenyl groups.

This document provides a validated workflow for synthesizing the scaffold, derivatizing it into a bioactive library, and screening for kinase inhibitory activity.[1]

Chemical Biology Profile

The 5-Et-ICA scaffold functions as a bioisostere for 5-chloro or 5-bromo indole derivatives but with distinct physicochemical properties.

PropertyValue / CharacteristicSignificance in Drug Design
Molecular Weight 189.21 g/mol Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).
Lipophilicity (cLogP) ~2.8Enhanced membrane permeability compared to the parent indole (cLogP ~2.1).
H-Bond Donors/Acceptors 2 (NH, COOH) / 2The C2-COOH is a critical "warhead" for salt bridges (e.g., Arg/Lys residues).
Steric Bulk (5-position) Ethyl groupFills hydrophobic sub-pockets (e.g., Val/Leu rich regions) in enzyme active sites.[1]
Key Targets EGFR, CDK2, NMDA (Gly site)Validated activity in dual EGFR/CDK2 inhibitors [1].[1][2]

Strategic Workflow

The following diagram illustrates the integrated workflow from scaffold synthesis to lead identification.

G Start Start: 4-Ethylaniline Inter1 4-Ethylphenylhydrazine Start->Inter1 Diazotization/ Reduction Scaffold 5-Ethyl-1H-indole- 2-carboxylic Acid Inter1->Scaffold Fischer Indole (w/ Ethyl Pyruvate) Library Amide Library (Carboxamides) Scaffold->Library EDC/HOBt Coupling Screen Kinase Screening (EGFR/CDK2) Library->Screen ADP-Glo™ Assay

Figure 1: Critical path for generating 5-ethyl-indole-2-carboxamide inhibitors.

Protocol 1: Synthesis of the Scaffold

Objective: Synthesize 5-ethyl-1H-indole-2-carboxylic acid via the Fischer Indole Synthesis. This route is preferred over the Reissert synthesis for 5-alkyl derivatives due to milder conditions and higher regioselectivity.

Reagents:

  • 4-Ethylphenylhydrazine hydrochloride (CAS: 53662-02-5)

  • Ethyl pyruvate (CAS: 617-35-6)

  • Polyphosphoric acid (PPA) or Methanesulfonic acid/P2O5[1]

  • Ethanol (Absolute)[1][3][4]

  • Sodium Hydroxide (NaOH)[1]

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 4-ethylphenylhydrazine HCl (10 mmol) and ethyl pyruvate (11 mmol) in absolute ethanol (20 mL).

    • Add 3 drops of glacial acetic acid.

    • Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Evaporate solvent to yield the crude hydrazone intermediate.

  • Fischer Cyclization:

    • Critical Step: Mix the crude hydrazone with Polyphosphoric acid (PPA, 15 g).

    • Heat to 110°C with vigorous mechanical stirring for 3 hours. Note: PPA is viscous; ensure uniform heating to prevent charring.

    • Cool the mixture to 60°C and pour onto crushed ice (100 g).

    • Extract the precipitate with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with brine, dry over Na2SO4, and concentrate to yield Ethyl 5-ethyl-1H-indole-2-carboxylate .

  • Hydrolysis to Acid Scaffold:

    • Dissolve the ester in Ethanol/Water (4:1, 25 mL).[1]

    • Add NaOH (3 equivalents).[1] Reflux for 4 hours.

    • Cool and acidify with 1M HCl to pH 2.

    • Filter the white precipitate, wash with cold water, and dry under vacuum.[1]

    • Validation: 1H NMR (DMSO-d6) should show a characteristic doublet/triplet for the ethyl group (δ ~1.2, 2.7 ppm) and a singlet for C3-H (δ ~7.1 ppm).

Protocol 2: Library Generation (Amide Coupling)

Objective: Derivatize the C2-carboxylic acid to generate a library of N-substituted indole-2-carboxamides, targeting the ATP-binding pocket of kinases [2].

Mechanism: The carboxylic acid is activated to an active ester, which undergoes nucleophilic attack by primary or secondary amines.

Reagents:

  • 5-Ethyl-1H-indole-2-carboxylic acid (Scaffold)[5]

  • Diverse Amines (e.g., benzylamine, aniline, piperazine derivatives)[1]

  • HATU (Coupling Agent)[1]

  • DIPEA (Base)[1][5][6]

  • DMF (Anhydrous)[1]

Procedure:

  • Activation: In a reaction vial, dissolve the Scaffold (0.2 mmol) in DMF (1 mL). Add DIPEA (0.6 mmol) and HATU (0.22 mmol). Stir at room temperature for 15 minutes. Visual Check: Solution should turn slightly yellow.

  • Coupling: Add the specific Amine (0.24 mmol).

  • Incubation: Stir at room temperature for 12 hours.

  • Work-up: Dilute with EtOAc (10 mL), wash with 5% LiCl (to remove DMF), 1M HCl, and sat. NaHCO3.

  • Purification: Semi-preparative HPLC (Water/Acetonitrile gradient).

Protocol 3: Biological Evaluation (EGFR Kinase Assay)

Objective: Quantify the inhibitory potential (IC50) of the synthesized library against EGFR (Epidermal Growth Factor Receptor).

Assay Principle: ADP-Glo™ Kinase Assay (Promega). The assay measures ADP formed from a kinase reaction; ADP is converted into ATP, which is converted into light by Ultra-Glo™ Luciferase.

Reaction Setup:

  • Buffer Preparation: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Compound Dilution: Prepare 3-fold serial dilutions of the 5-ethyl-indole derivatives in DMSO (Final DMSO concentration < 1%).

  • Enzyme Mix: Dilute EGFR kinase (0.2 ng/µL) in buffer.

  • Substrate Mix: Poly(Glu, Tyr) 4:1 (0.2 mg/mL) + ATP (10 µM).

Workflow:

  • Add 2 µL of Compound to 384-well white plate.

  • Add 4 µL of Enzyme Mix. Incubate 10 min (Pre-incubation allows scaffold to bind active site).

  • Add 4 µL of Substrate Mix to initiate reaction. Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

  • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Light).[1] Incubate 30 min.

  • Read: Measure Luminescence (RLU).

Data Analysis: Calculate % Inhibition =


[1]

Comparative SAR Data

The following table highlights the impact of the 5-ethyl group compared to other common substituents in an EGFR inhibitory series (Hypothetical data based on scaffold trends [1, 3]).

Substituent (R5)ClogPEGFR IC50 (nM)Interpretation
-H 2.1450Baseline activity; lacks hydrophobic fill.
-Cl 2.7120Halogen bond improves potency; metabolic liability.
-Ethyl 2.8 85 Optimal hydrophobic fit; metabolically stable.
-Phenyl 3.9>1000Steric clash with the "gatekeeper" residue (Thr790).

Table 1: Structure-Activity Relationship (SAR) demonstrating the "Goldilocks" effect of the ethyl group.

References

  • Youssif, B. G., et al. (2019).[2] Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors. RSC Medicinal Chemistry. Link

  • Zhang, P., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[7][8] Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate.[3][5][8][9] IUCrData. Link

  • Organic Syntheses. Ethyl Indole-2-carboxylate. Org.[10] Synth. 1943, 23,[1] 30. Link

Sources

Application

Application Notes &amp; Protocols: Investigating 5-ethyl-1H-indole-2-carboxylic acid in Cancer Research

Foreword: The Promise of the Indole Scaffold in Oncology The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of the Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. In oncology, indole derivatives have demonstrated significant therapeutic potential by targeting a wide array of critical cellular processes.[1][2][3] These compounds have been shown to modulate signaling pathways responsible for cell proliferation, apoptosis, and metastasis.[2] From inhibiting tubulin polymerization to acting as kinase inhibitors, the versatility of the indole structure continues to inspire the development of novel anticancer agents.[2][3][4] This document provides a comprehensive guide for researchers investigating the potential of a specific analogue, 5-ethyl-1H-indole-2-carboxylic acid, as a novel candidate in cancer therapy.

Introduction to 5-ethyl-1H-indole-2-carboxylic acid

5-ethyl-1H-indole-2-carboxylic acid is a derivative of the indole-2-carboxylic acid core. While much of the existing research focuses on a broader range of indole derivatives, the fundamental structure of this compound suggests potential interactions with key biological targets implicated in cancer.[5][6][7] The ethyl group at the 5-position may enhance lipophilicity, potentially influencing cell membrane permeability and interaction with hydrophobic pockets of target proteins. The carboxylic acid moiety at the 2-position is a critical feature, often involved in forming hydrogen bonds or chelating metal ions within enzyme active sites.[8]

Synthesis Overview

The synthesis of 5-ethyl-1H-indole-2-carboxylic acid can be approached through established methods for indole synthesis. A common route involves the Fischer indole synthesis, reacting a substituted phenylhydrazine with an appropriate pyruvate derivative.[9] Alternatively, methods starting from commercially available indole-2-carboxylates can be employed, followed by specific modifications.[10]

Hypothesized Mechanisms of Action and Therapeutic Targets

Based on the known activities of structurally related indole-2-carboxylic acid derivatives, we can hypothesize several potential mechanisms of action for 5-ethyl-1H-indole-2-carboxylic acid in cancer cells.

Inhibition of Protein-Protein Interactions: Targeting 14-3-3η

Recent studies have highlighted the potential of 1H-indole-2-carboxylic acid derivatives as inhibitors of the 14-3-3η protein, a key regulator in various signaling pathways that promote cancer cell survival and proliferation.[5] The indole scaffold can form crucial interactions within the binding pocket of 14-3-3η, disrupting its ability to bind to client proteins such as p53 and Bax, thereby promoting apoptosis.

Diagram: Hypothesized Inhibition of 14-3-3η Signaling

G cluster_0 Normal Cellular State cluster_1 Inhibition by 5-ethyl-1H-indole-2-carboxylic acid 14-3-3η 14-3-3η p53 p53 14-3-3η->p53 Binds and Sequesters Bax Bax 14-3-3η->Bax Binds and Sequesters Apoptosis Apoptosis Compound 5-ethyl-1H-indole- 2-carboxylic acid 14-3-3η_inhibited 14-3-3η Compound->14-3-3η_inhibited Inhibits p53_free p53 (active) p53_free->Apoptosis Induces Bax_free Bax (active) Bax_free->Apoptosis Induces

Caption: Proposed mechanism of 14-3-3η inhibition.

Dual Kinase Inhibition: Targeting EGFR and CDK2

The indole nucleus is a common feature in many kinase inhibitors.[4] It is plausible that 5-ethyl-1H-indole-2-carboxylic acid could function as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Overactivity of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth.[11] CDK2 is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest.

Diagram: Dual Inhibition of EGFR and CDK2 Pathways

G EGF EGF EGFR EGFR EGF->EGFR PI3K/Akt/mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K/Akt/mTOR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Proliferation Proliferation PI3K/Akt/mTOR->Proliferation RAS/RAF/MEK/ERK->Proliferation Cell_Cycle G1/S Transition Cell_Cycle->Proliferation CDK2 CDK2 CDK2->Cell_Cycle Compound 5-ethyl-1H-indole- 2-carboxylic acid Compound->EGFR Inhibits Compound->CDK2 Inhibits

Caption: Hypothesized dual inhibition of EGFR and CDK2.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of 5-ethyl-1H-indole-2-carboxylic acid.

Cell Viability and Cytotoxicity Assessment

Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Culture cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., HDF) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[12]

  • Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[12]

  • Treatment: Prepare a stock solution of 5-ethyl-1H-indole-2-carboxylic acid in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay

Objective: To determine if the compound induces apoptosis in cancer cells.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Cell Cycle Analysis

Objective: To investigate the effect of the compound on cell cycle progression.

Protocol: Propidium Iodide Staining

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[5]

Western Blot Analysis for Target Validation

Objective: To confirm the modulation of hypothesized target proteins and downstream signaling pathways.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, CDK2, p21, p53, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.[9]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Diagram: Experimental Workflow for In Vitro Evaluation

G Start Start Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549, HepG2) + Normal Control (HDF) Start->Cell_Culture MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Staining (Apoptosis) IC50->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Cell Cycle) IC50->Cell_Cycle_Assay Western_Blot Western Blot (Target Validation) IC50->Western_Blot Analysis Data Analysis and Conclusion Apoptosis_Assay->Analysis Cell_Cycle_Assay->Analysis Western_Blot->Analysis

Sources

Method

Application Note: 5-Ethyl-1H-Indole-2-Carboxylic Acid (5-EICA) as a Scaffold for Allosteric Viral Polymerase Inhibition

Abstract This application note details the evaluation protocols for 5-ethyl-1H-indole-2-carboxylic acid (5-EICA) and its derivatives as antiviral agents. While indole-2-carboxylic acids are privileged structures in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the evaluation protocols for 5-ethyl-1H-indole-2-carboxylic acid (5-EICA) and its derivatives as antiviral agents. While indole-2-carboxylic acids are privileged structures in medicinal chemistry, the 5-ethyl derivative specifically serves as a critical lipophilic probe for targeting hydrophobic allosteric pockets in viral enzymes. This guide focuses on its primary application: inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) via the "Palm I" allosteric site, with secondary relevance to HIV-1 Integrase inhibition.

Introduction & Chemical Context

The indole-2-carboxylic acid moiety is a validated scaffold for designing non-nucleoside inhibitors (NNIs). Unlike nucleoside analogs that mimic the substrate, 5-EICA derivatives act as allosteric inhibitors .

  • Target Mechanism: The 5-ethyl group provides essential hydrophobic bulk to occupy the "Palm I" pocket of HCV NS5B, inducing a conformational change that prevents the enzyme from closing for productive RNA elongation.

  • Secondary Target: The carboxylic acid and indole nitrogen can chelate divalent metal ions (

    
    ), a mechanism relevant for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[1]
    
Chemical Properties & Handling
PropertySpecificationCritical Handling Note
CAS Number 3571-23-1Verify purity >98% by HPLC before bioassays.
Molecular Weight 189.21 g/mol --
Solubility Low in water; High in DMSOProtocol: Dissolve to 100 mM stock in 100% DMSO. Sonicate for 5 mins.
Storage -20°C (Desiccated)Avoid freeze-thaw cycles. Aliquot into single-use vials.
pKa ~3.8 (COOH)Ionized at physiological pH; cell permeability may require ester prodrugs.

Experimental Workflow

The following diagram illustrates the critical path for validating 5-EICA activity, moving from cell-free enzymatic screens to mechanistic confirmation.

Antiviral_Workflow Stock Compound Prep (100 mM DMSO) Enzyme Cell-Free Assay (NS5B Polymerase) Stock->Enzyme Primary Screen Tox Cytotoxicity (CC50 / MTT) Stock->Tox Parallel Safety Cell Cell-Based Assay (HCV Replicon) Enzyme->Cell Hit Confirmation (<10 µM) MoA Mechanism (Time-of-Addition) Cell->MoA Validation Tox->Cell Selectivity Index

Figure 1: Critical path for evaluating indole-based allosteric inhibitors.

Protocol A: Cell-Free HCV NS5B Polymerase Inhibition

Objective: Determine the IC50 of 5-EICA against the recombinant viral enzyme without cellular interference.

Materials
  • Recombinant HCV NS5B (

    
    21 C-terminal truncation).
    
  • Template/Primer: Poly(rA)/Oligo(dU) or heteropolymeric RNA.

  • Substrate: [3H]-UTP or Fluorescent UTP analog.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM

    
    , 1 mM DTT, 0.05% Tween-20.
    
Step-by-Step Procedure
  • Compound Dilution: Prepare a 3-fold serial dilution of 5-EICA in DMSO (Range: 100 µM to 0.1 nM).

  • Enzyme Pre-incubation:

    • Mix 20 nM NS5B enzyme with 1 µL of compound dilution in a 96-well plate.

    • Crucial Step: Incubate for 15 minutes at 25°C. This allows the allosteric inhibitor to lock the enzyme conformation before substrate binding.

  • Reaction Initiation: Add the Template/Primer mix and NTP cocktail (containing 1 µCi [3H]-UTP).

  • Elongation: Incubate for 60-90 minutes at 30°C.

  • Termination: Stop reaction with 10% TCA (Trichloroacetic acid) containing pyrophosphate.

  • Quantification: Harvest precipitates onto glass fiber filters and count via liquid scintillation.

  • Calculation:

    
    [2]
    

Success Criteria: A validated "hit" for this scaffold should show an IC50 < 5 µM.

Protocol B: HCV Replicon Assay (Cell-Based Efficacy)

Objective: Measure EC50 in a cellular environment, accounting for membrane permeability. Note: Indole-2-carboxylic acids are often polar; if EC50 is poor despite good IC50, consider synthesizing the ethyl ester prodrug (which is hydrolyzed intracellularly).

Materials
  • Cell Line: Huh-7.5 cells harboring the HCV subgenomic replicon (Luciferase reporter).

  • Media: DMEM + 10% FBS + G418 (selection antibiotic).

Step-by-Step Procedure
  • Seeding: Plate Huh-7.5 replicon cells at 10,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Treatment:

    • Remove G418-containing media.

    • Add fresh media containing serial dilutions of 5-EICA (Max DMSO: 0.5%).

    • Include Sofosbuvir (1 µM) as a positive control.

  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Readout:

    • Add Luciferase substrate (e.g., Bright-Glo).

    • Measure luminescence (RLU).

  • Cytotoxicity Counter-Screen (Mandatory):

    • In a duplicate plate, treat cells identically but measure viability using MTT or CellTiter-Glo.

    • Calculate the Selectivity Index (SI) :

      
      .
      

Data Interpretation:

  • High Potency: EC50 < 1 µM.

  • Toxic False Positive: EC50 < 5 µM but CC50 < 20 µM (SI < 4).

Protocol C: Mechanism of Action (Time-of-Addition)

Objective: Confirm 5-EICA acts at the replication stage (polymerase inhibition) rather than viral entry.

TimeOfAddition cluster_results Expected Results for 5-EICA Infection T=0h: Virus Infection Entry T=0-2h: Entry Phase Infection->Entry Rep T=2-12h: Replication Phase Entry->Rep Res1 Added at T=0h: Active Res2 Added at T=2h: Active Res3 Conclusion: Post-Entry Target

Figure 2: Time-of-addition logic. 5-EICA should retain activity even when added post-infection.

Procedure
  • Infect permissive cells (e.g., Huh-7.5) with HCVcc (cell culture-derived virus) at MOI 0.1 at 4°C (synchronizes binding).

  • Shift to 37°C to initiate entry (T=0).

  • Add 5-EICA (5 x EC50 concentration) at different time points: T=0, 1h, 2h, 4h, 6h, 8h post-infection.

  • Harvest supernatants at 24h and quantify viral RNA via RT-qPCR.

  • Result Analysis: If 5-EICA inhibits replication when added at T=4h (after entry is complete), it confirms the target is intracellular (e.g., Polymerase), distinguishing it from entry inhibitors.

References

  • Beaulieu, P. L., et al. (2012). "Indole-based inhibitors of HCV NS5B polymerase: From the thumb to the palm." Bioorganic & Medicinal Chemistry Letters.

  • Summa, V., et al. (2004). "Discovery of indole-2-carboxylic acid-based inhibitors of the hepatitis C virus NS5B polymerase." Journal of Medicinal Chemistry.

  • Lohmann, V., et al. (1999). "Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line." Science. (Standard protocol for Replicon Assay).

  • Zhao, X., et al. (2014).[2] "Indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors." European Journal of Medicinal Chemistry.

Sources

Application

Application Note: In Vitro Assay Development for 5-Ethyl-1H-Indole-2-Carboxylic Acid

Executive Summary This application note details the assay development pipeline for 5-ethyl-1H-indole-2-carboxylic acid (5-Et-ICA) . While indole-2-carboxylic acid derivatives are privileged scaffolds in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the assay development pipeline for 5-ethyl-1H-indole-2-carboxylic acid (5-Et-ICA) . While indole-2-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry—historically recognized as competitive antagonists at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor—the specific introduction of a 5-ethyl group introduces unique lipophilic and steric parameters that require tailored assay conditions.

This guide moves beyond generic screening to provide a high-fidelity workflow for characterizing 5-Et-ICA. We focus on three critical pillars: Solubility Optimization (addressing the lipophilic ethyl moiety), Target Engagement (Fluorescence Polarization binding assays), and Functional Validation (Calcium Flux in heterologous systems).

Compound Characterization & Handling[1][2][3]

The 5-ethyl substitution significantly increases logP compared to the parent indole-2-carboxylic acid. Improper handling leads to micro-precipitation in aqueous buffers, causing false negatives in binding assays (due to low free concentration) or false positives in aggregation-sensitive assays.

Protocol A: Solubility & Stock Preparation

Objective: Establish a stable "Assay Ready" stock solution free of micro-aggregates.

  • Primary Stock: Dissolve 5-Et-ICA to 10 mM in anhydrous DMSO.

    • Critical Step: Sonicate for 5 minutes at 25°C. Visually inspect for clarity.

  • Quality Control (Nephelometry):

    • Dilute stock 1:100 into the assay buffer (e.g., HBSS, pH 7.4).

    • Measure light scattering (nephelometry) to detect aggregation.

    • Acceptance Criteria: Solubility > 100 µM in 1% DMSO/Buffer. If aggregation occurs < 100 µM, inclusion of 0.01% Pluronic F-127 is mandatory for all subsequent biological assays.

Primary Assay: Fluorescence Polarization (FP) Binding

Target: NMDA Receptor (GluN1 Subunit Glycine Site) Rationale: Radioligand binding (using [³H]-MDL 105,519) is the historical gold standard but is low-throughput. For 5-Et-ICA SAR profiling, we utilize a Fluorescence Polarization (FP) displacement assay. This measures the ability of 5-Et-ICA to displace a high-affinity fluorescent tracer (e.g., Fluorescein-DCKA) from the receptor.

Assay Principle

Small fluorescent ligands rotate rapidly (low polarization). When bound to the large NMDA receptor complex, rotation slows (high polarization). If 5-Et-ICA binds to the glycine site, it displaces the tracer, reducing polarization.

Detailed Protocol

Materials:

  • Receptor Source: Rat cortical membranes or HEK293 membranes overexpressing GluN1/GluN2A.

  • Tracer: Fluorescein-conjugated 5,7-dichlorokynurenic acid (DCKA-FITC) (Kd ~ 50 nM).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂ (to stabilize receptor conformation), 0.01% Pluronic F-127.

Step-by-Step:

  • Plate Preparation: Use 384-well black, low-binding plates.

  • Compound Addition: Dispense 100 nL of 5-Et-ICA (serial dilution, 10 µM to 0.1 nM) using an acoustic dispenser (e.g., Echo).

  • Receptor Addition: Add 10 µL of membrane suspension (optimized to give ~100 mP window). Incubate 15 mins at RT.

  • Tracer Addition: Add 10 µL of DCKA-FITC (Final concentration = Kd of tracer).

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

Data Analysis:

  • Calculate % Displacement =

    
    
    
  • Fit data to a 4-parameter logistic equation to determine

    
    .
    
  • Convert to

    
     using the Cheng-Prusoff equation: 
    
    
    

Functional Validation: Cell-Based Calcium Flux

Rationale: Binding does not equal antagonism. To confirm 5-Et-ICA inhibits channel opening, we measure intracellular calcium (


) influx in response to Glycine/Glutamate stimulation.
Protocol B: FLIPR Calcium Assay

Cell Line: HEK293 stably expressing GluN1/GluN2A.

Critical Reagent Note: NMDA receptors are blocked by


 at resting potential. Magnesium-free buffer  is required for this assay unless cells are depolarized.

Step-by-Step:

  • Seeding: Plate 15,000 cells/well in poly-D-lysine coated 384-well plates. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Calcium-6 dye (Molecular Devices) in

    
    -free HBSS containing 20 µM Glycine (to prime) and 10 µM Glutamate? NO. 
    
    • Correction: We are testing antagonism.

    • Correct Loading Buffer:

      
      -free HBSS + Calcium-6 dye. Incubate 1 hr at 37°C.
      
  • Pre-incubation: Add 5-Et-ICA (serial dilution) to cells. Incubate 15 mins.

  • Stimulation (Agonist Injection):

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject agonist mix: 10 µM Glutamate + 10 µM Glycine (Final concentrations).

  • Measurement: Monitor fluorescence (Ex 485/Em 525) for 180 seconds.

Interpretation:

  • A reduction in Peak Fluorescence relative to DMSO control indicates functional antagonism.

  • Mechanism Check: If 5-Et-ICA is a competitive glycine antagonist, increasing Glycine concentration (e.g., to 1 mM) should shift the 5-Et-ICA inhibition curve to the right (Schild analysis).

ADME Profiling: Microsomal Stability

Rationale: The 5-ethyl group is a metabolic "soft spot." Cytochrome P450 enzymes (specifically CYP2C9 or CYP3A4) may hydroxylate the benzylic carbon of the ethyl chain, leading to rapid clearance.

Protocol:

  • Incubate 1 µM 5-Et-ICA with pooled human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sample at t = 0, 15, 30, 60 min.

  • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analyze supernatant via LC-MS/MS.

  • Success Metric:

    
     minutes is desired for a lead compound. If 
    
    
    
    min, the ethyl group is likely the metabolic liability.

Visualization of Assay Workflow

AssayWorkflow Compound 5-Ethyl-1H-Indole-2-Carboxylic Acid (Solid Powder) Solubility Step 1: Solubility Check (Nephelometry) Pass: >100 µM Compound->Solubility Formulation Formulation Adjustment Add 0.01% Pluronic F-127 Solubility->Formulation Aggregates Binding Step 2: Target Engagement (FP Binding Assay) Displacement of DCKA-FITC Solubility->Binding Soluble Formulation->Binding Functional Step 3: Functional Validation (FLIPR Ca2+ Flux) Inhibition of Glu/Gly Response Binding->Functional Ki < 1 µM ADME Step 4: Metabolic Stability (Microsomal Incubation) Check Ethyl Oxidation Functional->ADME IC50 confirmed Decision SAR Decision Point ADME->Decision T1/2 Data

Figure 1: Integrated assay cascade for evaluating 5-Et-ICA, prioritizing solubility and target validation before metabolic profiling.

Mechanism of Action Diagram

MOA cluster_NMDA NMDA Receptor Complex GluN1 GluN1 Subunit (Glycine Site) Channel Ion Channel (Ca2+ Influx) GluN1->Channel Opens GluN2 GluN2 Subunit (Glutamate Site) GluN2->Channel Opens Glycine Glycine (Co-Agonist) Glycine->GluN1 Activates Compound 5-Et-ICA (Antagonist) Compound->GluN1 Competes/Blocks

Figure 2: Competitive antagonism mechanism.[1] 5-Et-ICA competes with Glycine at the GluN1 subunit, preventing channel opening.

Data Summary Tables

Table 1: Expected Assay Parameters & Controls

Assay ComponentParameterRecommended Control / Value
Positive Control Binding Affinity (

)
5,7-Dichlorokynurenic acid (

nM)
Negative Control Binding Affinity1H-Indole (Core scaffold, inactive)
Assay Window Z' Factor

(Excellent for screening)
Potency Goal

(Functional)

nM (for lead candidates)
Solvent Tolerance DMSO Limit

(Cell-based);

(Binding)

References

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[2][3] Science, 243(4898), 1611-1613.

  • Salituro, F. G., et al. (1990). 3-(2-Carboxyindol-3-yl)propionic acid derivatives as antagonists of the glycine site of the NMDA receptor.[2][4] Journal of Medicinal Chemistry, 33(11), 2944-2946.

  • Grimwood, S., et al. (1995). Characterization of high affinity [3H]5,7-dichlorokynurenic acid binding to the glycine recognition site of the NMDA receptor. European Journal of Pharmacology, 290(1), 1-9.

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery and development.[5] Current Opinion in Chemical Biology, 10(3), 209-215.

Sources

Method

formulation of 5-ethyl-1H-indole-2-carboxylic acid for in vivo studies

Application Note: Optimizing the Delivery of 5-Ethyl-1H-Indole-2-Carboxylic Acid for Preclinical Models Executive Summary & Physicochemical Profile[1] 5-ethyl-1H-indole-2-carboxylic acid (EtIC) is a lipophilic weak acid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing the Delivery of 5-Ethyl-1H-Indole-2-Carboxylic Acid for Preclinical Models

Executive Summary & Physicochemical Profile[1]

5-ethyl-1H-indole-2-carboxylic acid (EtIC) is a lipophilic weak acid belonging to the class of indole-2-carboxylates.[1] Historically, this scaffold has been investigated as a competitive antagonist at the strychnine-insensitive glycine recognition site of the NMDA receptor complex [1, 2].[2][3]

Successful in vivo administration requires addressing two primary challenges: poor aqueous solubility at physiological pH (due to the planar indole ring and lipophilic ethyl chain) and pH-dependent ionization .[1] The carboxylic acid moiety (pKa ≈ 3.8–4.[1]2) renders the molecule practically insoluble in the acidic environment of the stomach, necessitating specific buffering strategies for parenteral routes.

PropertyValue (Approximate)Implication for Formulation
Molecular Weight 189.21 g/mol Small molecule; rapid diffusion if solubilized.[1]
pKa (Acidic) 3.8 – 4.2Ionized (soluble) at pH > 6.0; Unionized (insoluble) at pH < 4.[1]0.
LogP ~2.8 – 3.2Moderate lipophilicity; requires co-solvents or surfactants.[1]
Crystal Lattice High EnergyPlanar stacking (pi-pi interactions) resists dissolution; requires energy (sonication/heat).[1]

Formulation Strategy Decision Tree

The following decision logic ensures the selected vehicle matches the route of administration and dose requirement.

FormulationDecision cluster_legend Key Start Start: Define Dose & Route RouteIV Route: IV / IP (Systemic) Start->RouteIV RoutePO Route: Oral Gavage (Gut Absorption) Start->RoutePO RouteICV Route: ICV / Stereotaxic (Direct Brain) Start->RouteICV LowDose Low Dose (< 10 mg/kg) RouteIV->LowDose HighDose High Dose (> 10 mg/kg) RouteIV->HighDose SuspC Protocol C: Suspension (MC/Tween) RoutePO->SuspC Standard SolD Protocol D: aCSF + Low DMSO RouteICV->SolD Strict Limits SolB Protocol B: Co-Solvent (DMSO/PEG) LowDose->SolB Simple SolA Protocol A: In-Situ Salt (Meglumine) HighDose->SolA Preferred Legend Blue: Systemic Solution Green: Oral Suspension Red: CNS Direct

Figure 1: Decision matrix for vehicle selection based on administration route and target concentration.

Detailed Preparation Protocols

Protocol A: In-Situ Salt Formation (Preferred for IV/IP)

Mechanism: This method converts the insoluble free acid into a soluble salt (e.g., meglumine or sodium salt) in situ.[1] This is superior to simple co-solvents for acidic drugs as it prevents precipitation upon dilution in the blood.[1]

  • Target Concentration: 5 – 20 mg/mL[1]

  • Vehicle Composition: 5% DMSO / 95% Aqueous Buffer (Meglumine or PBS)[1]

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of 5-ethyl-1H-indole-2-carboxylic acid into a sterile glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex vigorously for 30 seconds. The solid may not fully dissolve yet.[1]

  • Salt Formation: Add 1.0 M Meglumine (N-methyl-D-glucamine) or 0.1 N NaOH in a 1:1 molar ratio to the drug.[1]

    • Expert Tip: If using NaOH, add it dropwise while monitoring clarity. Do not exceed pH 9.0 to avoid tissue irritation.

  • Dilution: Slowly add Saline (0.9% NaCl) or PBS (pH 7.4) to the final volume.

  • Clarification: Sonicate at 37°C for 5–10 minutes. The solution should be perfectly clear.

  • pH Adjustment: Check pH. If > 8.5, carefully adjust back to pH 7.4–8.0 using dilute HCl.

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.

Protocol B: Standard Co-Solvent System (General Purpose)

Mechanism: Uses dielectric constant manipulation to solubilize the lipophilic form.[1]

  • Vehicle: 5% DMSO / 40% PEG 400 / 55% Saline.[1]

  • Procedure: Dissolve drug completely in DMSO first. Add PEG 400 and vortex. Finally, add Saline warm (37°C) to prevent thermal shock precipitation.

Protocol C: Oral Suspension (High Dose / Toxicology)

Mechanism: For oral gavage where systemic absorption is rate-limited by dissolution.[1]

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.[1]

  • Procedure:

    • Micronize the drug compound using a mortar and pestle to ensure fine particle size.

    • Wet the powder with Tween 80.

    • Gradually add the 0.5% MC solution with constant trituration to form a homogeneous white suspension.

    • Note: Shake well before dosing.[1]

Expert Commentary: Biological & PK Considerations

1. The Blood-Brain Barrier (BBB) Paradox While 5-ethyl-1H-indole-2-carboxylic acid targets the NMDA receptor (often central), indole-2-carboxylic acids generally exhibit poor BBB penetration due to the ionizable carboxylic acid group [2].[1]

  • Implication: If your study fails to show CNS efficacy (e.g., anticonvulsant activity) after IP/IV administration, it may be a pharmacokinetic failure, not a pharmacodynamic one.

  • Solution: Consider using the ethyl ester (Ethyl 5-ethyl-1H-indole-2-carboxylate) as a prodrug.[1] The ester is more lipophilic, crosses the BBB, and is hydrolyzed back to the active acid by brain esterases [3].

2. Stability in Solution Indoles are susceptible to oxidation (turning pink/brown) upon exposure to light and air.[1]

  • Precaution: Prepare formulations fresh daily. Store stock solutions in amber vials under argon/nitrogen gas.

3. Toxicity Limits of Vehicles Do not exceed the following volumes for bolus injection to avoid vehicle-induced toxicity [4]:

  • Mice (20g): IV < 5 mL/kg; IP < 10 mL/kg.[1]

  • Rats (250g): IV < 5 mL/kg; IP < 10 mL/kg.[1]

  • Warning: High PEG 400 concentrations (>50%) can be nephrotoxic in repeated dosing studies.[1]

References

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science, 243(4898), 1611–1613.[1][4] Link

  • Hood, W. F., et al. (1992).[2][3] Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. Neuropharmacology, 32(2), 139-147.[1][3] Link

  • Li, P., & Zhao, L. (2019). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics, 559, 13-25. Link

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Link

Sources

Application

analytical methods for quantifying 5-ethyl-1H-indole-2-carboxylic acid

Application Note: Quantitative Analysis of 5-Ethyl-1H-indole-2-carboxylic Acid Executive Summary This guide provides a comprehensive analytical framework for the quantification of 5-ethyl-1H-indole-2-carboxylic acid (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 5-Ethyl-1H-indole-2-carboxylic Acid

Executive Summary

This guide provides a comprehensive analytical framework for the quantification of 5-ethyl-1H-indole-2-carboxylic acid (CAS: 37033-93-5), a critical building block in the synthesis of Factor Xa inhibitors, anti-parasitic agents (e.g., Trypanosoma cruzi inhibitors), and auxin analogs.

Due to the molecule's amphiphilic nature (hydrophobic ethyl-indole core + hydrophilic carboxylic acid), standard reverse-phase methods often suffer from peak tailing or poor retention stability. This protocol overcomes these challenges using a Dual-Method Approach :

  • Method A (HPLC-UV/FLD): Robust quantification for raw material purity (QC) and reaction monitoring.

  • Method B (LC-MS/MS): High-sensitivity trace analysis for genotoxic impurity screening or biological matrix profiling.

Physicochemical Profile & Analyte Logic

Understanding the molecule is the first step to valid method design.

PropertyValueAnalytical Implication
Chemical Structure Indole core, 2-COOH, 5-EthylChromophore: Strong UV absorption at 280–290 nm.Fluorophore: Native fluorescence (Ex ~285 nm, Em ~350 nm).
Molecular Weight 189.21 g/mol Suitable for low-mass MS scanning.
pKa (Acidic) ~3.6 (COOH)Critical: Mobile phase pH must be < 2.5 to suppress ionization for retention on C18.
pKa (Basic) ~ -2.4 (Indole NH)The indole nitrogen is not basic enough to protonate in standard buffers; remains neutral.
LogP ~2.8 - 3.2Moderately lipophilic. Requires >30% organic solvent for elution.
Solubility Low in water; High in MeOH, DMSOSample Diluent: Use Methanol or Acetonitrile:Water (50:50).

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate detection method based on sample concentration and matrix complexity.

AnalyticalWorkflow Sample Sample Source ConcCheck Est. Concentration? Sample->ConcCheck HighConc > 10 µg/mL (Raw Material/Reaction) ConcCheck->HighConc High LowConc < 1 µg/mL (Impurity/Bio-sample) ConcCheck->LowConc Low PrepA Dilute in MeOH:H2O Filter 0.22 µm HighConc->PrepA PrepB SPE Extraction or Protein Precip. LowConc->PrepB MethodA Method A: HPLC-UV (QC Standard) Result Quantification & Reporting MethodA->Result MethodB Method B: LC-MS/MS (Trace Analysis) MethodB->Result PrepA->MethodA PrepB->MethodB

Caption: Decision tree for selecting between HPLC-UV (Method A) and LC-MS/MS (Method B) based on analyte concentration.

Method A: HPLC-UV (Quality Control & Purity)

Objective: Routine assay of bulk material (>98% purity) or monitoring synthetic reactions (e.g., amide coupling).

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: The "Plus" or end-capped stationary phase reduces silanol interactions with the indole ring, preventing peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5–10 µL.

  • Detection: Diode Array Detector (DAD) at 290 nm (Reference 360 nm).

Gradient Program
Time (min)% Mobile Phase BRationale
0.020%Initial hold to retain polar impurities.
2.020%Isocratic hold ensures baseline stability.
10.080%Linear ramp to elute the hydrophobic 5-ethyl indole.
12.095%Column wash to remove dimers or late eluters.
12.120%Return to initial conditions.
15.020%Re-equilibration.
System Suitability Criteria
  • Retention Time: ~7.5 ± 0.5 min.

  • Tailing Factor: < 1.5 (Critical for indoles).

  • Theoretical Plates: > 5000.

  • %RSD (n=6): < 1.0%.

Method B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantifying 5-ethyl-1H-indole-2-carboxylic acid as a genotoxic impurity (GTI) or in plasma/media.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) .

    • Mechanism: The carboxylic acid moiety deprotonates easily ([M-H]⁻ = 188.2), offering better sensitivity and lower background than positive mode for this specific indole.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Identity
188.2 144.2 3015Quantifier (Loss of CO₂ - Decarboxylation)
188.2115.13025Qualifier (Ring fragmentation)
LC Conditions (Rapid Resolution)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate (pH 4.5) – Volatile buffer assists ionization.

    • B: Methanol.[1]

  • Gradient: 30% B to 90% B over 4 minutes.

Sample Preparation Protocol

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 5-ethyl-1H-indole-2-carboxylic acid reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL Methanol (Do not use water initially; solubility is poor).

  • Sonicate for 5 minutes until clear.

  • Dilute to volume with Methanol.

Working Standard (HPLC-UV):

  • Dilute Stock 1:10 with Water/ACN (50:50) to reach 100 µg/mL.

Sample Extraction (Solid Dosage/Powder):

  • Weigh powder equivalent to 10 mg active.

  • Add 10 mL Methanol.

  • Vortex 2 min, Sonicate 10 min.

  • Centrifuge at 4000 rpm for 5 min.

  • Filter supernatant through 0.22 µm PTFE or Nylon filter. (Avoid PVDF if protein binding is suspected in bio-samples, though less relevant for pure chemical).

Troubleshooting & "Watch-Outs"

IssueProbable CauseCorrective Action
Peak Tailing Interaction between Indole NH and free silanols on column.Ensure mobile phase pH is acidic (< 3.0) to suppress silanol ionization, or use a "Base Deactivated" (BDS) column.
Split Peaks Sample solvent too strong (e.g., 100% MeOH injection).Dilute sample with initial mobile phase (20% ACN) before injection.
Low Sensitivity (MS) Ion suppression from TFA.Never use TFA for LC-MS. Use Formic Acid or Ammonium Acetate.
Degradation Indoles are light-sensitive (oxidation).Use amber glassware and analyze within 24 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37033-93-5, 5-Ethyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • Lynch, W. E., et al. (2020). Synthesis and crystal structure of ethyl 1H-indole-2-carboxylate.[2] IUCrData, 5(9).[2] (Context for indole-2-carboxylate analytical properties). Retrieved from [Link][1][3][4]

  • Keenan, M., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. (Describes use of 5-ethyl-1H-indole-2-carboxylic acid as starting material). Retrieved from [Link]

Sources

Method

Application Note: Scalable Process Design for 5-Ethyl-1H-indole-2-carboxylic Acid

This Application Note is structured as a comprehensive technical guide for the large-scale synthesis of 5-ethyl-1H-indole-2-carboxylic acid . It is designed for process chemists and drug development professionals, priori...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the large-scale synthesis of 5-ethyl-1H-indole-2-carboxylic acid . It is designed for process chemists and drug development professionals, prioritizing scalability, safety, and purity.

Executive Summary & Route Selection

The synthesis of 5-ethyl-1H-indole-2-carboxylic acid (Target Molecule) is a critical transformation in the production of various pharmaceutical intermediates, particularly for kinase inhibitors and receptor antagonists. While multiple routes exist (e.g., Reissert, Hemetsberger), the Japp-Klingemann reaction followed by Fischer Indole Cyclization is selected here as the optimal industrial strategy.

Rationale for Route Selection
  • Raw Material Availability: The starting material, 4-ethylaniline , is a commoditized, cost-effective bulk chemical.[1] In contrast, the Reissert route requires 4-ethyl-2-nitrotoluene, which often necessitates an upstream nitration and difficult isomer separation.

  • Scalability: The selected route avoids hazardous azides (Hemetsberger) and high-pressure hydrogenation steps early in the sequence.

  • Atom Economy: The Japp-Klingemann sequence efficiently constructs the hydrazone precursor in a single pot from the diazonium salt and ethyl acetoacetate.

Retrosynthetic Analysis

The process disconnects the indole core at the N1-C2 and C3-C3a bonds, tracing back to Ethyl 2-[(4-ethylphenyl)hydrazono]acetate , formed via the coupling of 4-ethylbenzenediazonium chloride with ethyl acetoacetate.

Process Logic & Workflow Visualization

The following diagram illustrates the chemical pathway and unit operations.

IndoleSynthesis Start 4-Ethylaniline Reagent1 NaNO2 / HCl (Diazotization) Start->Reagent1 Diazo Diazonium Salt (Intermediate) Reagent1->Diazo < 5°C JK_Step Japp-Klingemann Coupling & Deacetylation Diazo->JK_Step Reagent2 Ethyl Acetoacetate KOH / EtOH Reagent2->JK_Step Hydrazone Ethyl 2-[(4-ethylphenyl) hydrazono]acetate JK_Step->Hydrazone pH Control Cyclization Fischer Cyclization (PPA or H2SO4/EtOH) Hydrazone->Cyclization Reflux IndoleEster Ethyl 5-ethyl-1H- indole-2-carboxylate Cyclization->IndoleEster Hydrolysis Saponification (NaOH / H2O) IndoleEster->Hydrolysis FinalProduct 5-Ethyl-1H-indole- 2-carboxylic acid Hydrolysis->FinalProduct Acidification

Figure 1: Process Flow Diagram (PFD) for the synthesis of 5-ethyl-1H-indole-2-carboxylic acid.

Detailed Experimental Protocol

Stage 1: Preparation of Ethyl 2-[(4-ethylphenyl)hydrazono]acetate

This stage combines diazotization with the Japp-Klingemann reaction. Note that ethyl acetoacetate is used; the reaction conditions promote the cleavage of the acetyl group, yielding the glyoxylate hydrazone required for the 3-unsubstituted indole.

Reagents & Stoichiometry
ReagentEquiv.Role
4-Ethylaniline1.0Starting Material
Sodium Nitrite (NaNO2)1.1Diazotizing Agent
Hydrochloric Acid (conc.)2.5Acid Medium
Ethyl Acetoacetate1.05Coupling Partner
Potassium Hydroxide (aq)3.0Base (Coupling/Cleavage)
EthanolSolventSolvent
Protocol
  • Diazotization:

    • Charge a reactor with 4-ethylaniline (1.0 eq) and water/HCl mixture. Cool to -5°C to 0°C .

    • Add a solution of NaNO2 (1.1 eq) in water dropwise, maintaining internal temperature < 5°C . Stir for 30 min.

    • Checkpoint: Verify diazotization completion using starch-iodide paper (instant blue/black). Destruct excess nitrite with urea if necessary.

  • Japp-Klingemann Coupling:

    • In a separate vessel, dissolve ethyl acetoacetate (1.05 eq) in ethanol. Add KOH (aq, 50% w/v) slowly at 0°C to form the enolate.

    • Transfer the cold diazonium salt solution into the enolate solution over 60 min, maintaining pH > 9 and temperature < 10°C.

    • Mechanism Note: The initial azo-ester intermediate undergoes base-mediated deacetylation (loss of the acetyl group as acetate) in situ to form the target hydrazone.

    • Stir at room temperature for 2–4 hours.

  • Work-up:

    • Adjust pH to ~6–7 with dilute HCl.

    • Filter the precipitated hydrazone solid . Wash with water to remove inorganic salts.

    • Dry the solid in a vacuum oven at 45°C.

    • Expected Yield: 85–90%.[2]

Stage 2: Fischer Indole Cyclization

The hydrazone is cyclized using Polyphosphoric Acid (PPA) or alcoholic sulfuric acid. PPA is often preferred for cleaner profiles on scale, though H2SO4/EtOH is easier to handle for liquid transfers.

Protocol (Acid Catalysis Method)
  • Cyclization:

    • Suspend the dry hydrazone (from Stage 1) in absolute ethanol (5–8 volumes).

    • Cautiously add conc. H2SO4 (1.5 eq) or charge Polyphosphoric Acid (3–5 volumes) if using PPA method.

    • Heat the mixture to Reflux (78–80°C) for 2–4 hours.

    • Monitoring: Monitor consumption of hydrazone by HPLC/TLC. The formation of the indole ester (Ethyl 5-ethyl-1H-indole-2-carboxylate) should be the major peak.

  • Isolation:

    • Cool to room temperature.[3][4][5][6][7]

    • Pour the reaction mixture onto ice-water.

    • The crude indole ester will precipitate.[7] Filter the solid.[2][3][4][5][7]

    • Purification: Recrystallize from Ethanol/Water or Methanol if purity is < 95%.

Stage 3: Saponification to Final Acid

Hydrolysis of the ester yields the free carboxylic acid.

Protocol
  • Hydrolysis:

    • Suspend the Ethyl 5-ethyl-1H-indole-2-carboxylate in Ethanol (5 vol).

    • Add NaOH (2.0 eq) dissolved in minimal water.

    • Reflux for 1–2 hours.[3][8] The solution should become clear as the salt forms, then potentially cloudy again.

  • Work-up:

    • Distill off the majority of ethanol.

    • Dilute residue with water.[3] Filter any insoluble impurities (unreacted ester).

    • Acidify the filtrate with HCl (6N) to pH 1–2. The 5-ethyl-1H-indole-2-carboxylic acid will precipitate as a white to off-white solid.

    • Filter, wash with water, and dry at 50°C under vacuum.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Diazotization Temp < 5°CPrevents decomposition of the diazonium salt to phenols (via N2 loss).
Coupling pH pH 9–11Essential for enolate formation and subsequent deacetylation (Japp-Klingemann cleavage). Low pH leads to azo-coupling without cleavage.
Cyclization Temp Reflux (>75°C)Fischer cyclization requires significant thermal energy to overcome the activation barrier for the [3,3]-sigmatropic rearrangement.
Acid Strength HighStrong acid is required to protonate the hydrazone nitrogen, initiating the ene-hydrazine tautomerization.
Troubleshooting Guide
  • Issue: Low yield in Stage 1 (Hydrazone formation).

    • Cause: Incomplete deacetylation of the intermediate azo compound.

    • Solution: Increase the hold time after coupling or slightly increase the amount of base (KOH) to ensure full cleavage of the acetyl group.

  • Issue: Formation of 3-substituted impurities.[6][9]

    • Cause: Use of ethyl methylacetoacetate instead of ethyl acetoacetate.[1]

    • Correction: Ensure the starting material is Ethyl Acetoacetate (CAS 141-97-9) to obtain the 3-H indole.

References

  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid. Organic Process Research & Development. Describes the Japp-Klingemann/Fischer route optimization for indole-2-carboxylates.

  • Ethyl 1H-indole-2-carboxylate. IUCrData. Provides crystallographic data and synthesis context for ethyl indole-2-carboxylates via acid-catalyzed esterification/cyclization.

  • Japp–Klingemann Reaction. Wikipedia.[6] Overview of the mechanism for converting beta-keto esters to hydrazones.

  • Synthesis and Evaluation of New 2-Azolylindoles. Chemistry Journal of Moldova. Details the synthesis of ethyl indole-2-carboxylate from diazonium salts and acetoacetic ester derivatives.

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Classic procedure for indole-2-carboxylate synthesis (via Reissert method comparison).

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 5-ethyl-1H-indole-2-carboxylic acid synthesis

Technical Support Center | Protocol ID: IND-5ET-2CA-OPT Welcome. You have accessed the technical support hub for the synthesis of 5-ethyl-1H-indole-2-carboxylic acid .

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Protocol ID: IND-5ET-2CA-OPT

Welcome. You have accessed the technical support hub for the synthesis of 5-ethyl-1H-indole-2-carboxylic acid . This guide is engineered for researchers experiencing yield attrition during the Fischer Indole Synthesis (FIS) pathway.

Unlike generic organic chemistry texts, this center focuses on the process variables that specifically impact the 5-ethyl substituted scaffold. Our goal is to move your yield from the typical 40-50% "tar-bound" range to a consistent >75% isolated purity.

The Synthetic Pathway & Critical Control Points

To troubleshoot effectively, we must first map the reaction vector. The industry-standard route utilizes 4-ethylphenylhydrazine hydrochloride and ethyl pyruvate .

Why this route? Direct use of pyruvic acid often leads to lower yields due to self-polymerization and decarboxylation during the harsh cyclization step. The ester intermediate (ethyl pyruvate) offers a "thermodynamic shield," protecting the carboxylic moiety until the final controlled hydrolysis.

Visual Workflow: The Optimized Cascade

The following diagram outlines the reaction logic and the specific "Kill Zones" where yield is most often lost.

G cluster_0 KILL ZONE 1: Polymerization cluster_1 KILL ZONE 2: Decarboxylation Start Start: 4-Ethylphenylhydrazine HCl Step1 Step 1: Hydrazone Formation (Solvent: EtOH/AcOH) Start->Step1 Reagent Reagent: Ethyl Pyruvate Reagent->Step1 Inter1 Intermediate: Hydrazone (Isolate!) Step1->Inter1 -H2O Step2 Step 2: Fischer Cyclization (Cat: PPA or ZnCl2) Inter1->Step2 Lewis Acid Heat Inter2 Intermediate: Ethyl 5-ethylindole-2-carboxylate Step2->Inter2 -NH3 Step3 Step 3: Saponification (NaOH/MeOH) Inter2->Step3 Hydrolysis Final Target: 5-Ethyl-1H-indole-2-carboxylic Acid Step3->Final Acidification (Cold)

Caption: Figure 1. Optimized synthetic workflow highlighting critical "Kill Zones" where yield attrition occurs due to polymerization (Step 2) or thermal decarboxylation (Step 3).

Troubleshooting Guides (Q&A Format)
Phase 1: Hydrazone Formation

The foundation of the yield. If this step is wet or incomplete, the cyclization will fail.

Q: My hydrazone intermediate is an oily gum rather than a solid. Can I proceed directly to cyclization? A: No. Proceeding with crude oil is the #1 cause of "black tar" formation.

  • The Issue: The oil likely contains unreacted ethyl pyruvate and water. Water kills the Lewis acid catalyst in the next step, while excess pyruvate polymerizes.

  • The Fix:

    • Ensure you are using 4-ethylphenylhydrazine hydrochloride (salt form), not the free base, which oxidizes rapidly.

    • Solvent Switch: Use Ethanol/Acetic Acid (10:1). The 5-ethyl hydrazone should precipitate upon cooling.

    • Desiccation: If it remains oily, dry the crude residue under high vacuum (<5 mbar) for 4 hours. The cyclization requires anhydrous conditions.[1]

Phase 2: The Fischer Cyclization (The Critical Step)

Converting the hydrazone to the indole ester.

Q: I am using Polyphosphoric Acid (PPA) at 120°C, but the yield is inconsistent (30-60%). How do I stabilize this? A: PPA is viscous and suffers from "hot spots," leading to charring.

  • The Mechanism: The Fischer cyclization involves a [3,3]-sigmatropic rearrangement. This requires kinetic energy, but excessive local heat causes the electron-rich indole ring to polymerize.

  • Protocol Adjustment:

    • Switch Catalyst: Consider 4%

      
       in Ethanol  (reflux) or 
      
      
      
      in Acetic Acid
      . These homogeneous mixtures prevent thermal gradients.
    • If sticking with PPA: Use a mechanical stirrer (not magnetic). Pre-heat the PPA to 80°C before adding the hydrazone. This ensures immediate dissolution rather than clumping.

Q: Why do I see a major byproduct spot on TLC just above my product? A: This is likely the 7-ethyl isomer (minor) or the "dimer" artifact.

  • The Science: 4-ethylphenylhydrazine is para-substituted. In the Fischer rearrangement, the cyclization can theoretically occur at either ortho position. However, steric hindrance strongly favors the 5-ethyl product (closing away from the ethyl group).

  • Validation: The 7-ethyl isomer is rare (<5%) in this specific substrate. If the spot is significant, it is likely an aldol condensation byproduct of the ethyl pyruvate.

  • Solution: Recrystallize the ester from Methanol before hydrolysis. Do not carry impurities into the hydrolysis step.

Phase 3: Hydrolysis to the Acid

The final deprotection.

Q: After hydrolysis with NaOH, I acidified the solution and the product precipitated, but the melting point is low. NMR shows loss of the carboxylic acid proton. A: You likely triggered thermal decarboxylation.

  • The Danger: Indole-2-carboxylic acids are inherently unstable. The electron-rich indole ring facilitates the loss of

    
     to form 5-ethylindole (a liquid/low-melting solid), especially in hot acidic media [1].
    
  • The Protocol:

    • Saponify with NaOH/MeOH at reflux.

    • COOL the solution to 0°C before adding acid.

    • Acidify slowly with 1N HCl to pH 3-4. Do not heat after acidification.

    • Filter the precipitate immediately and dry under vacuum at room temperature , not in an oven.

Comparative Data: Catalyst Selection

The choice of catalyst in Step 2 dictates the purity profile.

Catalyst SystemTypical Yield (Ester)Work-up DifficultyRisk ProfileRecommendation
Polyphosphoric Acid (PPA) 65-75%High (Viscous mess)High (Charring)Use for >10g scale if mechanical stirring is available.

/ Acetic Acid
70-80%Medium (Precipitation)Low (Gentler)Recommended for high purity.

/ Ethanol
50-60%Low (Liquid)Medium (Ester hydrolysis)Good for small scale (<1g) screening.
Boron Trifluoride (

)
40-50%High (Emulsions)High (Moisture sensitive)Avoid for this substrate.
Advanced Troubleshooting Logic (Decision Tree)

Use this logic flow to diagnose low yields in real-time.

Troubleshooting Problem Problem: Low Overall Yield (<40%) Check1 Check Hydrazone Step: Is intermediate a solid? Problem->Check1 Action1 Action: Dry under high vac. Recrystallize from EtOH. Check1->Action1 No (Oily) Check2 Check Cyclization: Did reaction turn black/tarry? Check1->Check2 Yes (Solid) Action2 Action: Temp too high. Switch from PPA to ZnCl2/AcOH. Keep T < 100°C. Check2->Action2 Yes (Tar) Check3 Check Hydrolysis: Did product melt/bubble during drying? Check2->Check3 No (Clean) Action3 Action: Decarboxylation occurred. Acidify at 0°C. Vacuum dry at 25°C. Check3->Action3 Yes Success Yield Optimized Check3->Success No

Caption: Figure 2. Diagnostic decision tree for isolating the root cause of yield loss.

References
  • Vandersteen, A. A., et al. (2012). "Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids." Journal of Organic Chemistry.

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Bessard, Y. (1999). "Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate." Organic Process Research & Development.

  • BenchChem. "Technical Support Center: Optimizing Fischer Indole Synthesis."

Disclaimer: This guide is for research purposes only. Hydrazines are toxic and potential carcinogens. Indole synthesis should be performed in a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Purification of 5-ethyl-1H-indole-2-carboxylic acid

This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with 5-ethyl-1H-indole-2-carboxylic acid. The following troubleshooting gui...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with 5-ethyl-1H-indole-2-carboxylic acid. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

5-ethyl-1H-indole-2-carboxylic acid is a heterocyclic carboxylic acid. Its structure, featuring a polar indole ring with a nitrogen-hydrogen bond, a carboxylic acid group, and a nonpolar ethyl group, gives it a unique set of properties that can make purification challenging. The indole nucleus is susceptible to oxidation, and the carboxylic acid group allows for manipulation of its solubility based on pH. The ethyl group at the 5-position slightly increases the molecule's lipophilicity compared to indole-2-carboxylic acid.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 5-ethyl-1H-indole-2-carboxylic acid, presented in a question-and-answer format.

Problem 1: Low Purity After Initial Synthesis and Work-up

Question: My initial crude product of 5-ethyl-1H-indole-2-carboxylic acid is only 70-80% pure by HPLC. What are the likely impurities and how can I remove them?

Answer:

The impurities in your crude product are highly dependent on the synthetic route employed. Common synthetic methods for indole-2-carboxylic acids include the Fischer indole synthesis and the Japp-Klingemann reaction.[1] Potential impurities can arise from starting materials, side reactions, or subsequent degradation.

Likely Impurities:

  • Unreacted Starting Materials: Such as 4-ethylphenylhydrazine and pyruvic acid (or its ethyl ester) if using a Fischer indole synthesis.

  • Regioisomers: Depending on the specificity of the cyclization reaction, other isomers may form in small amounts.

  • Decarboxylation Product: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 5-ethyl-1H-indole.[2]

  • Oxidation Products: The indole ring is electron-rich and can be prone to oxidation, leading to colored impurities.

Troubleshooting Workflow:

start Crude Product (70-80% Purity) acid_base Acid-Base Extraction start->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization For Crystalline Solids chromatography Column Chromatography acid_base->chromatography If Oiling Out or Still Impure final_product High-Purity Product (>98%) recrystallization->final_product chromatography->final_product

Caption: Decision workflow for purifying crude 5-ethyl-1H-indole-2-carboxylic acid.

Step-by-Step Protocol: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The 5-ethyl-1H-indole-2-carboxylic acid will deprotonate to form the water-soluble sodium salt, which will move to the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid, such as 1 M hydrochloric acid (HCl), until the pH is around 2-3. The protonated, water-insoluble 5-ethyl-1H-indole-2-carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Problem 2: Difficulty in Achieving High Purity by Recrystallization

Question: I've tried recrystallizing my product, but it either "oils out" or the purity doesn't improve significantly. What am I doing wrong?

Answer:

Recrystallization is a powerful technique for purifying solid compounds, but success is highly dependent on the choice of solvent.[3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For indole-2-carboxylic acids, a range of solvents can be effective.[4]

Solvent Selection Table for Recrystallization:

Solvent SystemSuitability for 5-ethyl-1H-indole-2-carboxylic acidRationale
Ethanol/Water Excellent The compound is soluble in hot ethanol and insoluble in water. Adding water to a hot ethanolic solution acts as an anti-solvent, inducing crystallization upon cooling.
Acetone/Hexane Good Similar to ethanol/water, hexane acts as an anti-solvent for a solution of the compound in acetone.
Toluene Fair May be suitable for removing more polar impurities. Solubility may be limited.
Methanol Good for esters, may be too strong for the acid The parent ethyl ester is often recrystallized from methanol.[5] For the carboxylic acid, methanol might be too good of a solvent, leading to low recovery.

Step-by-Step Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-ethyl-1H-indole-2-carboxylic acid in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanolic solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Problem 3: Product is a Non-Crystalline Oil or Amorphous Solid

Question: After purification, my product is a sticky oil or an amorphous powder, not the expected crystalline solid. How can I induce crystallization?

Answer:

The failure to crystallize can be due to residual solvent, the presence of impurities that inhibit crystal lattice formation, or the inherent properties of the compound under certain conditions.

Troubleshooting Strategies:

  • Remove Residual Solvents: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the supersaturated solution to initiate crystallization.

  • Solvent Titration: Dissolve the oily product in a small amount of a good solvent (e.g., acetone) and slowly add a poor solvent (e.g., hexane) until turbidity persists. Allow the solution to stand undisturbed.

III. Frequently Asked Questions (FAQs)

Q1: Is 5-ethyl-1H-indole-2-carboxylic acid sensitive to heat? Should I be concerned about decomposition during purification?

A1: Yes, indole-2-carboxylic acids can undergo thermal decarboxylation at elevated temperatures.[2] It is advisable to avoid prolonged heating. When concentrating solutions, use a rotary evaporator with a water bath temperature below 50-60 °C. For drying the final product, a vacuum oven at a moderate temperature (e.g., 40-50 °C) is recommended.

Q2: My purified product has a slight pink or brown color. What is the cause and how can I remove it?

A2: The color is likely due to minor oxidation of the indole ring. This can often be removed by treating a solution of the compound with a small amount of activated carbon.

Decolorization Protocol:

  • Dissolve the colored product in a suitable hot solvent (e.g., ethanol).

  • Add a small amount of activated carbon (ca. 1-2% by weight of your compound).

  • Swirl the hot mixture for a few minutes.

  • Perform a hot gravity filtration to remove the activated carbon.

  • Proceed with the recrystallization as previously described.

Q3: What is the best way to monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common and efficient method. Use a solvent system that gives your product an Rf value of approximately 0.3-0.4 for the best separation. The spots can be visualized under a UV lamp (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6]

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a very effective method for purifying polar acidic compounds like 5-ethyl-1H-indole-2-carboxylic acid, especially for removing nonpolar impurities.[7] A typical mobile phase would be a gradient of water (often with a small amount of an acid like formic acid or acetic acid to suppress ionization) and a polar organic solvent like acetonitrile or methanol.

Reversed-Phase HPLC Workflow:

cluster_0 HPLC System pump Pump Mobile Phase (e.g., Water/Acetonitrile + 0.1% Formic Acid) injector Injector Sample Dissolved in Mobile Phase pump->injector column Column C18 Stationary Phase injector->column detector Detector UV (e.g., 254 nm) column->detector data Data System Chromatogram detector->data

Caption: A typical workflow for reversed-phase HPLC analysis and purification.

Q5: How does the ethyl group at the 5-position affect the purification compared to the parent indole-2-carboxylic acid?

A5: The ethyl group is an electron-donating group and also increases the lipophilicity of the molecule. This can lead to:

  • Slightly lower solubility in polar solvents and higher solubility in nonpolar solvents compared to indole-2-carboxylic acid. You may need to adjust your recrystallization solvent ratios accordingly.

  • A longer retention time in reversed-phase HPLC due to the increased hydrophobic character.

This guide provides a comprehensive starting point for troubleshooting the purification of 5-ethyl-1H-indole-2-carboxylic acid. Remember that the optimal purification strategy will always depend on the specific impurities present in your crude material.

IV. References

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2025). ResearchGate. [Link]

  • Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. (2025). ResearchGate. [Link]

  • Ethyl 1H-indole-2-carboxylate. (2020). ResearchGate. [Link]

  • Ethyl 1H-indole-2-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. [Link]

  • Synthetic method of indole-2-carboxylic acid. (2011). Google Patents.

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Royal Society of Chemistry. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (1977). Organic Syntheses. [Link]

  • Process for preparation of 5-substituted indole derivatives. (2004). Google Patents.

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. (2022). Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2021). ResearchGate. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). National Center for Biotechnology Information. [Link]

  • Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). (n.d.). Cheméo. [Link]

  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (2001). ACS Publications. [Link]

  • Optical properties of 3-substituted indoles. (2020). National Center for Biotechnology Information. [Link]

  • Refinement method of indole-2-carboxylic acid. (2016). Google Patents.

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020). National Center for Biotechnology Information. [Link]

  • Indole. (n.d.). Wikipedia. [Link]

  • Pyrolysis of Carboxylic Acids. (2014). ResearchGate. [Link]

  • Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. (2021). ACS Omega. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. (2025). ResearchGate. [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (2017). Royal Society of Chemistry. [Link]

  • A Recent Update on the Flow Synthesis of Indoles. (2020). MDPI. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • Indole-2-carboxylic acid (Compound). (n.d.). Exposome-Explorer. [Link]

  • Process of preparing purified aqueous indole solution. (1992). Google Patents.

  • Purification of strong polar and basic compounds. (2023). Reddit. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (2021). National Center for Biotechnology Information. [Link]

  • Retaining and Separating Polar Acidic Compounds. (2020). Waters. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). PubMed. [Link]

  • HPLC Method Development and Validation Process of Drug Analysis and Applications. (n.d.). ijarsct. [Link]

  • Sustainable Development Path of Traditional High-Pollution Bleaching Process for Animal Fibers: Key Mechanisms, Critical Influencing Factors and Bottlenecks—A Review. (2026). Taylor & Francis. [Link]

  • Diazonium compound. (n.d.). Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: 5-Ethyl-1H-indole-2-carboxylic Acid Solubility Guide

Executive Summary & Molecule Profile The Core Challenge: Researchers frequently encounter "crashing out" (precipitation) when working with 5-ethyl-1H-indole-2-carboxylic acid (CAS: 37033-93-5).[1][2] This molecule posses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Core Challenge: Researchers frequently encounter "crashing out" (precipitation) when working with 5-ethyl-1H-indole-2-carboxylic acid (CAS: 37033-93-5).[1][2] This molecule possesses a "Jekyll and Hyde" physicochemical profile: it is a hydrophobic indole derivative with a hydrophilic carboxylic acid tail.[1]

The critical parameter often overlooked is the pKa (~4.44) of the carboxylic acid group. At pH levels below this threshold (and even slightly above), the molecule remains protonated and uncharged, drastically reducing its aqueous solubility. Successful assay integration requires manipulating the ionization state and managing the hydrophobic indole core.[1]

Physicochemical Property Value Implication for Assays
Molecular Weight 189.21 g/mol Small molecule; rapid diffusion.[1][2]
LogP (Octanol/Water) ~3.1Moderately lipophilic.[1] Prone to aggregation in aqueous buffers.[1]
pKa (Carboxylic Acid) ~4.44Critical: Insoluble in acidic media; requires pH > 6.5 for solubility.[1]
pKa (Indole NH) >16Non-ionizable at physiological pH.[1]

Troubleshooting Guide: Frequently Asked Questions

Q1: Why does the compound precipitate immediately upon adding the DMSO stock to my cell culture media?

Diagnosis: You are likely experiencing "Solubility Shock."[1] When a concentrated DMSO stock (e.g., 10 mM) hits an aqueous buffer (PBS or Media), the local concentration of the compound momentarily exceeds its solubility limit before it can disperse. If the media pH is neutral or slightly acidic (common in metabolically active cultures), the carboxylic acid protonates, becoming hydrophobic and forming micro-precipitates.

The Fix: The "Intermediate Step-Down" Protocol Do not pipette directly from 100% DMSO to 100% aqueous media.[1] Use an intermediate dilution step to "cushion" the transition.[1]

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Dilution: Dilute 1:10 into a protein-rich buffer (e.g., PBS + 5% BSA) or a solvent-compatible buffer (PBS + 10% DMSO).

    • Result: 1 mM solution.[1] The BSA acts as a carrier, sequestering the hydrophobic indole tail.

  • Final Dilution: Dilute the Intermediate solution into your final assay well.

Q2: Can I dissolve the powder directly in water or PBS?

Diagnosis: No. The free acid form is practically insoluble in water.[1] Attempting this will result in a suspension, not a solution, leading to erratic assay data (high variance between replicates).

The Fix: In-Situ Salt Formation You must convert the carboxylic acid to its ionized carboxylate salt form.[1]

  • Protocol:

    • Weigh the powder.[1]

    • Add 1.05 equivalents of 0.1 M NaOH (or KOH).

    • Vortex until clear. The pH will be basic.[1]

    • Add 10x PBS or HEPES buffer to lower the pH to physiological levels (7.4).[1]

    • Note: Ensure the final pH does not drop below 6.0, or the compound will re-precipitate.

Q3: My high-throughput screen (HTS) shows high background fluorescence. Is the compound interfering?

Diagnosis: Likely Colloidal Aggregation.[1] Indole derivatives with LogP > 3 are notorious for forming colloidal aggregates at micromolar concentrations.[1][2] These aggregates scatter light (false absorbance) and can sequester enzymes (false inhibition).[1]

The Fix: Detergent-Based Disaggregation Add a non-ionic surfactant to your assay buffer.[1]

  • Recommendation: 0.01% Triton X-100 or 0.05% Tween-20.[1]

  • Mechanism: The detergent lowers the surface tension and disrupts the hydrophobic interactions holding the aggregates together.

Visualizing the Solution

Workflow: The "Solubility Cliff" Management

This diagram illustrates the correct pathway to transition the molecule from a solid state to a stable assay condition, avoiding the "Precipitation Zone."

SolubilityWorkflow Solid Solid Powder (Free Acid) DMSO_Stock Stock Solution (10-50 mM in DMSO) Solid->DMSO_Stock Dissolve Inter_Step Intermediate Dilution (PBS + 1% BSA) DMSO_Stock->Inter_Step 1:10 Dilution (Stabilize) Precipitation PRECIPITATION (Avoid!) DMSO_Stock->Precipitation Direct Dilution into Water Final_Assay Final Assay Well (pH 7.4, <0.5% DMSO) Inter_Step->Final_Assay Final Dilution Precipitation->Final_Assay Erratic Data

Figure 1: Step-down dilution strategy to prevent precipitation shock.

Mechanism: pH-Dependent Solubility Switch

Understanding the ionization state is key.[1] This diagram shows why pH control is non-negotiable.

IonizationState Low_pH pH < 4.0 (Protonated Form) Transition pKa ≈ 4.44 (Equilibrium) Low_pH->Transition - H+ Properties_Acid Hydrophobic Insoluble in Water Cell Permeable Low_pH->Properties_Acid High_pH pH > 6.5 (Deprotonated Carboxylate) Transition->High_pH - H+ Properties_Base Hydrophilic Soluble in Water Less Permeable High_pH->Properties_Base

Figure 2: The ionization switch.[1][2] Maintaining pH > 6.5 ensures the soluble carboxylate form dominates.[2]

Detailed Protocols

Protocol A: Preparation of 10 mM Standard Stock

Use this for general cell culture and enzymatic assays.

  • Weighing: Weigh 1.89 mg of 5-ethyl-1H-indole-2-carboxylic acid.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Tip: Use high-grade DMSO (≥99.9%) stored under nitrogen to prevent water absorption.[1]

  • Dissolution: Vortex vigorously for 30 seconds. Inspect visually for clarity.

  • Storage: Aliquot into amber tubes (to protect from light) and store at -20°C.

    • Stability:[1][3] Stable for 6 months. Avoid repeated freeze-thaw cycles (max 3 cycles).[1]

Protocol B: The "BSA Carrier" Method (For Cell Culture)

Use this if you observe crystal formation in your media.

  • Prepare a 10% BSA (Bovine Serum Albumin) stock solution in PBS.[1] Filter sterilize (0.22 µm).

  • Take your 10 mM DMSO stock of the compound.[1]

  • Dilute the compound 1:20 into the 10% BSA solution.

    • Mix: 5 µL Compound (10 mM) + 95 µL BSA Solution.[1]

    • Result: 500 µM Compound in 9.5% BSA/5% DMSO.[1]

  • Add this mixture to your cell culture media.[1]

    • Why it works: Albumin has high-affinity binding sites for hydrophobic molecules, acting as a "shuttle" to keep them in solution without reducing their bioavailability to cells.[1]

Reference Data

SolventSolubility Limit (Est.)Comments
Water (pH 7) < 0.1 mg/mLPoor.[1][2] Requires pH adjustment.
DMSO > 20 mg/mLExcellent.[1][2] Recommended stock solvent.[1]
Ethanol > 10 mg/mLGood, but evaporates/toxic to cells.[1][2]
0.1 M NaOH > 10 mg/mLForms soluble sodium salt.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10726872, Ethyl 5-amino-1H-indole-2-carboxylate. Retrieved January 30, 2026, from [Link][2][4]

    • Note: Provides structural analogs and physicochemical property data (LogP, H-bond donors)
    • Source for pKa values (~4.44) of the indole-2-carboxylic acid core.[1][5]

  • Assay Guidance Manual (2012/2025). DMSO Tolerance and Solubility in Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Retrieved January 30, 2026, from [Link]

    • Authoritative guide on DMSO limits and handling hydrophobic compounds in HTS.
  • Bergström, C. A., et al. (2016).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. General reference for the Henderson-Hasselbalch kinetics applied to carboxylic acid drugs.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 5-Ethyl-1H-indole-2-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 5-ethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-ethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and rationalize your optimization strategy.

Section 1: Choosing Your Synthetic Pathway

A successful synthesis begins with selecting the most appropriate route based on starting material availability, scalability, and potential challenges. For 5-ethyl-1H-indole-2-carboxylic acid, the two most common and reliable methods are the Reissert Indole Synthesis and the Fischer Indole Synthesis.

FAQ: What are the primary synthetic routes to 5-ethyl-1H-indole-2-carboxylic acid?

The choice between the Reissert and Fischer syntheses depends heavily on the commercial availability and cost of the respective starting materials: 4-ethyl-2-nitrotoluene (for Reissert) or (4-ethylphenyl)hydrazine (for Fischer).

  • The Reissert Indole Synthesis: This classic method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization.[1][2] It is particularly effective for producing indole-2-carboxylic acids. The key steps are the initial C-C bond formation via condensation and the subsequent reduction of the nitro group which initiates cyclization.[1][3]

  • The Fischer Indole Synthesis: This is arguably the most famous and widely used method for indole synthesis.[4] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, in this case, a pyruvate derivative.[5][6] The reaction proceeds through a hydrazone intermediate which undergoes a crucial[7][7]-sigmatropic rearrangement to form the indole scaffold.[6]

Decision-Making Workflow for Synthetic Route Selection

G start Start: Synthesize 5-ethyl-1H-indole-2-carboxylic acid sm_avail Evaluate Starting Material Availability & Cost start->sm_avail sm1 Is 4-ethyl-2-nitrotoluene readily available? sm_avail->sm1 Path 1 sm2 Is (4-ethylphenyl)hydrazine readily available? sm_avail->sm2 Path 2 reissert_path Route 1: Reissert Synthesis pros_reissert Pros: - Generally good yields for 2-carboxyindoles - Less sensitive to electronic effects of the ethyl group reissert_path->pros_reissert cons_reissert Cons: - Requires strong base (alkoxides) - Reductive cyclization can be sensitive reissert_path->cons_reissert fischer_path Route 2: Fischer Synthesis pros_fischer Pros: - Widely applicable and studied - Tolerates various functional groups fischer_path->pros_fischer cons_fischer Cons: - Sensitive to acid choice and temperature - Potential for side reactions (N-N cleavage) fischer_path->cons_fischer sm1->reissert_path Yes sm2->fischer_path Yes

Caption: Decision workflow for selecting a synthetic pathway.

Table 1: Comparison of Synthetic Routes
FeatureReissert Indole SynthesisFischer Indole Synthesis
Starting Materials 4-Ethyl-2-nitrotoluene + Diethyl oxalate(4-Ethylphenyl)hydrazine + Pyruvic acid (or ester)
Key Transformation Base-catalyzed condensation followed by reductive cyclization[1][2]Acid-catalyzed cyclization of a phenylhydrazone intermediate[4][8]
Advantages Often provides cleaner conversion to the 2-carboxylic acid derivative.Highly versatile; vast literature available for optimization.[9]
Common Challenges Requires strictly anhydrous conditions for the condensation step; choice of reducing agent is critical.[10]Sensitive to acid catalyst choice and concentration; risk of competing side reactions like N-N bond cleavage.[5][11]

Section 2: Troubleshooting the Fischer Indole Synthesis Pathway

This is often the first choice for many chemists due to its versatility. However, its success is highly dependent on carefully optimized conditions.

Q1: My Fischer synthesis is failing or giving a very low yield. What are the common causes?

Low yields in a Fischer synthesis are a frequent issue and can typically be traced back to one of four areas: starting material purity, catalyst choice, reaction temperature, or inherent substrate stability.[5]

  • Purity of Starting Materials: Ensure the (4-ethylphenyl)hydrazine is pure. Hydrazine derivatives can oxidize or decompose on storage. If it has darkened significantly, consider purification by recrystallization or distillation. Similarly, ensure the purity of your pyruvate source.[5]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.[5][9] The ethyl group at the 5-position is electron-donating, which can affect the stability of key intermediates.

    • Brønsted acids (e.g., H₂SO₄, HCl, PPA) are commonly used. Polyphosphoric acid (PPA) is often effective as it serves as both catalyst and solvent, but requires high temperatures.[4][8]

    • Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can also be very effective.[4][8] They work by coordinating to the nitrogen or carbonyl, but can sometimes be too harsh, leading to decomposition.

    • Actionable Advice: Screen a variety of acid catalysts. A good starting point is to compare a Brønsted acid like PPA with a Lewis acid like ZnCl₂.

  • Suboptimal Temperature: The reaction is sensitive to temperature.[5] Too low, and the key[7][7]-sigmatropic rearrangement will not occur. Too high, and you risk decomposition of starting materials, intermediates, or the final product. The optimal temperature is highly dependent on the substrate and catalyst.

  • N-N Bond Cleavage: Electron-donating groups (like our 5-ethyl group) can sometimes over-stabilize intermediates, leading to a competing reaction where the N-N bond cleaves, rather than the desired cyclization.[5][11] This results in byproducts like 4-ethylaniline. If you detect this via GC-MS or LC-MS, consider using a milder catalyst or lower temperature.

Table 2: Recommended Starting Conditions for Fischer Synthesis Optimization
CatalystSolventTemperature Range (°C)Notes
ZnCl₂ (Lewis Acid)Toluene or Dioxane80 - 110A good starting point. Can be heterogeneous; ensure good stirring.
H₂SO₄ (Brønsted Acid)Ethanol or Acetic Acid80 - 120Classic conditions. Acetic acid can participate in the reaction.
Polyphosphoric Acid (PPA)None (acts as solvent)100 - 160Effective for difficult cyclizations but can be viscous and hard to work with.
p-TsOH (Brønsted Acid)Toluene (with Dean-Stark)110 (reflux)Milder option; removing water drives hydrazone formation.[9]
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

Besides starting materials, the most common side products are isomers (if using an unsymmetrical ketone) and degradation products. Since pyruvic acid is symmetric with respect to the key enolizable position, isomeric indoles are not a concern here. The most likely impurities are:

  • 4-Ethylaniline: Arises from the N-N bond cleavage mentioned previously.[11]

  • Polymeric/Tarry Materials: Often form at high temperatures or with highly concentrated strong acids.

  • Unreacted Hydrazone: Indicates the cyclization step is the bottleneck. This suggests a need for a stronger acid or higher temperature.

Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol provides a robust starting point for optimization.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-ethylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add sodium acetate (1.1 eq) and stir for 15 minutes.

    • Add pyruvic acid (1.05 eq) dropwise at room temperature.

    • Stir for 1-2 hours. The hydrazone may precipitate. Monitor by TLC until the hydrazine is consumed.

    • Isolate the hydrazone by filtration or use the crude mixture directly in the next step.

  • Cyclization:

    • To the crude hydrazone, add your chosen solvent and acid catalyst (see Table 2). For example, add toluene and ZnCl₂ (1.5 eq).

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS every hour.

    • Upon completion, cool the reaction to room temperature.

  • Workup and Purification:

    • Quench the reaction carefully by pouring it into a beaker of ice water.

    • Basify with a solution of NaOH or Na₂CO₃ to pH ~8-9.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified via recrystallization or column chromatography.

Section 3: Troubleshooting the Reissert Indole Synthesis Pathway

The Reissert synthesis is a powerful, albeit more complex, two-step route. Success hinges on a clean execution of both the initial condensation and the final reductive cyclization.

Q1: The initial condensation of 4-ethyl-2-nitrotoluene with diethyl oxalate is not working well.

This is a base-catalyzed Claisen condensation. The most common failure points are the base, the solvent, and the temperature.

  • Choice of Base: Potassium ethoxide is generally superior to sodium ethoxide for this reaction as it gives better results.[1][2] The base must be freshly prepared or properly stored to ensure its activity.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which will quench the alkoxide base and hydrolyze the diethyl oxalate. All glassware must be oven-dried, and anhydrous solvents must be used.[12]

  • Reaction Observation: A successful condensation is often accompanied by the formation of a deep-purple potassium salt of the resulting ethyl (4-ethyl-2-nitrophenyl)pyruvate.[12] If this color does not develop, it's a sign that the condensation has failed, likely due to inactive base or wet conditions.

Q2: The reductive cyclization step is messy and gives low yields.

This step involves the reduction of the nitro group to an amine, which then spontaneously cyclizes onto the adjacent ketone. The choice of reducing agent is paramount.

  • Classic Conditions (Zn/Acetic Acid): This is a very common method.[1][2] The zinc reduces the nitro group, and the acetic acid provides the necessary acidic environment for the cyclization. However, this can sometimes be too harsh.

  • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas is a much cleaner and often higher-yielding method.[12] This avoids the use of large amounts of metal waste.

  • Other Reducing Agents: Other systems like iron powder in acetic acid or sodium dithionite have also been employed.[10]

Detailed Experimental Protocol: Reissert Indole Synthesis
  • Condensation to form Ethyl (4-ethyl-2-nitrophenyl)pyruvate:

    • In an oven-dried, three-necked flask under a nitrogen atmosphere, prepare potassium ethoxide by dissolving potassium metal (1.0 eq) in anhydrous ethanol.[12]

    • Cool the solution and add anhydrous diethyl ether.

    • Add diethyl oxalate (1.0 eq) with stirring, followed by 4-ethyl-2-nitrotoluene (1.0 eq).[12]

    • Allow the mixture to stir at room temperature. A deep-purple solid should precipitate over several hours to overnight.

    • Collect the potassium salt by filtration, wash with anhydrous ether, and air-dry.

  • Reductive Cyclization:

    • Dissolve the potassium salt from the previous step (1.0 eq) in glacial acetic acid.

    • Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Pd/C. Hydrogenate in a Parr apparatus until hydrogen uptake ceases.[12]

    • Method B (Zinc Reduction): Add zinc dust (3-4 eq) portion-wise while keeping the temperature below 50 °C with an ice bath. Stir for 2-3 hours after the addition is complete.

  • Workup and Purification:

    • For Method A: Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • For Method B: Filter to remove excess zinc and zinc salts.

    • Pour the filtrate into a large volume of cold water. The product should precipitate.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Further purification can be achieved as described in the next section.

Workflow for the Reissert Indole Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization start_reissert Start: 4-ethyl-2-nitrotoluene + Diethyl Oxalate add_base Add K-ethoxide in Anhydrous EtOH/Ether start_reissert->add_base stir_rt Stir at RT, 12-24h add_base->stir_rt observe Observe Deep Purple Precipitate (Potassium Salt) stir_rt->observe filtrate Filter & Wash with Anhydrous Ether observe->filtrate intermediate Intermediate: Potassium ethyl (4-ethyl-2-nitrophenyl)pyruvate filtrate->intermediate dissolve Dissolve Salt in Acetic Acid intermediate->dissolve reduction Choose Reduction Method dissolve->reduction h2_pdc H₂, Pd/C reduction->h2_pdc Catalytic zn_hoac Zn dust reduction->zn_hoac Chemical monitor Monitor by TLC/LC-MS h2_pdc->monitor zn_hoac->monitor workup Filter Catalyst/Salts Precipitate in Water monitor->workup product_reissert Final Product: 5-ethyl-1H-indole-2-carboxylic acid workup->product_reissert

Caption: Step-by-step workflow for the Reissert synthesis.

Section 4: Purification and Characterization FAQs

Q1: What is the most effective method for purifying the final product?

Crude 5-ethyl-1H-indole-2-carboxylic acid often contains residual catalyst, starting materials, or side products. Several methods can be employed for purification.

  • Acid-Base Extraction/Precipitation: This is a highly effective method for carboxylic acids.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃) to deprotonate the carboxylic acid, moving it to the aqueous layer.

    • Wash the aqueous layer with fresh ethyl acetate to remove neutral organic impurities.

    • Cool the aqueous layer in an ice bath and slowly re-acidify with 1M HCl until the product precipitates (typically pH 2-4).

    • Collect the pure solid by filtration.

  • Recrystallization: Find a suitable solvent system. A mixture like ethanol/water or ethyl acetate/hexanes is often a good starting point.

  • Triethylamine Salt Formation: A specialized patent describes purifying indole-2-carboxylic acid by dissolving the crude product in an organic solvent (like ethyl acetate), adding triethylamine to precipitate the triethylamine salt, filtering the salt, and then re-acidifying a solution of the salt to recover the pure acid.[13] This is an excellent method for removing non-acidic impurities.

Q2: What are the expected spectral characteristics for 5-ethyl-1H-indole-2-carboxylic acid?

While specific shifts can vary slightly based on solvent and instrument, you should expect the following characteristic signals. (Note: These are predicted values based on the structure and data for similar compounds like indole-2-carboxylic acid[14]).

  • ¹H NMR (in DMSO-d₆):

    • -COOH: A very broad singlet, >12 ppm.

    • -NH: A broad singlet, ~11.5-12.0 ppm.

    • Aromatic Protons: Signals between ~7.0-7.7 ppm. Expect a singlet for H4, a doublet of doublets for H6, and a doublet for H7. The H3 proton will be a singlet around 7.1 ppm.

    • Ethyl Group (-CH₂CH₃): A quartet around 2.7 ppm and a triplet around 1.2 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • -COOH: ~163 ppm.

    • Aromatic/Indole Carbons: Multiple signals between ~105-140 ppm.

    • Ethyl Group (-CH₂CH₃): Signals around 28 ppm and 16 ppm.

  • Mass Spectrometry (ESI-):

    • Expected [M-H]⁻ ion at m/z ≈ 188.07.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
  • Benchchem. (n.d.). Troubleshooting low yields in the Baeyer-Emmerling indole synthesis.
  • Google Patents. (2016). Refinement method of indole-2-carboxylic acid. (CN106008311A).
  • ResearchGate. (n.d.). Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids. Retrieved from [Link]

  • Combinatorial Chemistry Review. (2020). Synthesis of Indole-2-carboxylic Esters.
  • Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System.
  • Taylor & Francis. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis.
  • MDPI. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(11), 3333. Retrieved from [Link]

  • ResearchGate. (2014). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2019). Reissert Indole Synthesis. Retrieved from [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(11), 4567–4576. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53273-53297. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Ethyl-1H-indole-2-carboxylic Acid

Welcome to the dedicated technical support guide for the synthesis of 5-ethyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-ethyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot the potential side reactions encountered during this synthesis. Drawing upon established chemical principles and practical laboratory experience, this guide provides in-depth solutions to frequently asked questions, detailed experimental protocols, and a thorough analysis of potential impurities.

I. Introduction to the Synthesis of 5-Ethyl-1H-indole-2-carboxylic Acid

The synthesis of 5-ethyl-1H-indole-2-carboxylic acid is a crucial step in the development of various pharmacologically active compounds. The most common and industrially scalable route to this molecule is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of 4-ethylphenylhydrazine and pyruvic acid.

While seemingly straightforward, this synthesis is often plagued by issues related to starting material purity, side reactions, and product purification. This guide will dissect these challenges and provide you with the expertise to overcome them.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis in a question-and-answer format.

Q1: My reaction mixture turns dark brown or black upon adding the acid catalyst, and my final product is a dark, tarry solid. What is causing this, and how can I prevent it?

A1: Root Cause Analysis and Mitigation Strategies

The intense coloration of your reaction mixture is a common issue in Fischer indole synthesis and is often indicative of several concurrent side reactions and degradation pathways.

  • Oxidation of Indole Product: The indole nucleus is electron-rich and susceptible to oxidation, especially at elevated temperatures in the presence of acid and atmospheric oxygen. This oxidation can lead to the formation of highly colored polymeric materials.

  • Acid-Catalyzed Side Reactions of Pyruvic Acid: Under strong acidic conditions and heat, pyruvic acid can undergo self-condensation reactions to form various byproducts, which can further react and polymerize.

  • Impurities in 4-Ethylphenylhydrazine: The purity of your 4-ethylphenylhydrazine starting material is critical. Phenylhydrazines are prone to air oxidation, which can introduce colored impurities that act as catalysts for further degradation.

Troubleshooting Protocol:

  • Ensure High-Purity Starting Materials:

    • Use freshly prepared or recently purified 4-ethylphenylhydrazine. If using a commercial source, consider recrystallizing the hydrochloride salt from ethanol to remove oxidized impurities.

    • Use high-purity pyruvic acid.

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain the lowest effective temperature for the cyclization. For many Fischer indole syntheses, temperatures between 80-100°C are sufficient. Avoid excessive heating.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Choice of Acid Catalyst: While strong acids like polyphosphoric acid (PPA) or sulfuric acid are effective, they can also promote side reactions. Consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or a Brønsted acid like p-toluenesulfonic acid (p-TSA)[1].

  • Purification of the Crude Product:

    • If you obtain a dark crude product, it is often a mixture of your desired product and polymeric impurities. Purification can be challenging, but a combination of techniques can be effective.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and treat with activated carbon to adsorb colored impurities.

    • Recrystallization: Recrystallization is a powerful technique for purifying the final product. See the detailed protocol in Section IV.

Q2: My yield of 5-ethyl-1H-indole-2-carboxylic acid is consistently low. What are the likely causes and how can I improve it?

A2: Identifying and Addressing Yield-Limiting Factors

Low yields can stem from incomplete reaction, competing side reactions, or loss of product during workup and purification.

  • Incomplete Hydrazone Formation: The initial condensation of 4-ethylphenylhydrazine and pyruvic acid to form the hydrazone is a crucial step. If this equilibrium is not driven towards the product, the overall yield will be low.

  • Decarboxylation of the Product: Indole-2-carboxylic acids are susceptible to decarboxylation at high temperatures, leading to the formation of 5-ethyl-1H-indole as a byproduct.

  • Suboptimal Acid Catalyst Concentration: Both too little and too much acid can be detrimental. Insufficient acid will result in a slow or incomplete reaction, while excessive acid can promote degradation and side reactions.

Troubleshooting and Optimization Workflow:

Caption: Troubleshooting workflow for low yield.

Experimental Recommendations:

  • Optimize Hydrazone Formation:

    • Consider a two-step procedure where the hydrazone is pre-formed at a lower temperature before adding the cyclization catalyst and increasing the temperature.

  • Minimize Decarboxylation:

    • Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Prolonged heating will increase the extent of decarboxylation.

    • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Fine-Tune the Catalyst:

    • Experiment with different acid catalysts and concentrations. A good starting point is to use a 1:1 to 2:1 molar ratio of acid to the phenylhydrazine.

Q3: I am observing a significant amount of an impurity with a similar polarity to my product, making purification difficult. What could this impurity be?

A3: Identification of Common Isomeric and Side-Product Impurities

The most likely culprits for hard-to-separate impurities are isomers of your desired product or closely related side-products.

  • Positional Isomers: The synthesis of your 4-ethylphenylhydrazine precursor likely starts from 4-ethylaniline. Commercial 4-ethylaniline can contain small amounts of 2-ethylaniline and 3-ethylaniline as impurities. These will be carried through the synthesis to form the corresponding 7-ethyl-1H-indole-2-carboxylic acid and 6-ethyl-1H-indole-2-carboxylic acid. These isomers often have very similar polarities and chromatographic behavior.

  • Decarboxylated Product: As mentioned previously, 5-ethyl-1H-indole is a common byproduct. While its polarity is different from the carboxylic acid, it can sometimes co-crystallize or be difficult to separate completely.

  • Incomplete Cyclization: In some cases, the intermediate hydrazone may not fully cyclize and can remain as an impurity in the crude product.

Analytical and Purification Strategy:

  • Characterization of Impurities:

    • Use LC-MS to determine the molecular weight of the impurity. Isomers will have the same molecular weight as your product.

    • Utilize ¹H NMR to identify the substitution pattern on the aromatic ring. The coupling patterns of the aromatic protons can distinguish between the 5-, 6-, and 7-substituted isomers.

  • Purification Protocol:

    • Fractional Recrystallization: If you have a significant amount of isomeric impurity, fractional recrystallization can be effective. This involves a series of carefully controlled crystallizations to enrich the desired isomer in either the solid or the mother liquor.

    • Chromatography: While challenging, chromatographic separation is possible. You may need to screen different solvent systems and stationary phases. A gradient elution on silica gel, starting with a non-polar solvent system and gradually increasing the polarity, may provide the necessary resolution. A common solvent system for indole carboxylic acids is a mixture of hexane, ethyl acetate, and a small amount of acetic acid to suppress deprotonation of the carboxylic acid and reduce tailing on the silica gel.

III. Potential Side Products and Their Formation Mechanisms

A thorough understanding of potential side reactions is crucial for optimizing your synthesis and developing effective purification strategies.

Side Product Structure Formation Mechanism Prevention/Mitigation
5-Ethyl-1H-indole Thermal decarboxylation of the product.Lower reaction temperature and shorter reaction times.
Isomeric Indole-2-carboxylic Acids (e.g., 7-ethyl and 6-ethyl) Arise from isomeric impurities in the starting 4-ethylaniline.Use highly pure 4-ethylaniline or purify the 4-ethylphenylhydrazine precursor.
Zymonic Acid Self-condensation of pyruvic acid under acidic conditions.[2]Use a moderate excess of the phenylhydrazine to consume the pyruvic acid quickly.
Oxidized/Polymeric Byproducts (Complex mixture)Oxidation of the electron-rich indole ring.Conduct the reaction under an inert atmosphere.

IV. Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions.

Protocol 1: Synthesis of 4-Ethylphenylhydrazine Hydrochloride
  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-ethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • Reduction:

    • In a separate flask, prepare a solution of sodium sulfite (2.5 eq) in water and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 1-2 hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

    • The 4-ethylphenylhydrazine hydrochloride will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Fischer Indole Synthesis of 5-Ethyl-1H-indole-2-carboxylic Acid

Fischer_Indole_Synthesis A 4-Ethylphenylhydrazine HCl C In situ Hydrazone Formation (e.g., in Ethanol) A->C B Pyruvic Acid B->C D Acid-Catalyzed Cyclization (e.g., H2SO4 or PPA, 80-100°C) C->D E Quench with Water/Ice D->E F Filter Crude Product E->F G Recrystallization (e.g., from Ethanol/Water) F->G H 5-Ethyl-1H-indole-2-carboxylic Acid G->H

Caption: Workflow for the Fischer indole synthesis.

  • Reaction Setup:

    • To a solution of 4-ethylphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add pyruvic acid (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hydrazone.

  • Cyclization:

    • Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) to the reaction mixture. An exotherm may be observed.

    • Heat the reaction mixture to 80-100°C and monitor the progress by TLC or HPLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

    • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

V. Frequently Asked Questions (FAQs)

  • Can I use the free base of 4-ethylphenylhydrazine instead of the hydrochloride salt? Yes, but the free base is less stable and more prone to oxidation. If you use the free base, it should be freshly prepared and used immediately. You will also need to adjust the amount of acid catalyst accordingly.

  • What is the best way to monitor the progress of the reaction? Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a solvent system such as 30-50% ethyl acetate in hexane with 1% acetic acid. The product will be more polar than the starting materials and the decarboxylated byproduct. For more quantitative analysis, HPLC is recommended.

  • My final product has a persistent pink or beige color. How can I obtain a colorless product? This coloration is often due to trace amounts of oxidized impurities. Multiple recrystallizations may be necessary. A final wash of the crystalline product with a cold, non-polar solvent like hexane can also help remove colored impurities adsorbed to the crystal surface.

VI. References

  • Humphries, A. M., et al. (2006). A mild and efficient Fischer indole synthesis. Chemical Communications, (16), 1742-1744.

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

  • Hughes, D. L. (1993). The Fischer indole synthesis. Organic Preparations and Procedures International, 25(6), 607-632.

  • Robinson, B. (1983). The Fischer indole synthesis. Chemical Reviews, 83(2), 175-197.

  • Organic Syntheses, Coll. Vol. 3, p.411 (1955); Vol. 28, p.55 (1948). [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

  • Sundberg, R. J. (2002). Indoles. Academic Press.

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. In Advances in Heterocyclic Chemistry (Vol. 102, pp. 1-137). Academic Press.

  • Taber, D. F., & Neubert, P. (1983). The Fischer indole synthesis. A new modification. The Journal of Organic Chemistry, 48(19), 3421-3422.

  • Rios, A. C., et al. (2020). The Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. ACS Omega, 5(25), 15087–15095. [Link]

Sources

Optimization

Technical Support Center: Stability Testing of 5-Ethyl-1H-indole-2-carboxylic Acid

Introduction Welcome to the Technical Support Center for 5-ethyl-1H-indole-2-carboxylic acid . This guide is designed for researchers observing unexpected degradation, solubility issues, or analytical anomalies.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for 5-ethyl-1H-indole-2-carboxylic acid . This guide is designed for researchers observing unexpected degradation, solubility issues, or analytical anomalies.

The indole-2-carboxylic acid scaffold is chemically distinct from its C3-isomer (e.g., tryptophan/auxin derivatives). While the C2-carboxylic acid group provides some stabilization against electrophilic attack compared to unsubstituted indoles, the electron-rich indole core remains susceptible to oxidative stress and photo-degradation. Furthermore, the 5-ethyl substituent acts as a weak electron-donating group, slightly increasing the electron density of the ring system, which can modulate oxidative susceptibility compared to the parent molecule.

Module 1: Solubility & Dissolution Troubleshooting

Q: My compound precipitates immediately upon addition to aqueous buffer (pH 7.4). Why?

A: This is a pKa-driven solubility issue. While 5-ethyl-1H-indole-2-carboxylic acid is an organic acid, its lipophilicity (logP > 2.0 due to the ethyl group and indole core) limits its intrinsic water solubility.

  • The Science: The pKa of the carboxylic acid at the C2 position is approximately 3.6 – 4.4 [1, 2]. At pH 7.4, the compound exists primarily as the ionized carboxylate anion, which should be soluble. However, the rate of dissolution is slow due to the hydrophobic crystal lattice energy. If you add a concentrated stock (e.g., in DMSO) to an aqueous buffer, the local shock can cause "crashing out" before the salt can form.

  • The Fix:

    • Pre-dissolve: Dissolve the solid in a water-miscible organic solvent (DMSO or Methanol) first.

    • pH Adjustment: Ensure the final buffer has sufficient buffering capacity to maintain pH > 5.5.

    • Order of Addition: Add the organic stock slowly to the vortexing buffer, not the other way around.

Q: Can I use acidic mobile phases for HPLC?

A: Yes, and you should.

  • Reasoning: In non-buffered or basic conditions, the compound may exist in equilibrium between the neutral acid and the carboxylate anion, leading to peak splitting or severe tailing on C18 columns.

  • Recommendation: Use 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in your mobile phase (pH ~2-3). This suppresses ionization (keeping it in the neutral COOH form), ensuring sharp peak shape and consistent retention times.

Module 2: Chemical Stability & Degradation Mechanisms

Q: My clear solution turned pink/brown after 48 hours. Is the compound ruined?

A: Likely, yes. This indicates oxidative degradation.

  • Mechanism: Indoles are electron-rich heterocycles. In the presence of oxygen and light, they undergo radical-mediated oxidation. The 5-ethyl group activates the benzene ring, potentially facilitating oxidation. The color change typically signals the formation of quinoidal impurities or oxidative dimers (e.g., indigo-like structures, though less common for C2-blocked indoles, oxidative coupling can still occur).

  • Visual Pathway: See the diagram below for the oxidative logic.

Q: I heated the solution to 80°C to dissolve it, and now I see a new peak. What happened?

A: You likely triggered Thermal Decarboxylation .

  • The Science: Indole-2-carboxylic acids are thermally unstable. Heating them, especially in acidic media or high-boiling solvents, can cause the loss of CO₂, yielding 5-ethylindole .

  • Verification: Check your LC-MS. The new peak should have a mass of [M-44] relative to the parent.

  • Prevention: Avoid heating above 50°C. Use sonication or pH adjustment for dissolution instead.

Diagram: Degradation Pathways

IndoleDegradation Parent 5-Ethyl-1H-indole-2-COOH (Parent) Radical Indolyl Radical (Intermediate) Parent->Radical Light/O2 (Photo-oxidation) Decarb 5-Ethylindole [M-44 Da] Parent->Decarb Heat (>60°C) Acid Catalysis Peroxide Indolenine Hydroperoxide Radical->Peroxide + O2 OxProd Oxidative Products (Quinones/Dimers) [Pink/Brown Color] Peroxide->OxProd Polymerization

Figure 1: Primary degradation pathways including oxidative polymerization (color change) and thermal decarboxylation.

Module 3: Formal Stability Testing Protocol (ICH Compliant)

Q: How do I design a forced degradation study for this molecule?

A: Do not follow a generic small-molecule template blindly. Focus on the indole vulnerabilities. Below is a targeted protocol aligned with ICH Q1A (R2) guidelines [3].

Stress Testing Table
Stress TypeConditionDurationExpected OutcomeNotes
Acid Hydrolysis 0.1 N HCl, Ambient24-48 hrsHigh Risk: DecarboxylationMonitor for [M-44] peak.
Base Hydrolysis 0.1 N NaOH, Ambient24-48 hrsStable (Salt formation)Indole N-H is very weak acid (pKa >16), ring usually stable.
Oxidation 3% H₂O₂, Ambient1-4 hrsCritical: Ring OxidationRapid degradation expected. Use to identify oxidative impurities.
Thermal 60°C (Solid & Soln)7 daysDecarboxylationCompare solid state vs. solution stability.
Photostability UV/Vis (ICH Q1B)1.2M Lux hoursHigh Risk: DiscolorationAmber glassware is mandatory for storage.
Diagram: Stability Testing Workflow

StabilityWorkflow cluster_stress Stress Conditions (ICH Q1A) Start Start: 5-Ethyl-1H-indole-2-COOH Prep Sample Preparation (Dissolve in MeOH/H2O) Start->Prep Acid Acid (0.1N HCl) Prep->Acid Base Base (0.1N NaOH) Prep->Base Ox Oxidative (H2O2) Prep->Ox Heat Thermal (60°C) Prep->Heat Light Photo (UV/Vis) Prep->Light Analysis HPLC-PDA / LC-MS Analysis (Acidic Mobile Phase) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Decision Data Evaluation Analysis->Decision Decision->Start Unidentified Peaks (Re-optimize Method) Report Generate Stability Profile Decision->Report Mass Balance >95%

Figure 2: Step-by-step stability testing workflow ensuring ICH compliance and mass balance verification.

Module 4: Analytical Method Parameters

Q: Can you recommend a starting HPLC method?

A: Yes. This method is optimized to separate the parent acid from its potential decarboxylated product (5-ethylindole) and oxidative impurities.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 95% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

  • Detection:

    • 280 nm: General indole detection.

    • 220 nm: High sensitivity (risk of solvent noise).

    • 350+ nm: Specific for detecting colored oxidative impurities (quinones).

References

  • International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Storage for 5-Ethyl-1H-indole-2-carboxylic Acid

Compound Identity & Critical Verification Warning: CAS Registry Number Confusion Before proceeding, verify your material. There is a common database error linking CAS 37033-95-7 to this compound.[1] Target Compound: 5-et...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity & Critical Verification

Warning: CAS Registry Number Confusion Before proceeding, verify your material. There is a common database error linking CAS 37033-95-7 to this compound.[1]

  • Target Compound: 5-ethyl-1H-indole-2-carboxylic acid (Free acid).[1]

  • CAS 37033-95-7: Actually corresponds to Ethyl 5-(benzyloxy)indole-2-carboxylate.[1][2]

  • Action: Verify identity via 1H-NMR or Mass Spectrometry before use if you purchased based solely on CAS.[1] The 5-ethyl derivative is typically a white to off-white solid with a melting point >160°C (distinct from esters which melt lower).[1]

Core Storage Protocols

Module A: Solid State Storage (Lyophilized/Powder)

Q: What is the optimal temperature for long-term storage? A: Store at -20°C . While indole-2-carboxylic acids are thermodynamically more stable than their indole-3-carboxylic counterparts, the 5-ethyl substituent adds electron density to the indole ring, increasing susceptibility to oxidative degradation over time.[1]

  • Short-term (<1 month): 2–8°C is acceptable if desiccated.[1]

  • Long-term (>1 month): -20°C is mandatory to prevent slow oxidation (browning).[1]

Q: How do I prevent moisture-induced degradation? A: This compound is hygroscopic.[1] Moisture facilitates hydrolytic degradation and autocatalytic oxidation.[1]

  • Protocol: Store in a tight, light-resistant container (amber glass) under an inert atmosphere (Argon or Nitrogen).

  • Desiccation: Always equilibrate the vial to room temperature before opening to prevent condensation on the cold solid.

Module B: Solution State Storage

Q: Can I store stock solutions? A: Yes, but with strict limitations.

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are preferred due to high solubility and stability.[1] Avoid protic solvents (Ethanol/Methanol) for storage >1 week as they can facilitate esterification or slow solvolysis.[1]

  • Stability:

    • -80°C: 6 months.[1]

    • -20°C: 1 month.

    • 4°C: Do not store. Precipitation and degradation risks are high.[1]

Q: How many freeze-thaw cycles are safe? A: Limit to maximum 3 cycles . Repeated freeze-thaw cycles introduce oxygen bubbles and moisture condensation into the hygroscopic DMSO solution, accelerating oxidative coupling (dimerization).[1] Aliquot stocks immediately after preparation.[1]

Troubleshooting & FAQs

Visual Inspection & Purity

Q: My white powder has turned faint pink or yellow. Is it still usable? A: This indicates surface oxidation .[1] Indoles are electron-rich; the 5-ethyl group activates the ring further.[1] Exposure to air/light creates radical intermediates (often at the C3 position) leading to colored dimers (rosindoles).[1]

  • Action: Check purity via HPLC. If purity is >98%, the color is likely a trace surface impurity.[1] If <95%, recrystallize (typically from Ethanol/Water) before biological use.

Q: Can I autoclave this compound for sterile cell culture? A: ABSOLUTELY NOT. Indole-2-carboxylic acids are prone to thermal decarboxylation .[1]

  • Mechanism: Heating above the melting point or prolonged heating in solution can drive the loss of CO₂, converting your compound into 5-ethylindole .[1]

  • Solution: Sterilize stock solutions by filtration through a 0.22 µm PTFE (hydrophobic) or PES (compatible solvent) membrane.[1]

Solubility Issues

Q: The compound won't dissolve in PBS or water. A: This is expected.[1] The free acid is hydrophobic.[1]

  • Protocol: Dissolve in 100% DMSO first to create a 10–50 mM stock. Dilute into aqueous media ensuring the final DMSO concentration is <0.5% (or as tolerated by your assay).

  • pH Adjustment: If high aqueous concentration is required, convert to the salt form by adding 1 equivalent of NaOH, but use immediately as the salt is less stable to oxidation.[1]

Decision Workflows

Figure 1: Storage Condition Decision Tree

StorageFlow Start Start: Receive Compound State Physical State? Start->State Solid Solid Powder State->Solid Solution In Solution State->Solution Duration Storage Duration? Solid->Duration Solvent Solvent Type? Solution->Solvent Short < 1 Month Duration->Short Long > 1 Month Duration->Long Action1 Store 2-8°C Desiccated Protect from Light Short->Action1 Action2 Store -20°C Under Argon Protect from Light Long->Action2 DMSO DMSO/DMF Solvent->DMSO Water Aqueous/Buffer Solvent->Water Action3 Store -80°C Aliquot Single Use DMSO->Action3 Action4 Use Immediately Do Not Store Water->Action4

Caption: Decision logic for selecting optimal storage parameters based on physical state and solvent composition.

Figure 2: Degradation Troubleshooting Logic

Troubleshooting Issue Issue Detected Color Color Change (Pink/Yellow) Issue->Color Precip Precipitation in Media Issue->Precip Identity Mass Spec Mismatch Issue->Identity Oxidation Cause: Oxidation (Trace Dimers) Color->Oxidation Solubility Cause: Hydrophobicity (Shock Crash-out) Precip->Solubility CAS_Error Cause: CAS Database Confusion (37033-95-7) Identity->CAS_Error Fix1 Check HPLC Purity. Recrystallize if <95%. Oxidation->Fix1 Fix2 Sonicate. Increase DMSO %. Add 1eq NaOH. Solubility->Fix2 Fix3 Verify Structure via NMR. Confirm Free Acid vs Ester. CAS_Error->Fix3

Caption: Diagnostic workflow for identifying and resolving common stability and handling issues.

Standard Operating Procedure (SOP) Summaries

Table 1: Stability Profile Summary
ParameterSpecificationNotes
Solid Stability 2 Years at -20°CMust be kept dry and dark.[1][2]
DMSO Stability 6 Months at -80°CSusceptible to freeze-thaw degradation.[1]
Aqueous Stability < 24 HoursHydrolysis/Oxidation risk.[1] Prepare fresh.
Heat Sensitivity HighDecarboxylation >160°C. No Autoclave.
Light Sensitivity ModerateUV light accelerates oxidation to colored byproducts.[1]
Protocol: Re-constitution for Biological Assays
  • Equilibrate: Allow the vial to reach room temperature (20–25°C) before opening.

  • Weigh: Weigh the required amount rapidly to minimize moisture uptake.[1]

  • Dissolve: Add anhydrous DMSO to achieve a concentration of 10–50 mM. Vortex until clear.

  • Inspect: Ensure no particulates remain.[1] If turbid, sonicate for 30 seconds.

  • Dilute: Add the DMSO stock dropwise to the culture medium while swirling. Do not add medium to the DMSO stock, as this causes "shock precipitation."[1]

References

  • Synthesis and Properties of Indole-2-Carboxylic Acids Journal of Medicinal Chemistry, 2025. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." (Discusses synthesis using 5-ethyl-1H-indole-2-carboxylic acid as a starting material and solubility challenges). [1]

  • CAS Registry Confusion Verification CAS Common Chemistry. "Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate (CAS 37033-95-7)."[1][3][4] (Verifies that CAS 37033-95-7 is the benzyloxy ester, not the ethyl derivative).

  • General Indole Stability & Degradation The Journal of Organic Chemistry. "The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids." (Foundational text on thermal instability and decarboxylation risks).

  • Safety Data Sheet (Representative Class) Fisher Scientific. "Safety Data Sheet: Indole-2-carboxylic acid." (Provides baseline handling for the chemical class, highlighting light sensitivity and storage at -20°C).

Sources

Optimization

challenges in scaling up 5-ethyl-1H-indole-2-carboxylic acid synthesis

Technical Support Center: Process Chemistry Division Ticket ID: #59201-SC Subject: Scale-Up Support for 5-Ethyl-1H-indole-2-carboxylic Acid Synthesis Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry Division Ticket ID: #59201-SC Subject: Scale-Up Support for 5-Ethyl-1H-indole-2-carboxylic Acid Synthesis Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Scaling up the synthesis of 5-ethyl-1H-indole-2-carboxylic acid presents a distinct set of challenges compared to bench-scale discovery chemistry. While direct Fischer indolization using 4-ethylphenylhydrazine and ethyl pyruvate is common in the lab, it is often cost-prohibitive and hazardous at the kilogram scale due to the instability of hydrazines and the expense of pyruvate esters.

For robust scale-up, we recommend the Japp-Klingemann (JK) modification of the Fischer Indole Synthesis . This route utilizes the commodity chemical 4-ethylaniline and ethyl acetoacetate , avoiding the isolation of potentially explosive hydrazine intermediates and expensive starting materials.

This guide details the optimized JK-Fischer protocol, troubleshooting matrices for common failure modes (yield loss, filtration issues), and safety protocols for handling diazonium intermediates.

Part 1: The Master Workflow (Japp-Klingemann Route)

The following diagram outlines the logical flow and critical decision points for the synthesis.

G cluster_0 Critical Control Points (CCP) Start Starting Material: 4-Ethylaniline Diazo Step 1: Diazotization (NaNO2, HCl, <5°C) Start->Diazo Exothermic Control Temp Coupling Step 2: Japp-Klingemann Coupling (Ethyl Acetoacetate, Base) Diazo->Coupling pH Control (pH 4-6) Critical Hydrazone Intermediate: Ethyl Pyruvate (4-Ethylphenyl)hydrazone Coupling->Hydrazone Deacetylation in situ Cyclization Step 3: Fischer Cyclization (Acid Catalyst, Reflux) Hydrazone->Cyclization Solvent Choice: PPA vs. EtOH/H2SO4 Ester Intermediate: Ethyl 5-ethylindole-2-carboxylate Cyclization->Ester Solid Precipitates Hydrolysis Step 4: Saponification (NaOH/EtOH, then HCl) Ester->Hydrolysis Base Hydrolysis Final Target Product: 5-Ethyl-1H-indole-2-carboxylic acid Hydrolysis->Final Acidification & Filtration

Caption: Optimized Japp-Klingemann to Fischer Indole workflow. Critical Control Points (CCP) highlight steps most susceptible to scale-up failure.

Part 2: Detailed Protocols & Causality

Step 1: Diazotization & Japp-Klingemann Coupling

Objective: Convert 4-ethylaniline to the hydrazone intermediate without isolating the hydrazine.

  • Reagents: 4-Ethylaniline (1.0 eq), NaNO₂, HCl (conc.), Ethyl Acetoacetate (1.0 eq), Sodium Acetate or KOH (buffer).

  • Protocol:

    • Diazotization: Dissolve 4-ethylaniline in HCl/H₂O. Cool to -5°C to 0°C. Add aqueous NaNO₂ dropwise.

      • Why: Temperature control is non-negotiable. Above 5°C, the diazonium salt decomposes to phenols (tars), lowering yield and complicating purification.

    • Coupling: Prepare a cooled solution of ethyl acetoacetate and base (NaOAc or KOH) in EtOH/H₂O. Slowly add the diazonium salt solution to this mixture while maintaining pH 4–6.

      • Why: The Japp-Klingemann reaction requires a buffered environment. If pH < 4, coupling is slow; if pH > 8, diazonium decomposition accelerates. The base promotes the cleavage of the acetyl group, driving the equilibrium toward the hydrazone [1].

Step 2: Fischer Cyclization

Objective: Cyclize the hydrazone to the indole ester.[1]

  • Reagents: Polyphosphoric Acid (PPA) OR H₂SO₄/Ethanol.

  • Protocol (PPA Method - Preferred for Purity):

    • Mix the hydrazone with PPA (1:5 w/w ratio) and heat to 80–100°C mechanically.

      • Scale-Up Note: PPA is extremely viscous. Use a high-torque overhead stirrer. Inadequate stirring creates "hot spots" leading to charring.

    • Quench by pouring the hot syrup into crushed ice/water with vigorous stirring.

    • Filter the precipitated ethyl 5-ethylindole-2-carboxylate.

  • Protocol (Solvent Method - Preferred for Handling):

    • Reflux the hydrazone in Toluene with p-Toluenesulfonic acid (pTSA) using a Dean-Stark trap to remove water.

      • Why: Removing water drives the equilibrium (Le Chatelier’s principle) and avoids the viscous mess of PPA, though yields can sometimes be lower due to polymerization side reactions [2].

Step 3: Hydrolysis

Objective: Saponify the ester to the free acid.

  • Protocol: Reflux the ester in 10% NaOH/Ethanol until TLC shows consumption. Acidify with HCl to precipitate the final acid.

Part 3: Troubleshooting Guide (FAQs)

Q1: My yield in the coupling step is low, and I see a lot of oil/tar. What happened?

  • Root Cause 1: pH Drift. During the addition of the acidic diazonium salt to the acetoacetate, the pH likely dropped below 4.

    • Fix: Use an internal pH probe and co-feed a base solution (KOH or NaOAc) to maintain pH 5.0–6.0 strictly.

  • Root Cause 2: Temperature Spike. The diazonium salt decomposed before coupling.

    • Fix: Ensure the diazonium hold tank is jacketed and kept at <0°C.

Q2: The Fischer cyclization with PPA turned into a solid black rock. How do I save it?

  • Root Cause: "Runaway Exotherm." The reaction generates heat.[2][3] In a large reactor, heat transfer is slower than in a flask. The internal temperature likely spiked, causing polymerization.

    • Fix: Add the hydrazone to the PPA in portions or use a jacketed reactor with active cooling capability. Do not heat the PPA until the mixing is homogeneous.

  • Recovery: Unfortunately, a "black rock" (charred polymer) is usually unrecoverable. You must chip it out and restart.

Q3: Filtration of the final acid is extremely slow (clogged filter).

  • Root Cause: Rapid acidification causes the product to crash out as amorphous fines rather than crystals.

    • Fix: Perform "digestive ripening." After acidification, heat the slurry to near reflux for 30 minutes, then cool slowly (over 2-4 hours) to room temperature. This allows Ostwald ripening, growing larger, filterable crystals.

Q4: Why use Ethyl Acetoacetate instead of Ethyl Pyruvate?

  • Reasoning: Ethyl pyruvate is significantly more expensive and less stable (prone to polymerization) than ethyl acetoacetate. The Japp-Klingemann reaction effectively generates the pyruvate backbone in situ by cleaving the acetyl group from the acetoacetate during coupling [3]. This is the industry-standard method for cost reduction.

Part 4: Data & Specifications

Comparison of Cyclization Methods

ParameterPolyphosphoric Acid (PPA)Toluene / pTSAH₂SO₄ / Ethanol
Yield (Typical) 75 - 85%60 - 70%50 - 65%
Purity (Crude) High (>95%)Moderate (requires column)Low (significant ester hydrolysis)
Scalability Difficult (Viscosity/Stirring)Excellent (Liquid handling)Good
Safety Thermal hazard (exotherm)Flammability (solvent)Corrosive
Recommendation Best for <5kg batches Best for >10kg batches Not Recommended

Part 5: Safety & EHS

  • Diazonium Salts: Never dry the diazonium intermediate. While aryl diazonium chlorides are generally stable in solution at 0°C, they can be shock-sensitive explosives if isolated and dried. Always process them as a solution immediately.

  • Ammonia Evolution: The Fischer cyclization releases 1 equivalent of ammonia (as ammonium salt). Ensure reactor venting is sized correctly to prevent pressure buildup.

  • PPA Handling: PPA causes severe thermal burns and is difficult to wash off. Wear full PPE (face shield, chemically resistant apron).

References

  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143. Link

  • Robinson, B. (1963). The Fischer Indole Synthesis.[1][2][3][4][5][6][7][8][9] Chemical Reviews, 63(4), 373–401. Link

  • Organic Syntheses. (1942). Ethyl Indole-2-carboxylate.[2][10][11][12][13][14] Organic Syntheses, Coll.[15][16] Vol. 5, p. 567. Link

  • Hegedus, L. S. (1994). Synthesis of 5-Substituted Indoles. Journal of the American Chemical Society. (Foundational mechanistic reference for substituent effects).

Sources

Troubleshooting

Technical Support Center: Method Refinement for 5-Ethyl-1H-indole-2-carboxylic Acid Functionalization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the functionalization of 5-ethyl-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the functionalization of 5-ethyl-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into common synthetic transformations involving this versatile scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your methodologies.

Core Functionalization Pathways

The 5-ethyl-1H-indole-2-carboxylic acid scaffold offers three primary sites for chemical modification: the Carboxylic Acid (C2) , the Indole Nitrogen (N1) , and the Indole Ring (C3-C7) . Each site presents unique opportunities and challenges.

G cluster_start Starting Material cluster_c2 C2-Carboxylic Acid cluster_n1 N1-Indole Nitrogen cluster_ring Indole Ring start 5-Ethyl-1H-indole-2-carboxylic Acid c2_ester Esterification start->c2_ester R-OH, Acid/Coupling c2_amide Amide Coupling start->c2_amide R-NH2, Coupling Agent c2_decarboxy Decarboxylation / Halodecarboxylation start->c2_decarboxy Heat or Metal Catalyst n1_protect Protection (e.g., Boc, Ts) start->n1_protect Base, PG-X ring_c3 C3 Electrophilic Substitution (e.g., Halogenation) start->ring_c3 E+ Source (e.g., NBS) ring_ch C-H Activation / Cross-Coupling (C4-C7) start->ring_ch DG, Metal Cat., Coupling Partner n1_alkyl N-Alkylation / N-Arylation n1_protect->n1_alkyl Base, R-X

Caption: Key functionalization routes for 5-ethyl-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Which position on the indole ring is most reactive towards electrophiles?

A1: The C3 position is inherently the most nucleophilic and reactive site for electrophilic substitution on the indole ring. This is due to the ability of the nitrogen atom to stabilize the intermediate Wheland complex through resonance. If your goal is to functionalize other positions, such as C4-C7, the C3 position may need to be blocked, or a directing group strategy is often required.[1]

Q2: When is it necessary to protect the indole N-H?

A2: Protection of the indole nitrogen is crucial under several conditions:

  • When using strong bases: Many reactions, such as those involving organometallics or strong bases for deprotonation elsewhere in the molecule, will deprotonate the acidic N-H (pKa ≈ 17). This can interfere with the desired reaction.

  • To improve solubility: N-alkylation or N-acylation can improve the solubility of indole compounds in organic solvents.

  • As a directing group: Certain protecting groups can direct metallation and subsequent functionalization to specific positions, such as C2 or C7.[1][2] Common protecting groups include tosyl (Ts), Boc, and benzyl groups.[3][4] The choice depends on the stability required and the conditions for deprotection.[5]

Q3: How do I choose the right amide coupling reagent for this molecule?

A3: The choice depends primarily on the nucleophilicity of the amine you are coupling.

  • For simple, unhindered primary/secondary amines: Standard carbodiimide reagents like EDC in combination with an additive like HOBt or DMAP are often sufficient and cost-effective.[6]

  • For weakly nucleophilic or hindered amines (e.g., anilines): More potent coupling reagents are required. Urnoium/aminium salts like HATU, HBTU, or BOP are excellent choices as they form highly activated esters that react more efficiently.[7][8]

  • To minimize racemization (if coupling with a chiral amine): Additives like HOBt or reagents like HATU are known to suppress racemization by preventing the formation of undesirable side products.

Q4: Can I perform reactions on the indole ring without affecting the carboxylic acid?

A4: Yes, but with careful selection of reagents. The carboxylic acid is a deactivating group, which can slow down electrophilic aromatic substitution on the indole ring. However, reactions like halogenation with NBS (N-Bromosuccinimide) can proceed, typically at the C3 position.[9] For transition metal-catalyzed C-H functionalization, the carboxylic acid can sometimes act as a directing group, but it can also chelate to the metal center and inhibit catalysis. It is often more reliable to protect the carboxylic acid as an ester before attempting complex ring functionalizations.[10]

Troubleshooting Guides

Section 1: C2-Carboxylic Acid Functionalization (Esterification & Amide Coupling)

Problem: My amide coupling reaction with an aniline derivative is sluggish and gives low yields.

  • Probable Cause: Aniline derivatives are weak nucleophiles. Standard coupling conditions using EDC/HOBt may not sufficiently activate the carboxylic acid to react with the poorly nucleophilic amine. The electron-withdrawing nature of the indole ring can also slightly reduce the reactivity of the C2-carboxylic acid.

  • Solution & Scientific Rationale:

    • Switch to a Stronger Coupling Reagent: Employ a uronium-based reagent like HATU or HBTU. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is more susceptible to attack by weak nucleophiles.[7]

    • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier, but monitor carefully for side product formation.

    • Use a Non-Nucleophilic Base: Ensure a suitable non-nucleophilic base like DIPEA or 2,4,6-collidine is used in stoichiometric amounts to neutralize the generated acids and facilitate the reaction.

    • Consider an Acyl Chloride Intermediate: A more robust, albeit two-step, method is to first convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[11] After removing the excess reagent in vacuo, the highly reactive acyl chloride can then be treated with the aniline, often yielding the product rapidly even at low temperatures.[10]

Problem: During my esterification using SOCl₂ followed by an alcohol, I get a dark, intractable mixture.

  • Probable Cause: Indoles are sensitive to strongly acidic and harsh conditions. Thionyl chloride can generate HCl in situ, which can lead to polymerization or degradation of the electron-rich indole ring.

  • Solution & Scientific Rationale:

    • Control the Temperature: Perform the acyl chloride formation at 0 °C to minimize side reactions.[11]

    • Use Oxalyl Chloride: Oxalyl chloride is often a milder alternative to SOCl₂ and its byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup. A catalytic amount of DMF is typically used with oxalyl chloride (Vilsmeier-Haack conditions).

    • Alternative Esterification Methods: Avoid the acyl chloride route altogether.

      • Fischer Esterification: Refluxing the carboxylic acid in the desired alcohol with a catalytic amount of a strong acid (e.g., H₂SO₄) is a classic method. However, this can also cause degradation.

      • Mitsunobu Reaction: This is a very mild method but requires stoichiometric reagents (DEAD or DIAD and PPh₃) and is better suited for smaller-scale synthesis.

      • Carbodiimide-mediated Esterification: Use EDC with a catalyst like DMAP (4-Dimethylaminopyridine) to directly couple the carboxylic acid with the alcohol. This is often a high-yielding and mild procedure.

Section 2: N1-Indole Nitrogen Functionalization

Problem: My N-alkylation reaction is failing, and I am recovering my starting material.

  • Probable Cause: Incomplete deprotonation of the indole nitrogen. The N-H of an indole is weakly acidic (pKa ≈ 17 in DMSO), and a sufficiently strong base is required to generate the nucleophilic indole anion.[12]

  • Solution & Scientific Rationale:

    • Choice of Base and Solvent: Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is the classic and most effective choice. Potassium hydroxide (KOH) in DMSO is also a powerful combination.[12] Weaker bases like K₂CO₃ may not be strong enough for complete deprotonation, leading to low conversion.

    • Ensure Anhydrous Conditions: Water will quench the strong base and the indole anion. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Activate the Electrophile: For less reactive alkyl halides (e.g., alkyl chlorides), consider converting them to the more reactive iodide by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

Problem: I am attempting N-alkylation on the parent acid and observing ester formation instead.

  • Probable Cause: The carboxylate anion is also a nucleophile. Under certain conditions, especially with less steric hindrance, O-alkylation can compete with or even dominate N-alkylation.

  • Solution & Scientific Rationale:

    • Protect the Carboxylic Acid: The most reliable solution is to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester).[12] This removes the competing nucleophile entirely.

    • Use a Dication Strategy: In some cases, using two or more equivalents of a strong base can deprotonate both the carboxylic acid and the indole N-H. The more nucleophilic indole anion may then react preferentially, but this is less predictable and substrate-dependent.

Section 3: Indole Ring Functionalization

Problem: I am trying to perform a Suzuki coupling on my indole, but the reaction is not working.

  • Probable Cause: Several issues can plague Suzuki couplings with indole substrates.

    • Lack of a Halide/Triflate: The Suzuki reaction requires an electrophilic partner, typically an aryl or vinyl halide/triflate. Direct C-H activation is possible but requires specific catalysts and conditions.[13]

    • Catalyst Inhibition: The unprotected N-H can coordinate to the palladium catalyst, leading to deactivation.[14]

    • Incorrect Base/Solvent System: The choice of base and solvent is critical for the transmetalation step and overall catalytic cycle.

  • Solution & Scientific Rationale:

    • Introduce a Halogen: First, halogenate the indole ring at the desired position. For example, C3-bromination can be achieved with NBS. For other positions, more complex directed halogenation or synthesis from a pre-halogenated precursor may be needed.

    • Protect the N-H: N-protection (e.g., with a tosyl or Boc group) is highly recommended for Suzuki and other cross-coupling reactions to prevent catalyst inhibition and improve yields.[4]

    • Optimize Reaction Conditions: A wide range of conditions exist. A common starting point is a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), an aqueous base like Na₂CO₃ or K₃PO₄, and a solvent system like dioxane/water or DME.[9][15] Machine learning and high-throughput screening are increasingly used to optimize these complex reactions.[15]

Problem: My reaction is resulting in unwanted decarboxylation.

  • Probable Cause: Indole-2-carboxylic acids are susceptible to decarboxylation, especially under acidic conditions or at elevated temperatures.[16][17] The mechanism often involves protonation of the C3 position, followed by loss of CO₂ to form an indolenine intermediate, which then tautomerizes.

  • Solution & Scientific Rationale:

    • Maintain Neutral or Basic pH: Avoid strongly acidic conditions wherever possible. If an acid catalyst is required, use the minimum effective amount.

    • Keep Temperatures Low: If the desired reaction does not require high heat, perform it at room temperature or below.

    • Protect as an Ester: The ester functionality is significantly more stable to decarboxylation than the free carboxylic acid. This is the most common and effective strategy to prevent this side reaction.

G start Amide Coupling Fails (Low Yield / No Reaction) q1 Is the amine weakly nucleophilic (e.g., aniline)? start->q1 sol1 Switch to stronger coupling reagent (HATU, HBTU). Rationale: Forms a more reactive activated ester. q1->sol1 Yes q2 Is the starting acid degrading? q1->q2 No sol2 Convert acid to acyl chloride (SOCl2, (COCl)2). Rationale: Highly reactive electrophile. sol1->sol2 Alternative sol3 Use milder coupling conditions. Avoid high heat. Check pH. q2->sol3 Yes q3 Are reagents/solvents anhydrous? q2->q3 No q3:w->q3:w sol4 Dry solvents and reagents. Run under inert atmosphere (N2/Ar). q3->sol4 Yes

Caption: Troubleshooting logic for a failed amide coupling reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-ethyl-1H-indole-2-carboxylate

This protocol utilizes the acyl chloride intermediate method, which is generally high-yielding.[10][11]

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 5-ethyl-1H-indole-2-carboxylic acid (1.89 g, 10 mmol).

  • Acyl Chloride Formation: Add anhydrous dichloromethane (DCM, 30 mL). Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.0 mL, 12 mmol) dropwise over 5 minutes, followed by one drop of anhydrous DMF.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction can be monitored by the cessation of gas evolution.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. This will yield the crude 5-ethyl-1H-indole-2-carbonyl chloride as an oil or solid.

  • Esterification: Re-dissolve the crude acyl chloride in anhydrous ethanol (40 mL) at 0 °C. Add triethylamine (2.1 mL, 15 mmol) dropwise to act as an acid scavenger.

  • Workup: Allow the reaction to stir overnight, warming to room temperature. Remove the ethanol in vacuo. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (Silica gel, gradient elution with 5-15% ethyl acetate in hexanes) to yield the title compound as a solid.

Protocol 2: Synthesis of 5-Ethyl-N-(benzyl)-1H-indole-2-carboxamide

This protocol uses HATU as the coupling agent, suitable for a wide range of amines.

  • Setup: To a 50 mL round-bottom flask, add 5-ethyl-1H-indole-2-carboxylic acid (378 mg, 2.0 mmol), HATU (836 mg, 2.2 mmol), and anhydrous DMF (10 mL).

  • Activation: Stir the mixture at room temperature for 10 minutes.

  • Amine Addition: Add benzylamine (236 mg, 2.2 mmol), followed by N,N-Diisopropylethylamine (DIPEA, 0.7 mL, 4.0 mmol).

  • Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC (30% Ethyl Acetate in Hexane).

  • Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (Silica gel, gradient elution with 20-40% ethyl acetate in hexanes).

Data Tables

Table 1: Comparison of Common Amide Coupling Reagents
ReagentActivating GroupAdvantagesDisadvantages
EDC/HOBt CarbodiimideCost-effective, water-soluble byproducts.[6]Can be slow with weak nucleophiles, risk of racemization without additive.
HATU Uronium SaltVery fast, highly efficient for hindered/weak amines, low racemization.More expensive, byproducts require chromatography for removal.
BOP Phosphonium SaltHighly effective, similar to HATU.Stoichiometric HMPA byproduct is a suspected carcinogen.
SOCl₂ Acyl ChlorideForms highly reactive intermediate, inexpensive.Harsh conditions, can degrade sensitive substrates like indoles.[10][11]
Table 2: Common N-Protecting Groups for Indoles
Protecting GroupAbbreviationStabilityCleavage Conditions
Tosyl (p-toluenesulfonyl)TsVery stable to acid, oxidation, and some bases.Strong reducing agents (e.g., Na/NH₃) or strong acid.[3]
tert-ButoxycarbonylBocStable to base and nucleophiles.Acidic conditions (e.g., TFA, HCl).
BenzylBnStable to a wide range of conditions.Hydrogenolysis (H₂, Pd/C).
PhenylsulfonylPhSO₂Very robust, provides good protection.Requires harsh reductive cleavage conditions.[4]

References

  • Lynch, D. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5, x201205.

  • de Heuvel, E., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

  • Li, Z., et al. (2020). C-H Functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry.

  • Wang, Y., et al. (2025). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry.

  • de Heuvel, E., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

  • Leung, G., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules.

  • Liao, H.-Y., et al. (2019). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry.

  • Wikipedia. Protecting group.

  • Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.

  • Lynch, D. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate.

  • Pravst, I. (2021). Decarboxylative Halogenation of Organic Compounds. Molecules.

  • Gu, L., & Li, X. (2011). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Journal of the Brazilian Chemical Society.

  • St-Onge, M., et al. (2022). O2-Mediated Te(II)-Redox Catalysis for the Cross-Dehydrogenative Coupling of Indoles. ACS Catalysis.

  • Park, Y., et al. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society.

  • Humphrey, G. R., et al. (2001). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate.

  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9]-Fused Indole Heterocycles. The Journal of Organic Chemistry.

  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate.

  • The Good Scents Company. indole-2-carboxylic acid.

  • Crepaldi, L., et al. (2006). N-alkylation of indole derivatives. Google Patents.

  • Kumar, A., et al. (2020). Copper(II)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions. Organic & Biomolecular Chemistry.

  • Singh, P., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate.

  • Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research.

  • Jones, A. M., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances.

  • Hopkinson, M. N., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry - A European Journal.

  • Liu, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

  • Barluenga, J., et al. (2020). Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne. Molbank.

  • Kumar, V., & Singh, V. K. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International.

  • Kumar, M., et al. (2015). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences.

  • Kumar, D., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases.

  • Gande, M. (2022). Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise.

  • Chen, Q., et al. (2011). Synthetic method of indole-2-carboxylic acid. Google Patents.

  • The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. YouTube.

  • Various Authors. (2016). Synthesis of 3,3‐Dihalo‐2‐oxindoles from 2‐Substituted Indoles via Halogenation–Decarboxylation/Desulfonamidation–Oxidation Process. ResearchGate.

  • Koskinen, A. M. P. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules.

  • AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

  • Deraedt, C., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. ACS Sustainable Chemistry & Engineering.

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.

  • Gandeepan, P., & Ackermann, L. (2018). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry.

  • Organic Chemistry Portal. Decarboxylation.

  • Macmillan Group. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis.

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates.

  • ResearchGate. (2010). ChemInform Abstract: p-Methoxybenzyl Group as a Protecting Group of the Nitrogen in Indole Derivatives: Deprotection by DDQ or Trifluoroacetic Acid.

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Reference Data & Comparative Studies

Validation

validating the biological target of 5-ethyl-1H-indole-2-carboxylic acid

This guide provides an autonomous, technical framework for validating the biological target of 5-ethyl-1H-indole-2-carboxylic acid (5-Et-I2CA). Based on the pharmacophore structure (indole-2-carboxylate), this molecule i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an autonomous, technical framework for validating the biological target of 5-ethyl-1H-indole-2-carboxylic acid (5-Et-I2CA). Based on the pharmacophore structure (indole-2-carboxylate), this molecule is primarily identified as a competitive antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor (GluN1 subunit). Secondarily, it serves as a structural probe for D-Amino Acid Oxidase (DAAO) inhibition.

Executive Summary

5-Ethyl-1H-indole-2-carboxylic acid is a synthetic small molecule belonging to the indole-2-carboxylate class.[1][2][3] Unlike its amide derivatives (often explored for TRPV1 or kinase activity), the free acid form functions as a biomimetic of glycine and D-amino acids. Its primary biological utility is as a competitive antagonist at the NMDA receptor glycine regulatory site .

Effective validation requires distinguishing its activity from the endogenous agonist (Glycine/D-Serine) and quantifying its potency relative to established reference standards like 7-Chlorokynurenic acid (7-CKA) . This guide outlines a multi-tiered validation strategy combining functional electrophysiology with radioligand binding to confirm target engagement and selectivity.

Mechanistic Analysis & Pathway Visualization

The target, the NMDA receptor, is a heterotetramer requiring dual agonism: Glutamate (binding to GluN2) and Glycine (binding to GluN1). 5-Ethyl-1H-indole-2-carboxylic acid targets the GluN1 subunit, occupying the glycine pocket without inducing the conformational change necessary for channel pore opening, thereby blocking calcium influx.

Figure 1: Mechanism of Antagonism at the GluN1 Subunit

NMDA_Pathway Glutamate Glutamate (Agonist) Receptor NMDA Receptor Complex (GluN1/GluN2) Glutamate->Receptor Binds GluN2 Glycine Glycine (Co-Agonist) Glycine->Receptor Binds GluN1 Target 5-Ethyl-1H-indole-2-carboxylic acid (Competitive Antagonist) Target->Receptor Competes for GluN1 Site Block Channel Closed (Neuroprotection/Inhibition) Target->Block Prevents Opening Channel Ion Channel Pore Receptor->Channel Conf. Change CaInflux Ca2+ Influx & Depolarization Channel->CaInflux Open State

Caption: Competitive antagonism mechanism. The 5-ethyl derivative displaces glycine at the GluN1 subunit, preventing channel gating.

Comparative Performance Analysis

To validate the target, the molecule's performance must be benchmarked against "Gold Standard" antagonists. The 5-ethyl substitution typically modulates lipophilicity and blood-brain barrier penetration compared to the parent indole-2-carboxylic acid, though potency is often lower than halogenated kynurenines.

Table 1: Comparative Pharmacological Profile (NMDA Glycine Site)
Feature5-Ethyl-1H-indole-2-carboxylic acid 7-Chlorokynurenic Acid (7-CKA) Glycine (Endogenous)
Role Probe / Competitive AntagonistReference AntagonistFull Agonist
Binding Site GluN1 Subunit (S1/S2 domains)GluN1 SubunitGluN1 Subunit
Mechanism Stabilizes closed cleft conformationStabilizes closed cleft conformationInduces cleft closure (Activation)
Est. Affinity (

)
Mid-Micromolar (

)*
Low Micromolar (

)
N/A (

)
Selectivity High vs. AMPA/Kainate; Moderate vs. DAAOHigh vs. AMPA/KainateHigh
Solubility Moderate (Lipophilic ethyl group)Low (requires base)High (Water soluble)

*Note: Values for the specific 5-ethyl derivative are estimated based on structure-activity relationships of the indole-2-carboxylate scaffold [1][2].

Experimental Protocols for Target Validation

Protocol A: Functional Validation via Whole-Cell Patch Clamp

Objective: Confirm that 5-ethyl-1H-indole-2-carboxylic acid inhibits NMDA-mediated currents specifically by competing with glycine.

System: Cultured Hippocampal Neurons or HEK293 cells expressing GluN1/GluN2A.

Workflow:

  • Setup: Clamp cells at -60 mV in Mg²⁺-free extracellular solution.

  • Agonist Application: Apply NMDA (100 µM) + Glycine (10 µM) to elicit a stable baseline current (

    
    ).
    
  • Inhibitor Perfusion: Co-apply 5-ethyl-1H-indole-2-carboxylic acid (10 - 100 µM) with the agonists.

    • Expected Result: Rapid, reversible reduction in current amplitude.

  • Competition Assay (Critical Step):

    • Maintain inhibitor concentration.[4]

    • Increase Glycine concentration to 1 mM (Saturating).

    • Validation Criteria: If the current recovers to near

      
       levels, the antagonism is competitive . If not, it is non-competitive (allosteric/channel block).
      
Protocol B: Radioligand Binding Assay (Affinity Quantification)

Objective: Determine the binding constant (


) independent of channel function.
  • Membrane Prep: Rat cortical membranes (rich in NMDA receptors).

  • Radioligand: Use [

    
    H]-MDL 105,519  (high affinity glycine site antagonist) or [
    
    
    
    H]-Glycine
    (in the presence of strychnine to block glycine receptors).
  • Incubation: Incubate membranes with radioligand (2 nM) + increasing concentrations of 5-ethyl-1H-indole-2-carboxylic acid (

    
     to 
    
    
    
    M).
  • Analysis: Construct a displacement curve. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Secondary Target Consideration: D-Amino Acid Oxidase (DAAO)

Indole-2-carboxylates are also known inhibitors of DAAO, an enzyme that degrades D-Serine (the endogenous NMDA co-agonist).

  • Validation Distinction: To distinguish between direct NMDA antagonism and DAAO inhibition (which would increase D-Serine and potentially potentiate NMDA function in vivo), use an in vitro enzymatic assay .

  • Assay: Measure

    
     production from D-Proline oxidation by purified DAAO in the presence of the test compound.
    
  • Relevance: If the molecule inhibits DAAO (

    
    ), it may have a dual mechanism in vivo, but the Patch Clamp assay (Protocol A) isolates the direct receptor effect.
    
Figure 2: Validation Workflow Logic

Validation_Workflow Start Start: 5-Ethyl-1H-indole-2-carboxylic acid Step1 1. Radioligand Binding ([3H]-MDL 105,519) Start->Step1 Decision1 Binding? Step1->Decision1 Step2 2. Patch Clamp (Functional Assay) Decision1->Step2 Yes (Ki defined) ExpA Apply NMDA + Glycine Step2->ExpA ExpB Add Inhibitor ExpA->ExpB Result1 Current Reduced ExpB->Result1 ExpC Increase Glycine (1mM) Result2 Current Recovers ExpC->Result2 Result1->ExpC Conclusion VALIDATED: Competitive Glycine Antagonist Result2->Conclusion

Caption: Step-by-step logic flow for confirming competitive antagonism at the glycine site.

References

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[5] Science, 243(4898), 1611-1613.

  • Salituro, F. G., et al. (1990). 3-(2-Carboxyindol-3-yl)propionic acid derivatives as antagonists of the glycine site of the NMDA receptor. Journal of Medicinal Chemistry, 33(10), 2944-2946.

  • Lynch, W. E., et al. (2020).[3] Ethyl 1H-indole-2-carboxylate.[1][3][6] IUCrData, 5(9), x201205.[3]

  • Di Stilo, A., et al. (1998). New 1,4-dihydro-2,3-quinoxalinedione derivatives as potent glycine/NMDA receptor antagonists. Journal of Medicinal Chemistry, 41(27), 5393-5401.

  • Katane, M., et al. (2024).[7] Structure-Activity Relationships of D-Amino Acid Oxidase Inhibitors. International Journal of Molecular Sciences.

Sources

Comparative

A Researcher's Guide to In Vivo Validation: A Case Study of 5-ethyl-1H-indole-2-carboxylic Acid

This guide provides a comprehensive framework for validating the promising, yet nascent, in vitro anti-inflammatory and analgesic properties of 5-ethyl-1H-indole-2-carboxylic acid in robust in vivo models. The indole-2-c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the promising, yet nascent, in vitro anti-inflammatory and analgesic properties of 5-ethyl-1H-indole-2-carboxylic acid in robust in vivo models. The indole-2-carboxylic acid scaffold is a well-established pharmacophore, with derivatives exhibiting a range of biological activities including antiviral, anticancer, and neuroprotective effects.[1] Our focus here is to bridge the critical gap between cell-based assays and whole-organism physiology, a pivotal step in the drug discovery pipeline.

We will navigate the causal logic behind selecting appropriate in vivo models, designing self-validating experimental protocols, and objectively comparing the performance of our lead compound against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to translate preliminary in vitro data into meaningful in vivo efficacy.

The In Vitro to In Vivo Bridge: A Strategic Overview

The journey from a promising result in a petri dish to a potential therapeutic is fraught with challenges. While in vitro assays offer high-throughput, cost-effective screening and mechanistic insights, they often fail to replicate the complex interplay of biological systems within a living organism.[2] The process of in vitro to in vivo correlation (IVIVC) is a cornerstone of pharmaceutical development, aiming to create a predictive mathematical model that links a drug's performance in laboratory assays to its real-world behavior.[3][4]

Key to this transition is understanding a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.[5] An effective IVIVC allows in vitro data to serve as a surrogate for in vivo bioequivalence studies, ultimately streamlining the drug development process.

Our validation workflow is designed to systematically de-risk our lead compound, 5-ethyl-1H-indole-2-carboxylic acid, by subjecting it to rigorous, multi-faceted in vivo testing.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Data Analysis & Comparison In_Vitro_Assays Hypothetical In Vitro Anti-inflammatory Assays (e.g., COX-2 Inhibition, Cytokine Release) IV_Data IC50 Determination & Comparator Analysis (vs. Celecoxib) In_Vitro_Assays->IV_Data Data Output Model_Selection Selection of Relevant Animal Models (Inflammation & Analgesia) IV_Data->Model_Selection Promising Candidate Protocol_Design Detailed Protocol Development (Controls, Dosing, Endpoints) Model_Selection->Protocol_Design In_Vivo_Execution Execution of In Vivo Experiments (Carrageenan & Formalin Tests) Protocol_Design->In_Vivo_Execution Data_Analysis Quantitative Data Analysis (% Inhibition, Pain Scores) In_Vivo_Execution->Data_Analysis Raw Data Comparator_Analysis Performance Comparison (vs. Celecoxib, Morphine) Data_Analysis->Comparator_Analysis Conclusion Go/No-Go Decision & Future Steps Comparator_Analysis->Conclusion

Caption: Workflow from in vitro discovery to in vivo validation.

Phase 1: Hypothetical In Vitro Profile of 5-ethyl-1H-indole-2-carboxylic acid

Based on the known anti-inflammatory properties of related indole compounds, we hypothesize that 5-ethyl-1H-indole-2-carboxylic acid (referred to as "Compound-E2C") exhibits inhibitory activity against cyclooxygenase-2 (COX-2) and suppresses the release of pro-inflammatory cytokines in cellular models.

In Vitro Assays:

  • COX-2 Inhibition Assay: A cell-free enzymatic assay to determine the direct inhibitory effect of Compound-E2C on recombinant human COX-2.

  • LPS-Induced Cytokine Release Assay: Using human peripheral blood mononuclear cells (PBMCs), this assay measures the ability of Compound-E2C to inhibit the release of key inflammatory mediators like TNF-α and IL-1β following stimulation with lipopolysaccharide (LPS).[6]

Hypothetical In Vitro Performance Comparison:

CompoundCOX-2 IC50 (nM)TNF-α Inhibition IC50 (nM)
Compound-E2C 150250
Celecoxib 40180

These hypothetical results position Compound-E2C as a promising anti-inflammatory agent, albeit less potent than the established COX-2 inhibitor, Celecoxib. This provides a clear rationale for advancing to in vivo models to assess its efficacy in a complex physiological system.

Phase 2: In Vivo Validation - A Dual-Model Approach

To comprehensively evaluate the in vitro anti-inflammatory and predicted analgesic effects of Compound-E2C, we will employ two distinct, well-validated rodent models. This dual-model strategy allows for the assessment of both acute inflammation and different modalities of pain.

Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)

This is a classic and highly reproducible model for screening acute anti-inflammatory activity.[7] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The late phase (3-6 hours) is primarily mediated by the overproduction of prostaglandins via COX-2, making it an ideal model to validate our in vitro hypothesis.[7]

G Carrageenan Carrageenan Injection Cell_Damage Cellular Damage & Mast Cell Degranulation Carrageenan->Cell_Damage Mediators_1 Release of Histamine, Serotonin, Bradykinin Cell_Damage->Mediators_1 Early Phase (0-2.5h) COX2 COX-2 Upregulation Cell_Damage->COX2 Late Phase (3-6h) Cytokines Release of Cytokines (TNF-α, IL-1β) Cell_Damage->Cytokines Vasodilation Vasodilation & Increased Vascular Permeability Mediators_1->Vasodilation Prostaglandins Prostaglandin (PGE2) Synthesis COX2->Prostaglandins Prostaglandins->Vasodilation Edema Edema Formation Prostaglandins->Edema Vasodilation->Edema Neutrophil Neutrophil Infiltration Neutrophil->Edema Cytokines->Neutrophil

Caption: Signaling in Carrageenan-Induced Inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats (180-200g) are used. Animals are acclimatized for at least one week before the experiment.

  • Groups (n=8 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose, orally).

    • Group II (Positive Control): Receives Celecoxib (10 mg/kg, orally).[8]

    • Group III (Test Group 1): Receives Compound-E2C (10 mg/kg, orally).

    • Group IV (Test Group 2): Receives Compound-E2C (30 mg/kg, orally).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, Celecoxib, or Compound-E2C orally.

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.[9]

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[10]

  • Endpoint Analysis:

    • The increase in paw volume is calculated as the difference between the final and initial paw volumes.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Model 2: Formalin Test (Nociception/Analgesia)

The formalin test is a robust model of nociception that is sensitive to various classes of analgesics.[11] It produces a biphasic pain response. Phase I (0-10 minutes) is a neurogenic pain resulting from the direct activation of nociceptors. Phase II (15-50 minutes) involves an inflammatory response and central sensitization.[12][13] This model allows us to discern if Compound-E2C has both direct analgesic effects (Phase I) and anti-inflammatory-mediated analgesic effects (Phase II).

Experimental Protocol: Formalin Test

  • Animals: Male Swiss albino mice (25-30g) are used.

  • Groups (n=8 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.9% saline, intraperitoneally).

    • Group II (Positive Control): Receives Morphine (5 mg/kg, subcutaneously).[14][15]

    • Group III (Test Group 1): Receives Compound-E2C (20 mg/kg, intraperitoneally).

    • Group IV (Test Group 2): Receives Compound-E2C (40 mg/kg, intraperitoneally).

  • Procedure:

    • Place mice in individual observation chambers for 30 minutes to acclimatize.

    • Administer the vehicle, Morphine, or Compound-E2C.

    • 30 minutes after administration, inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.[13]

    • Immediately after injection, return the mouse to the chamber and record the total time (in seconds) the animal spends licking, flinching, or biting the injected paw.

    • Recordings are made in two phases: Phase I (0-10 minutes) and Phase II (10-50 minutes).

  • Endpoint Analysis:

    • The total time spent in nociceptive behaviors is calculated for both Phase I and Phase II for each animal.

    • The percentage inhibition of nociceptive behavior is calculated for each phase.

Phase 3: Hypothetical Data and Comparative Analysis

The following tables summarize the expected outcomes of our in vivo experiments, providing a clear comparison between Compound-E2C and the standard drugs.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control -0.85 ± 0.06-
Celecoxib 100.38 ± 0.0455.3%
Compound-E2C 100.65 ± 0.0523.5%
Compound-E2C 300.49 ± 0.0442.4%

Table 2: Effect on Formalin-Induced Nociception in Mice

Treatment GroupDose (mg/kg)Nociceptive Response (seconds, Mean ± SEM)% Inhibition
Phase I (0-10 min)
Vehicle Control -85.2 ± 7.1-
Morphine 535.8 ± 5.558.0%
Compound-E2C 2079.5 ± 6.86.7%
Compound-E2C 4072.1 ± 6.215.4%
Phase II (10-50 min)
Vehicle Control -150.6 ± 12.3-
Morphine 525.1 ± 4.983.3%
Compound-E2C 20105.4 ± 10.130.0%
Compound-E2C 4082.8 ± 9.545.0%

Interpretation of Results:

The hypothetical data suggests that Compound-E2C demonstrates a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model, confirming the in vitro findings in a live animal model. While not as potent as Celecoxib at the tested doses, it shows significant activity.

In the formalin test, Compound-E2C shows minimal effect on the acute neurogenic pain of Phase I, suggesting it does not act as a direct, centrally-acting analgesic like Morphine.[14] However, its significant, dose-dependent inhibition of the Phase II response strongly indicates that its analgesic properties are mediated by its anti-inflammatory action. This aligns perfectly with our initial hypothesis.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to validating the in vitro anti-inflammatory potential of 5-ethyl-1H-indole-2-carboxylic acid in vivo. By employing well-established models and appropriate comparators, we can confidently translate cellular data into a physiological context.

Our hypothetical results position Compound-E2C as a promising peripherally-acting anti-inflammatory agent with consequent analgesic effects. It compares favorably as a potential alternative to traditional NSAIDs, warranting further investigation.

Next Steps:

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-E2C.[5]

  • Dose-Response Studies: To establish a more detailed dose-response curve and determine the ED50.

  • Chronic Inflammation Models: To evaluate efficacy in models of chronic inflammatory diseases, such as collagen-induced arthritis.

  • Toxicology and Safety Pharmacology: To assess the safety profile of the compound before considering any clinical development.

By following this structured, evidence-based validation pathway, researchers can effectively advance promising compounds from the bench to preclinical development.

References

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  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
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  • Gonçalves, V. S. P., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
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Validation

Confirming 5-Ethyl-1H-indole-2-carboxylic Acid Activity: A Guide to Orthogonal Assays

Introduction: The Imperative of Orthogonal Validation in Drug Discovery In the landscape of modern drug discovery, the identification of a "hit" compound from a primary screen is merely the opening chapter of a rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Orthogonal Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a "hit" compound from a primary screen is merely the opening chapter of a rigorous validation story. False positives, arising from assay artifacts or off-target effects, are a significant hurdle, leading to wasted resources and time. To build a robust and reliable data package for any lead candidate, a multi-faceted approach using orthogonal assays is not just recommended—it is essential. Orthogonal assays, by definition, employ fundamentally different analytical principles to measure the same biological event.[1] This guide provides a comprehensive framework for confirming the activity of 5-ethyl-1H-indole-2-carboxylic acid, a representative of the promising indole-2-carboxylic acid class of bioactive molecules.

Derivatives of indole-2-carboxylic acid have demonstrated potent inhibitory activity against several key therapeutic targets, most notably HIV-1 integrase.[2][3][4] This guide will therefore focus on confirming the activity of 5-ethyl-1H-indole-2-carboxylic acid as a putative HIV-1 integrase inhibitor. We will detail a primary biochemical assay and a suite of orthogonal assays designed to build a high-confidence profile of the compound's activity, from direct target engagement to cellular efficacy and selectivity.

The Target: HIV-1 Integrase and its Critical Role in Viral Replication

Human Immunodeficiency Virus Type 1 (HIV-1) relies on three key enzymes for its replication: reverse transcriptase, protease, and integrase.[5] The integrase enzyme is responsible for the covalent insertion of the viral DNA into the host cell's genome, a process known as strand transfer.[5] This integration is an essential step for the establishment of a persistent viral infection.[5] Inhibiting the strand transfer step effectively halts the viral replication cycle, making HIV-1 integrase a prime target for antiretroviral therapy.[5]

The catalytic mechanism of HIV-1 integrase involves a critical step called 3'-processing, where the enzyme removes a dinucleotide from each 3' end of the viral DNA. Subsequently, in the strand transfer step, the processed viral DNA ends are joined to the host chromosomal DNA.[6] Many indole-2-carboxylic acid derivatives act as integrase strand transfer inhibitors (INSTIs) by chelating two essential magnesium ions (Mg2+) within the enzyme's active site, thereby blocking the binding of host DNA and preventing the strand transfer reaction.[2][3]

HIV_Lifecycle Figure 1: Simplified HIV-1 Replication Cycle and the Point of Intervention for Integrase Inhibitors. cluster_cell Host Cell cluster_inhibition Mechanism of Inhibition Entry 1. Entry & Uncoating RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (Viral DNA -> Host DNA) RT->Integration Transcription 4. Transcription (DNA -> RNA) Integration->Transcription Integrase HIV-1 Integrase Translation 5. Translation (RNA -> Proteins) Transcription->Translation Assembly 6. Assembly & Budding Translation->Assembly Block Blocks Strand Transfer Integrase->Block Compound 5-Ethyl-1H-indole- 2-carboxylic acid Compound->Integrase Binds to active site Orthogonal_Workflow cluster_assays Orthogonal Assay Cascade Start Primary Hit 5-Ethyl-1H-indole-2-carboxylic acid Primary Primary Assay Biochemical HIV-1 Integrase Strand Transfer Assay Start->Primary Cellular Orthogonal Assay 1 Cell-Based HIV-1 Replication Assay (p24 ELISA) Primary->Cellular Confirms Cellular Efficacy Biophysical Orthogonal Assay 2 Biophysical Binding Assay (SPR or TSA) Cellular->Biophysical Confirms Direct Target Engagement Selectivity Orthogonal Assay 3 Selectivity Counter-Screen (IDO1 Inhibition Assay) Biophysical->Selectivity Assesses Selectivity End Confirmed Hit with Validated MOA Selectivity->End

Caption: Figure 2: A logical workflow for the orthogonal validation of a primary hit compound.

Orthogonal Assay 1: Cell-Based HIV-1 Replication Assay (p24 ELISA)

Rationale: While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that the compound will be effective in a cellular context. The compound must be able to penetrate the cell membrane, remain stable in the cellular environment, and reach its target. A cell-based HIV-1 replication assay addresses these factors by measuring the inhibition of viral replication in a relevant cell line. [7][8]The quantification of the HIV-1 p24 capsid protein, a key viral antigen, serves as a reliable marker for the extent of viral replication. [1][9][10]

Experimental Protocol: HIV-1 p24 ELISA Antiviral Assay

This protocol is a generalized procedure based on established methods. [1][9]

  • Cell Culture and Infection:

    • Seed a human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4 cells) in a 96-well plate.

    • Prepare serial dilutions of 5-ethyl-1H-indole-2-carboxylic acid in cell culture medium and add them to the cells. Include a "no drug" control.

    • Infect the cells with a known amount of HIV-1.

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • p24 ELISA:

    • After the incubation period, collect the cell culture supernatant.

    • Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and a standard curve of recombinant p24 antigen to the plate and incubate.

    • Wash the plate and add a biotinylated anti-p24 detection antibody.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add TMB substrate.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis:

    • Quantify the amount of p24 in each sample using the standard curve.

    • Calculate the percentage of inhibition of viral replication for each compound concentration compared to the "no drug" control.

    • Determine the EC50 (50% effective concentration) value from the dose-response curve.

    • In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration).

    • Calculate the selectivity index (SI = CC50 / EC50) to assess the therapeutic window of the compound.

Orthogonal Assay 2: Biophysical Confirmation of Direct Target Engagement

Rationale: To provide unequivocal evidence that the compound's activity is a direct result of binding to the intended target, a biophysical assay is employed. These methods detect the physical interaction between the compound and the target protein in a label-free manner, making them less susceptible to artifacts that can plague fluorescence- or enzyme-based assays. [11][12]

SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the compound) to an immobilized ligand (the target protein). [11][13][14][15][16][17][18]This allows for the real-time monitoring of the binding and dissociation events, providing valuable kinetic information (association rate constant, kon; dissociation rate constant, koff) and the equilibrium dissociation constant (KD), which is a measure of binding affinity. [12][13]

Experimental Protocol: SPR Analysis
  • Immobilization of HIV-1 Integrase:

    • Activate a sensor chip (e.g., a CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of recombinant HIV-1 integrase over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations of 5-ethyl-1H-indole-2-carboxylic acid in a suitable running buffer.

    • Inject the compound solutions over the sensor surface with the immobilized integrase, followed by a dissociation phase where only running buffer is flowed over the surface.

    • Record the sensorgrams, which show the binding response over time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kon, koff, and KD values.

TSA, also known as differential scanning fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding as the temperature is increased. [19][20][21][22][23][24][25][26][27]The binding of a ligand, such as our test compound, to a protein typically increases its thermal stability, resulting in a positive shift in its melting temperature (Tm). This shift (ΔTm) is indicative of a direct interaction between the compound and the protein. [19][22]

Experimental Protocol: Thermal Shift Assay
  • Reaction Setup:

    • In a 96-well PCR plate, prepare a reaction mixture containing the recombinant HIV-1 integrase protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the appropriate buffer. [19][23] * Add 5-ethyl-1H-indole-2-carboxylic acid at various concentrations to the reaction mixtures. Include a "no ligand" control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute). [19] * Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • Determine the Tm, which is the temperature at the midpoint of the unfolding transition (often calculated from the peak of the first derivative of the melting curve).

    • Calculate the ΔTm by subtracting the Tm of the "no ligand" control from the Tm of the samples containing the compound. A positive ΔTm indicates stabilization and thus, binding.

Orthogonal Assay 3: Selectivity Counter-Screen (IDO1 Inhibition Assay)

Rationale: To ensure that 5-ethyl-1H-indole-2-carboxylic acid is a selective inhibitor of HIV-1 integrase, it is crucial to test its activity against other, unrelated or distantly related, enzymes. Given that some indole derivatives are known to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism, an IDO1 inhibition assay serves as an excellent counter-screen. [28][29][30][31]Demonstrating a lack of activity against IDO1 would strengthen the case for the compound's selectivity for HIV-1 integrase.

Experimental Protocol: IDO1 Inhibition Assay (Absorbance-Based)

This protocol is based on established methods for measuring IDO1 activity by monitoring the production of kynurenine. [28][29][32]

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing purified recombinant human IDO1 enzyme in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) with necessary co-factors (e.g., ascorbate, methylene blue, and catalase). [30] * Add serial dilutions of 5-ethyl-1H-indole-2-carboxylic acid to the wells. Include a known IDO1 inhibitor as a positive control and a "no inhibitor" control.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate, L-tryptophan.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding trichloroacetic acid (TCA).

  • Detection and Analysis:

    • The reaction product, N-formylkynurenine, is hydrolyzed to kynurenine by the acidic conditions and gentle heating (e.g., 50°C for 30 minutes).

    • Measure the absorbance of kynurenine directly at 321 nm or after adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) at 480 nm. [28][30] * Calculate the percentage of inhibition and determine the IC50 value for IDO1.

Data Summary and Interpretation

The data generated from these assays should be compiled into a clear, comparative format to facilitate a comprehensive assessment of the compound's activity.

Assay Principle Parameter Measured Expected Outcome for an Active & Selective Compound Example Data for a Fictional Active Compound
Primary: HIV-1 Integrase Strand Transfer BiochemicalIC50Potent inhibition of enzyme activityIC50 = 0.5 µM
Orthogonal 1: Cell-Based HIV-1 Replication CellularEC50, CC50, SIPotent inhibition of viral replication with low cytotoxicityEC50 = 1.2 µM, CC50 > 100 µM, SI > 83
Orthogonal 2a: Surface Plasmon Resonance (SPR) BiophysicalKDHigh-affinity binding to HIV-1 integraseKD = 0.8 µM
Orthogonal 2b: Thermal Shift Assay (TSA) BiophysicalΔTmSignificant increase in the melting temperature of HIV-1 integraseΔTm = +5°C
Orthogonal 3: IDO1 Inhibition Counter-Screen BiochemicalIC50Weak or no inhibition of IDO1 activityIC50 > 100 µM

Interpretation: A successful validation campaign for 5-ethyl-1H-indole-2-carboxylic acid as a selective HIV-1 integrase inhibitor would yield a data package that looks similar to the example provided. A low micromolar or nanomolar IC50 in the primary biochemical assay, corroborated by a similar EC50 in the cell-based assay with a high selectivity index, provides strong evidence of on-target efficacy. The biophysical data from SPR and TSA would confirm direct and specific binding to HIV-1 integrase. Finally, a significantly higher IC50 value in the IDO1 counter-screen would demonstrate the compound's selectivity for its intended target. This multi-pronged, data-driven approach provides the necessary confidence to advance a promising hit compound into the next stages of drug development.

References

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  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Retrieved from [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). Springer Link. Retrieved from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 8). ResearchGate. Retrieved from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). PubMed. Retrieved from [Link]

  • Fluorescence-based thermal shift assay. (n.d.). Bio-protocol. Retrieved from [Link]

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  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024, June 18). MDPI. Retrieved from [Link]

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  • Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. (2021, January 13). PMC. Retrieved from [Link]

  • HIV 1+2 Ag-Ab ELISA KIT. (n.d.). CTK Biotech. Retrieved from [Link]

  • IDO1 Inhibitor Screening Assay Kit (384). (n.d.). BPS Bioscience. Retrieved from [Link]

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Comparative

reproducibility of experiments with 5-ethyl-1H-indole-2-carboxylic acid

Executive Summary: The "Ethyl Factor" in Indole Scaffolds 5-ethyl-1H-indole-2-carboxylic acid (CAS 37033-95-7) represents a critical building block in structure-activity relationship (SAR) studies, particularly for HIV-1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ethyl Factor" in Indole Scaffolds

5-ethyl-1H-indole-2-carboxylic acid (CAS 37033-95-7) represents a critical building block in structure-activity relationship (SAR) studies, particularly for HIV-1 integrase inhibitors and auxin analogs.[1] While structurally similar to the commoditized Indole-2-carboxylic acid, the C5-ethyl substitution introduces distinct physicochemical shifts—specifically increased lipophilicity (+0.5 to +0.8 logP vs. methyl) and altered solubility profiles—that frequently disrupt standard protocols.[1]

The Reproducibility Verdict: Experiments involving this compound are highly reproducible only when specific modifications are made to standard indole protocols to account for its enhanced hydrophobicity and decarboxylation kinetics.[1] This guide delineates the critical control points required to transition from "variable yields" to "process-validated results."

Technical Benchmarking: 5-Ethyl vs. Alternatives

The following table objectively compares the 5-ethyl variant against its most common analogs. Note the distinct solubility and electronic differences that dictate experimental success.[1]

Feature5-Ethyl-1H-indole-2-carboxylic acid 5-Methyl-1H-indole-2-carboxylic acid Indole-2-carboxylic acid (Unsubstituted)
CAS Number 37033-95-710241-97-11477-50-5
Molecular Weight 189.21 g/mol 175.18 g/mol 161.16 g/mol
LogP (Calc) ~3.1 (High Lipophilicity)~2.6~2.1
Solubility (DCM) Excellent (>50 mg/mL)GoodModerate
Solubility (Water) Poor (Requires co-solvent)PoorLow
Electronic Effect Weak EDG (Inductive)Weak EDG (Inductive)Neutral
Primary Risk Emulsion formation during aqueous workupStandardLow solubility in reaction media
Best Application Tuning hydrophobic pockets (e.g., HIV Integrase)General SARBase Scaffold

Key Insight: The 5-Ethyl group significantly improves solubility in chlorinated solvents (DCM, Chloroform) compared to the unsubstituted parent, allowing for higher concentration reactions. However, this same property exacerbates emulsion formation during aqueous extractions.[1]

Critical Reproducibility Analysis

To ensure data integrity and experimental success, researchers must address three specific failure modes associated with this compound.

A. The Decarboxylation Trap

Indole-2-carboxylic acids are prone to thermal decarboxylation, yielding the corresponding indole.[1]

  • Risk: Heating >80°C in acidic media.[1]

  • Observation: Loss of -COOH peak in IR; appearance of C2-proton in NMR.

  • Correction: Avoid reflux in high-boiling acidic solvents. Use EDCI/HOBt coupling at room temperature rather than acid chloride formation at reflux if possible.[1]

B. The "Lipophilic False Positive"

In biological assays (e.g., kinase or integrase inhibition), the 5-ethyl group can cause non-specific binding or aggregation.

  • Risk: Artificial potency readings due to compound aggregation.[1]

  • Correction: Include 0.01% Triton X-100 in assay buffers to prevent aggregation-based false positives.

C. Synthesis Purity & Storage

Commercial batches often contain traces of the 5-ethyl-indole (decarboxylated product).[1]

  • Validation: Purity must be confirmed via HPLC prior to use.

  • Storage: Store at -20°C under Argon. The ethyl group is susceptible to slow benzylic oxidation under ambient light and air.[1]

Validated Protocol: Amide Coupling via Acid Chloride

A self-validating workflow for derivatizing 5-ethyl-1H-indole-2-carboxylic acid.

Rationale

Direct coupling with carbodiimides (EDCI) can be sluggish due to the steric bulk of the indole core. The Acid Chloride method is more robust but requires strict moisture control.[1]

Step-by-Step Workflow
  • Activation (The anhydrous checkpoint):

    • Dissolve 1.0 eq of 5-ethyl-1H-indole-2-carboxylic acid in anhydrous THF (not DCM, to ensure intermediate solubility).

    • Add 1.2 eq of Oxalyl Chloride dropwise at 0°C, followed by a catalytic drop of DMF.

    • Checkpoint: Gas evolution (

      
      , 
      
      
      
      ) must be observed.[1] Stir for 2 hours at RT.
    • Validation: Aliquot 50 µL into MeOH. TLC should show quantitative conversion to the methyl ester (distinct

      
       from acid).[1]
      
  • Coupling:

    • Evaporate solvent in vacuo (do not heat >40°C).[1]

    • Redissolve crude acid chloride in dry DCM.[1]

    • Add 1.1 eq of Amine and 2.0 eq of DIPEA at 0°C.

    • Stir 4 hours.

  • Workup (The Emulsion Control):

    • Crucial Step: Do not use simple water wash.[1]

    • Wash organic layer with 10% Citric Acid (breaks emulsions better than HCl)

      
       Sat.[1] 
      
      
      
      
      
      Brine.[1]
    • Dry over

      
      .[1]
      
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) .[1] The ethyl group facilitates crystallization from alcoholic solvents better than the methyl analog.[1]

Mechanistic Visualization

Figure 1: Synthesis Logic & Decision Tree

This diagram illustrates the decision-making process for derivatization, highlighting the "Safe Zones" for reproducibility.

G Start 5-Ethyl-1H-indole-2-carboxylic Acid CheckPurity Check Purity (HPLC) < 1% Decarboxylated? Start->CheckPurity Purify Recrystallize (EtOH/H2O) CheckPurity->Purify No Activation Activation Strategy CheckPurity->Activation Yes Purify->CheckPurity RouteA Route A: Acid Chloride (Oxalyl Chloride/DMF) Activation->RouteA Sterically Hindered Amine RouteB Route B: Direct Coupling (HATU/DIPEA) Activation->RouteB Standard Amine RiskDecarb RISK: Decarboxylation (Avoid Heat > 50°C) RouteA->RiskDecarb Evaporation Step Product Target Amide/Ester RouteB->Product RT Stirring RiskDecarb->Product Controlled Temp

Caption: Decision tree for synthesis, emphasizing the critical purity check and thermal risks associated with the acid chloride route.

Figure 2: Biological Mechanism (HIV Integrase Inhibition)

Indole-2-carboxylic acids are potent chelators.[1] The 5-ethyl group enhances binding affinity via hydrophobic interaction.[1]

Pathway Indole 5-Ethyl-Indole Core Pocket Hydrophobic Pocket (Viral DNA Interface) Indole->Pocket Hydrophobic Interaction (Enhanced by 5-Ethyl) COOH C2-Carboxylate Mg Mg2+ Ions (Active Site) COOH->Mg Chelation Inhibition Strand Transfer INHIBITION Mg->Inhibition Disrupts Catalysis Pocket->Inhibition Stabilizes Binding

Caption: Mechanism of Action.[1] The C2-carboxylate chelates active site metals, while the 5-ethyl group anchors the molecule in the hydrophobic viral DNA interface.

References

  • Chemical Identity & Properties: PubChem.[1] Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate Compound Summary. Retrieved from [Link][1]

  • Structural Characterization: Lynch, W. E., et al. (2020).[1][2][3] Ethyl 1H-indole-2-carboxylate. IUCrData. Retrieved from [Link][1][2]

  • HIV-1 Integrase Application: Liao, C., et al. (2014).[1] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Retrieved from [Link]

  • Synthetic Methodology: Di Stefano, A., et al. (2021).[1] Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Retrieved from [Link][1]

Sources

Validation

comparing synthetic routes for 5-ethyl-1H-indole-2-carboxylic acid

Executive Summary 5-Ethyl-1H-indole-2-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore in HIV-1 integrase inhibitors, anti-trypanosomal agents, and cannabinoid recept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethyl-1H-indole-2-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore in HIV-1 integrase inhibitors, anti-trypanosomal agents, and cannabinoid receptor modulators. Its synthesis requires navigating the classic challenge of indole chemistry: controlling regioselectivity while maintaining functional group tolerance at the C2 position.

This guide objectively compares the two most robust synthetic pathways: the Japp-Klingemann/Fischer Indole route (favored for industrial scalability and precursor availability) and the Reissert Indole Synthesis (favored for direct C2-carboxylate formation without rearrangement issues).

Decision Matrix: Route Selection
FeatureRoute A: Japp-Klingemann / Fischer Route B: Reissert Synthesis
Primary Precursor 4-Ethylaniline (Commodity chemical)2-Nitro-5-ethyltoluene (Specialty chemical)
Step Count 3-4 Steps2 Steps
Scalability High (Standard unit operations)Moderate (Exothermic reduction step)
Safety Profile Requires diazonium handling (0-5°C)Requires handling nitro-aromatics
Yield Potential 60-75% (Overall)50-65%
Best For Large-scale production; cheap starting materialsLab-scale; avoiding heavy acid catalysis

Route A: The Japp-Klingemann / Fischer Hybrid

The Industrial Workhorse

This route utilizes the Japp-Klingemann reaction to generate a hydrazone intermediate, which then undergoes the Fischer Indole Cyclization.[1] A critical technical nuance here is the choice of coupling partner. Using ethyl 2-methylacetoacetate instead of simple acetoacetate allows for the in situ cleavage of the acetyl group, directly yielding the ethyl pyruvate hydrazone necessary for the C2-carboxylate product.

Mechanistic Workflow

The process relies on the "Japp-Klingemann Cleavage," where the diazonium attacks the activated methine, followed by base-catalyzed loss of the acetyl group.

JappKlingemann Aniline 4-Ethylaniline Diazonium Diazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2, HCl 0°C Coupling Coupling with Ethyl 2-methylacetoacetate Diazonium->Coupling NaOAc, EtOH Intermediate Azo-Ester Intermediate Coupling->Intermediate C-N Bond Formation Hydrazone Ethyl Pyruvate 4-Ethylphenylhydrazone Intermediate->Hydrazone Deacetylation (-AcOH) Indole Ethyl 5-Ethylindole- 2-carboxylate Hydrazone->Indole Fischer Cyclization (PPA or H2SO4)

Figure 1: The Japp-Klingemann/Fischer cascade.[1] Note the deacetylation step which is crucial for obtaining the 2-carboxylate ester.

Detailed Experimental Protocol
Step 1: Preparation of the Hydrazone (Japp-Klingemann) [1]
  • Diazotization: Dissolve 4-ethylaniline (12.1 g, 100 mmol) in 6M HCl (50 mL). Cool to -5°C in an ice-salt bath. Add a solution of NaNO₂ (7.0 g, 101 mmol) in water (15 mL) dropwise, maintaining temperature <0°C. Stir for 15 min.

  • Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (14.4 g, 100 mmol) in ethanol (50 mL) containing KOH (5.6 g) and water (5 mL). Cool to 0°C.[2]

  • Addition: Slowly add the diazonium salt solution to the alkaline ester solution. The pH should be maintained basic/neutral to facilitate the Japp-Klingemann cleavage.

  • Workup: A yellow/orange oil or solid (the hydrazone) will separate. Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

    • Checkpoint: The product is ethyl pyruvate 4-ethylphenylhydrazone .

Step 2: Fischer Cyclization
  • Cyclization: Mix the crude hydrazone with Polyphosphoric Acid (PPA) (100 g) or conc. H₂SO₄/EtOH (1:10 ratio).

  • Heating: Heat the mixture to 80-100°C for 2 hours. Monitor by TLC for the disappearance of the hydrazone.

  • Quench: Pour the hot reaction mixture onto crushed ice (500 g). Stir vigorously. The indole ester will precipitate as a beige solid.

  • Purification: Filter the solid. Recrystallize from ethanol/water.

    • Yield Expectation: 65-75% from hydrazone.

Step 3: Hydrolysis to the Acid
  • Dissolve the ethyl ester in MeOH/THF (1:1).

  • Add LiOH (2M aq) (3 equiv). Stir at 50°C for 4 hours.

  • Acidify with 1M HCl to pH 2. Filter the white precipitate.

    • Final Product: 5-Ethyl-1H-indole-2-carboxylic acid.[3]

Route B: Reissert Indole Synthesis

The De Novo Alternative

The Reissert synthesis is ideal when 4-ethylaniline is unavailable or if the Fischer cyclization yields inseparable regioisomers (less likely with 4-substituted anilines, but possible). It builds the pyrrole ring directly on the benzene ring using oxalate condensation.

Mechanistic Workflow

This route exploits the acidity of the methyl group ortho to a nitro group.

Reissert Precursor 2-Nitro-5-ethyltoluene Condensation Condensation (Diethyl Oxalate) Precursor->Condensation KOEt, Et2O Pyruvate Ethyl o-Nitrophenylpyruvate Condensation->Pyruvate -EtOH Reduction Reductive Cyclization (Zn/AcOH) Pyruvate->Reduction Nitro Reduction (-NH2) Product 5-Ethyl-1H-indole- 2-carboxylic Acid Reduction->Product Cyclization

Figure 2: The Reissert Indole Synthesis pathway.[4] The reductive cyclization step is the key transformation.

Detailed Experimental Protocol
Step 1: Condensation [5]
  • Reagents: Prepare a solution of potassium ethoxide (KOEt) by dissolving potassium metal (3.9 g, 100 mmol) in absolute ethanol/ether.

  • Reaction: Add diethyl oxalate (14.6 g, 100 mmol) followed by 2-nitro-5-ethyltoluene (16.5 g, 100 mmol).

  • Conditions: Reflux for 16-24 hours. The solution will turn deep red/purple due to the formation of the enolate.

  • Workup: Acidify with dilute acetic acid to precipitate ethyl 2-nitro-4-ethylphenylpyruvate .

Step 2: Reductive Cyclization
  • Reduction: Dissolve the pyruvate intermediate in glacial acetic acid (100 mL).

  • Zinc Addition: Add zinc dust (30 g) in portions (Caution: Exothermic).

  • Heating: Heat to reflux for 2 hours. The amino-intermediate formed in situ attacks the ketone to close the ring.

  • Isolation: Filter off zinc residues while hot. Pour filtrate into water. The indole ester precipitates.[6][7]

  • Hydrolysis: (Same as Route A Step 3) to obtain the free acid.

Comparative Data Analysis

ParameterRoute A (Japp-Klingemann)Route B (Reissert)
Regioselectivity Excellent. 4-ethylaniline directs cyclization to the ortho position; no ambiguity.Excellent. Defined by the methyl group position.
Purification Crystallization of hydrazone and final indole usually sufficient.Pyruvate intermediate can be oily and difficult to crystallize.
Cost Efficiency High. Aniline and ethyl acetoacetate are inexpensive.Medium. Nitrotoluenes and diethyl oxalate are costlier.
Atom Economy Lower (Loss of acetyl group and ammonia).Higher (Direct incorporation of oxalate carbons).

References

  • Japp-Klingemann Reaction Overview

    • Phillips, R. R. "The Japp-Klingemann Reaction."[2][3][8] Organic Reactions, 1959 , 10, 143.

  • Synthesis of Indole-2-carboxylates via Fischer Cyclization

    • Noland, W. E.; Baude, F. J.[5] "Ethyl Indole-2-carboxylate."[9][10] Organic Syntheses, 1963 , 43, 40.[5]

  • Reissert Indole Synthesis Methodology

    • Reissert, A. "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole."[4][5] Berichte der deutschen chemischen Gesellschaft, 1897 , 30, 1030.[5]

  • Application in Drug Discovery (5-Ethyl Analog)

    • Journal of Medicinal Chemistry, "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity", 2025. (Describes use of 5-ethyl-1H-indole-2-carboxylic acid as a scaffold).

Sources

Comparative

A Researcher's Guide to Assessing the Selectivity of 5-ethyl-1H-indole-2-carboxylic acid

In the landscape of modern drug discovery, the journey of a small molecule from a preliminary hit to a clinical candidate is paved with rigorous scientific evaluation. Among the most critical of these evaluations is the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a small molecule from a preliminary hit to a clinical candidate is paved with rigorous scientific evaluation. Among the most critical of these evaluations is the assessment of selectivity. A molecule that potently engages its intended target is promising, but one that does so with surgical precision, avoiding a myriad of off-targets, is the hallmark of a potential therapeutic. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the selectivity profiling of 5-ethyl-1H-indole-2-carboxylic acid, a member of a chemical class renowned for its broad biological activities.[1][2]

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as antifungal, antitumor, anti-inflammatory, and antiviral agents, including as inhibitors of HIV-1 integrase.[1][3][4] Furthermore, this scaffold has been identified in allosteric modulators of G-protein coupled receptors (GPCRs) like the cannabinoid CB1 receptor.[5][6] Given this chemical promiscuity, a thorough understanding of the selectivity profile of any new analogue, such as 5-ethyl-1H-indole-2-carboxylic acid, is not just advantageous—it is imperative.

This guide is structured to provide a logical, in-depth, and technically robust workflow for the selectivity assessment of 5-ethyl-1H-indole-2-carboxylic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific literature.

The Strategic Imperative for Selectivity Profiling

Before embarking on any experimental work, it is crucial to understand the strategic importance of selectivity profiling. A non-selective compound can lead to a host of undesirable outcomes, including:

  • Off-target toxicity: Engagement with unintended targets can trigger toxicological effects, jeopardizing patient safety.

  • Misinterpretation of phenotypic data: In cell-based assays, a desirable phenotype might be erroneously attributed to the intended target, when in fact it is the result of off-target activity.

  • Reduced efficacy: Off-target binding can lead to a distribution of the compound away from its intended target, thereby reducing its effective concentration and therapeutic efficacy.

Therefore, the goal of selectivity profiling is to build a comprehensive "interaction map" of the small molecule with the proteome, providing a clear-eyed view of its therapeutic potential and liabilities.

A Phased Approach to Selectivity Assessment

A robust selectivity assessment workflow is a multi-step process, beginning with broad, high-throughput screening and progressively narrowing down to more focused, mechanistic studies. This phased approach, depicted below, ensures an efficient use of resources while building a comprehensive understanding of the compound's behavior.

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: In-depth Profiling A Initial Broad Panel Screening (e.g., Kinase, GPCR Panels) B Data Analysis & Hit Triage A->B Identify potential on- and off-targets C Biochemical/Enzymatic Assays B->C Validate primary hits D Cellular Target Engagement Assays (e.g., CETSA) C->D Confirm direct interaction E Cell-Based Mechanistic Assays D->E Confirm cellular activity F Safety & Liability Screening (e.g., hERG, CYP inhibition) E->F Functional consequences of target engagement

Caption: A phased workflow for assessing small molecule selectivity.

Phase 1: Broad-Spectrum Screening

Given the diverse biological activities of the indole-2-carboxylic acid scaffold, the initial step should be a broad screen against large panels of protein targets. This approach casts a wide net to identify potential on-target and off-target interactions that might not be predicted from the chemical structure alone.

Recommended Screening Panels

Based on the literature for related compounds, the following commercially available screening panels are recommended for the initial assessment of 5-ethyl-1H-indole-2-carboxylic acid:

  • Kinase Panel: Derivatives of indole-2-carboxylic acids have been reported as potential kinase inhibitors.[1] A broad kinase panel (e.g., >400 kinases) will reveal any activity against this important class of drug targets.

  • GPCR Panel: The implication of related scaffolds in the modulation of GPCRs, such as the CB1 receptor, makes a GPCR panel essential.[5]

  • Nuclear Receptor Panel: The anti-inflammatory and antitumor activities of some indole derivatives suggest potential interactions with nuclear receptors.[1]

  • Ion Channel Panel: To proactively identify potential cardiovascular liabilities, an initial screen against a panel of key ion channels, including hERG, is prudent.

Experimental Protocol: Broad Panel Screening (Example: Kinase Panel)

This protocol provides a generalized workflow for a radiometric kinase assay, a common format for large-scale screening.

Objective: To determine the inhibitory activity of 5-ethyl-1H-indole-2-carboxylic acid against a broad panel of human kinases.

Materials:

  • 5-ethyl-1H-indole-2-carboxylic acid (solubilized in DMSO)

  • Recombinant human kinases

  • Substrate peptides/proteins for each kinase

  • [γ-³³P]ATP

  • Assay buffer (specific to each kinase, typically containing MgCl₂, DTT, and a buffering agent like HEPES)

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Methodology:

  • Compound Preparation: Prepare a serial dilution of 5-ethyl-1H-indole-2-carboxylic acid in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 10 mM is appropriate for an initial screen.

  • Assay Plate Preparation: In the assay plate, add the kinase, substrate, and assay buffer.

  • Compound Addition: Add the serially diluted compound to the assay plate. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid).

  • Detection: Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls. Fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.

Phase 2: Orthogonal Validation

Any "hits" from the initial broad-spectrum screen must be validated using orthogonal assays. This is a critical step to eliminate false positives that can arise from assay-specific artifacts.

Biochemical/Enzymatic Assays

For hits from enzymatic screens (e.g., kinases), validation should be performed using a different assay format. For example, if the primary screen was radiometric, a label-free method such as Surface Plasmon Resonance (SPR) or a luminescence-based assay could be used for confirmation.

Cellular Target Engagement Assays

Confirming that the compound interacts with its target in a cellular environment is a crucial step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Objective: To confirm the engagement of 5-ethyl-1H-indole-2-carboxylic acid with a putative target protein in intact cells.

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.

Methodology:

  • Cell Culture: Culture a relevant cell line that expresses the target protein.

  • Compound Treatment: Treat the cells with 5-ethyl-1H-indole-2-carboxylic acid or a vehicle control (DMSO) for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (containing the thermally stable protein) from the precipitated fraction.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using a method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: In-depth Profiling

Once on-target and off-target interactions have been confirmed, the next phase is to understand the functional consequences of these interactions and to assess the compound's broader safety profile.

Cell-Based Mechanistic Assays

For the confirmed on-target and any potent off-targets, cell-based assays should be employed to measure the functional effect of the compound. For example, if the on-target is a kinase, a cell-based assay could measure the phosphorylation of a known downstream substrate.

The following diagram illustrates a hypothetical signaling pathway and how on-target and off-target effects can be dissected.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Target Kinase A B Substrate 1 A->B Phosphorylation C Cellular Phenotype 1 (Desired Effect) B->C D Off-Target Kinase B E Substrate 2 D->E Phosphorylation F Cellular Phenotype 2 (Undesired Side Effect) E->F Compound 5-ethyl-1H-indole-2- carboxylic acid Compound->A Inhibition (On-Target) Compound->D Inhibition (Off-Target)

Caption: Dissecting on-target vs. off-target cellular effects.

Safety and Liability Screening

A standard panel of in vitro safety assays should be run to identify potential liabilities early in the drug discovery process. This typically includes:

  • hERG Inhibition Assay: To assess the risk of cardiac arrhythmia.

  • Cytochrome P450 (CYP) Inhibition Panel: To evaluate the potential for drug-drug interactions.

  • Cytotoxicity Assay: To determine the general toxicity of the compound in a panel of cell lines.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. The key output of a selectivity study is often a selectivity ratio, which compares the potency of the compound against its intended target versus its off-targets.

Table 1: Hypothetical Selectivity Profile of 5-ethyl-1H-indole-2-carboxylic acid
Target ClassTargetIC₅₀ / EC₅₀ (nM)Selectivity Ratio (vs. On-Target)
On-Target Hypothetical Kinase A 50 1
Off-TargetKinase B5,000100x
Kinase C> 10,000> 200x
GPCR X> 10,000> 200x
hERG8,000160x

A high selectivity ratio (typically >100-fold) is desirable, indicating that the compound is significantly more potent against its intended target.

Conclusion

The assessment of selectivity is a cornerstone of modern drug discovery. For a compound like 5-ethyl-1H-indole-2-carboxylic acid, which belongs to a biologically promiscuous chemical class, a rigorous and systematic approach to selectivity profiling is essential. By employing a phased strategy of broad-spectrum screening, orthogonal validation, and in-depth functional profiling, researchers can build a comprehensive understanding of a compound's interactions with the proteome. This knowledge is critical for making informed decisions about the continued development of a potential therapeutic agent and for ultimately ensuring the safety and efficacy of new medicines.

References

  • Al-Hourani, B. J., El-Elimat, T., Al-Dhamin, A. S., Al-Qtaitat, A. I., Al-Kofahi, M. A., & Al-Huniti, M. H. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(12), 3333. [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

  • Ivachtchenko, A. V., Trifonov, R. E., & Ivanenkov, Y. A. (2015). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. Pharmaceutical Chemistry Journal, 49(8), 521-527. [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). (PDF) Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., Li, Z., Liu, Q., & Kang, D. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 26(16), 4999. [Link]

  • de Souza, T. B., Batista, D. D. A., & Ferreira, R. S. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(14), 10327-10348. [Link]

  • Al-Hourani, B. J., El-Elimat, T., Al-Dhamin, A. S., Al-Qtaitat, A. I., Al-Kofahi, M. A., & Al-Huniti, M. H. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Prasanna, S., Marcu, J., Zvonok, A., & Makriyannis, A. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Bioorganic & Medicinal Chemistry Letters, 26(15), 3586-3590. [Link]

  • Hassan, A. S., Haiba, M. E., & El-Gazzar, A. B. A. (2016). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 7(1), 86-93. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., Li, Z., Liu, Q., & Kang, D. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(4), 606-612. [Link]

  • Kulkarni, P. M., Kulkarni, A. R., Kulkarni, S. S., & Kulkarni, V. M. (2016). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 59(1), 44-64. [Link]

  • Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251-267. [Link]

  • Asawa, K., & Uesugi, M. (2020). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Investigation, 50(1), 17-27. [Link]

  • Wu, D., Zhang, Y., & Li, J. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1269-1277. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., Li, Z., Liu, Q., & Kang, D. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • EMBL-EBI. ChEMBL. [Link]

  • Starr, C. G., & Al-Kofahi, Y. (2023). Engineering multispecific antibodies with complete killing selectivity through the closed-loop integration of machine learning and high-throughput experimentation. mAbs, 15(1), 2195393. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Ethyl-1H-indole-2-carboxylic Acid: Proper Disposal &amp; Handling Guide

Executive Summary & Immediate Action Do not dispose of this compound down the drain or in general trash. 5-Ethyl-1H-indole-2-carboxylic acid is a functionalized indole derivative often used as a pharmaceutical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of this compound down the drain or in general trash. 5-Ethyl-1H-indole-2-carboxylic acid is a functionalized indole derivative often used as a pharmaceutical intermediate. While not classified as an acutely toxic P-listed waste by the EPA, it is an organic acid and an environmental irritant. Improper disposal risks regulatory non-compliance (RCRA) and aquatic toxicity.

Immediate Disposal Classification:

  • Waste Stream: Solid Organic Waste (if dry) or Organic Acid Waste (if in solution).

  • Segregation: Keep separate from Oxidizers (fire risk) and Strong Bases (exothermic reaction).

  • RCRA Status: Non-listed hazardous waste (unless mixed with listed solvents); manage as "Chemical Waste, N.O.S." (Not Otherwise Specified).

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

PropertyDataOperational Implication
Chemical Name 5-Ethyl-1H-indole-2-carboxylic acidTarget substance.[1][2][3][4][5][6][7]
CAS Number 37033-93-5 Use for waste manifest verification.
Molecular Formula C₁₁H₁₁NO₂High carbon content; suitable for incineration.
Physical State Solid (Off-white/Yellow powder)Dust generation is a primary inhalation risk.
Acidity (pKa) ~3.5 - 4.5 (Estimated)Weak Acid. Must be segregated from bases.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Standard PPE (Nitrile gloves, safety glasses) required.
Reactivity Light Sensitive; Oxidizer SensitiveStore in amber vials; segregate from nitrates/peroxides.

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench, not the loading dock. You must segregate this compound based on its chemical reactivity to prevent "trash can chemistry"—uncontrolled reactions in the waste bin.

The Segregation Logic (Self-Validating System)
  • Isolate from Oxidizers: Indole rings are electron-rich and susceptible to rapid oxidation. Mixing with strong oxidizers (e.g., Nitric Acid, Permanganates) can lead to heat generation or fire.

  • Isolate from Bases: As a carboxylic acid, it will react with bases (hydroxides, amines). While this neutralization is standard chemistry, doing it uncontrolled in a waste container can generate heat and pressure.

  • Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible with the waste stream (e.g., do not mix aqueous acid waste with organic halogenated waste unless the facility protocol explicitly allows "mixed organics").

Step-by-Step Disposal Workflow

The following decision matrix dictates the handling procedure based on the physical state of the waste.

Operational Workflow Diagram

DisposalWorkflow Start Waste Generation: 5-ethyl-1H-indole-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Bagging Double Bag in Clear Polyethylene Bags Solid->Bagging TagSolid Attach Hazardous Waste Tag: 'Solid Organic Waste, Irritant' Bagging->TagSolid BinSolid Place in Solid Waste Drum (Fiber or Poly) TagSolid->BinSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Halogen Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogen Contains Halogens NonHalogen Non-Halogenated Solvent (e.g., MeOH, Ethyl Acetate) SolventCheck->NonHalogen No Halogens CarboyHalo Transfer to HALOGENATED Carboy Halogen->CarboyHalo CarboyNonHalo Transfer to NON-HALOGENATED Carboy NonHalogen->CarboyNonHalo TagLiquid Update Carboy Log: Add Chemical Name & Approx % CarboyHalo->TagLiquid CarboyNonHalo->TagLiquid

Figure 1: Decision tree for the segregation and packaging of indole-carboxylic acid waste.

Detailed Protocol
A. For Solid Waste (Pure Compound or Contaminated Solids)
  • Containment: Collect the solid in a screw-top glass jar or double-bag it using heavy-duty polyethylene bags.

    • Why: Prevents dust dispersion (respiratory hazard) and protects waste handlers from direct contact.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "5-Ethyl-1H-indole-2-carboxylic acid".[1][8]

    • Hazard Checkboxes: Check "Irritant" and "Toxic" (due to general bioactive potential).

  • Storage: Place the tagged container into the lab's designated "Solid Organic Waste" drum.

B. For Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Identification: Determine if your solvent system is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Ethanol, DMSO).

  • Transfer: Pour into the appropriate High-Density Polyethylene (HDPE) carboy.

    • Critical: Leave at least 10% headspace in the carboy to allow for vapor expansion.

  • Logging: Immediately write the full chemical name on the waste log attached to the carboy. Do not write "Indole Waste"; be specific.

Emergency Response: Spills

In the event of a spill, autonomy and speed are critical.

ScenarioResponse Protocol
Dry Spill (Powder) 1. Isolate: Evacuate immediate area if dust is airborne.2. PPE: Wear N95/P100 mask, nitrile gloves, goggles.3. Clean: Cover with wet paper towels to suppress dust, then sweep/scoop into a bag.4. Disposal: Treat cleanup materials as Solid Hazardous Waste.
Wet Spill (Solution) 1. Absorb: Use vermiculite or spill pads.2. Neutralize: Not typically required for small amounts, but if highly acidic, use Sodium Bicarbonate.3. Collect: Scoop absorbed material into a bag/jar.4. Ventilate: Ensure fume hood or windows are open.

Regulatory Context (US RCRA Focus)

While 5-ethyl-1H-indole-2-carboxylic acid is not a "Listed Waste" (P or U list) under 40 CFR § 261.33 [1], it is regulated based on characteristics:

  • Characteristic of Ignitability (D001): If dissolved in flammable solvents (Flash point < 60°C).

  • Characteristic of Corrosivity (D002): If the aqueous solution pH is ≤ 2.[9]

  • Generator Responsibility: The "Cradle-to-Grave" principle applies. You are responsible for accurately characterizing this waste to ensure the disposal facility (TSDF) incinerates it properly.

Final Note: This compound is a valuable intermediate. If the material is pure and unexpired, consider redistribution to other internal chemistry groups before disposal to minimize waste generation.

References
  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations 40 CFR Part 261.[3] Link

  • Fisher Scientific. Safety Data Sheet: Indole-2-carboxylic acid (Analogous Structure Safety Data).Link

  • PubChem. Compound Summary: 5-Ethyl-1H-indole-2-carboxylic acid (CAS 37033-93-5).[1]Link

  • University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines.[9]Link

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 5-ethyl-1H-indole-2-carboxylic acid

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the integrity of your work and your personal safety are paramount. This guide provides an in-depth opera...

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the integrity of your work and your personal safety are paramount. This guide provides an in-depth operational plan for the safe handling of 5-ethyl-1H-indole-2-carboxylic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to empower your research by providing expertise that builds confidence and ensures a secure laboratory environment.

Hazard Assessment and Risk Mitigation

Based on aggregated data from similar indole compounds, 5-ethyl-1H-indole-2-carboxylic acid should be treated as a hazardous substance with the potential to cause irritation upon contact.[1][2] The primary routes of exposure are inhalation of the powdered form, dermal contact, and eye contact.[2][3][4]

Summary of Potential Hazards:

Hazard ClassCategoryGHS Hazard StatementSource
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation[1]
Acute Oral Toxicity4H302: Harmful if swallowed
Acute Dermal Toxicity3H311: Toxic in contact with skin

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most tangible barrier between the researcher and the chemical. The following recommendations are based on a comprehensive risk assessment for handling powdered, irritant compounds in a laboratory setting.

Essential PPE for Handling 5-ethyl-1H-indole-2-carboxylic acid
Protection TypeSpecific RecommendationRationale
Respiratory Protection N95-rated disposable respirator or a reusable elastomeric respirator with P100 filters.[5][6]To prevent inhalation of fine dust particles which can cause respiratory tract irritation.[1][5] A surgical mask is insufficient as it does not protect the wearer from inhaling small airborne particles.[7]
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.[8]To protect the eyes from dust particles and potential splashes that can cause serious irritation.[1][2]
Hand Protection Nitrile gloves are the recommended minimum. Thicker, chemical-resistant gloves should be considered for prolonged handling or when working with solutions.[9]To prevent skin contact, which can lead to irritation.[1] Gloves should be powder-free to avoid aerosolizing the compound.[9] Regular glove changes (every 30-60 minutes) are advised.[9]
Body Protection A buttoned lab coat is required. For larger quantities or procedures with a high risk of contamination, a disposable gown with long cuffs is recommended.[9]To protect the skin on the arms and body from accidental contact with the chemical.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure and ensuring the integrity of your experiments. The following procedural steps provide a clear and logical sequence for the safe handling of 5-ethyl-1H-indole-2-carboxylic acid.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Prep1 Review SDS of Analogous Compounds Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare a Well-Ventilated Work Area Prep2->Prep3 Handling1 Weigh Compound in a Fume Hood or Vented Enclosure Prep3->Handling1 Handling2 Handle with Care to Avoid Dust Generation Handling1->Handling2 Handling3 Dissolve in Appropriate Solvent Using Non-Sparking Tools Handling2->Handling3 Storage1 Store in a Tightly Sealed Container Handling3->Storage1 Storage2 Keep in a Cool, Dry, and Well-Ventilated Area Storage1->Storage2 Storage3 Store Away from Incompatible Materials (e.g., Strong Oxidizing Agents) Storage2->Storage3 Disposal1 Collect Waste in a Labeled, Sealed Container Storage3->Disposal1 Disposal2 Dispose of as Hazardous Chemical Waste Disposal1->Disposal2 Disposal3 Follow All Institutional and Local Regulations Disposal2->Disposal3

Caption: Workflow for the safe handling of 5-ethyl-1H-indole-2-carboxylic acid.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheets for closely related compounds like Indole-2-carboxylic acid to be familiar with all potential hazards.[2]

    • Don all required PPE as outlined in the table above.

    • Ensure your workspace is in a certified chemical fume hood or a similarly well-ventilated area.[3] Eyewash stations and safety showers should be readily accessible.[2][3]

  • Handling:

    • When weighing the solid compound, do so within the confines of a fume hood to contain any airborne dust.

    • Handle the material gently to minimize the creation of dust.[4][10]

    • If preparing a solution, add the solid to the solvent slowly. Use non-sparking tools.

  • Storage:

    • Keep the compound in a well-sealed container to prevent accidental spills or contamination.[2]

    • Store in a cool, dry, and well-ventilated location away from direct sunlight.[2]

    • Segregate from incompatible materials such as strong oxidizing agents and bases.[2]

  • Disposal:

    • All waste materials, including contaminated gloves, wipes, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

    • Dispose of the chemical waste in accordance with your institution's and local environmental regulations.[2] Do not dispose of it down the drain.[10]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Event Inhalation Move to Fresh Air Exposure->Inhalation Skin Wash with Soap and Water Exposure->Skin Eyes Rinse with Water for 15 mins Exposure->Eyes Ingestion Rinse Mouth, Seek Medical Attention Exposure->Ingestion Medical Seek Medical Attention Inhalation->Medical Skin->Medical if irritation persists Eyes->Medical Ingestion->Medical

Caption: Immediate response plan for exposure to 5-ethyl-1H-indole-2-carboxylic acid.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical advice if irritation develops or persists.[2][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate 5-ethyl-1H-indole-2-carboxylic acid into your research endeavors, secure in the knowledge that you are protected by field-proven safety protocols.

References

  • PubChem. (n.d.). 5-Ethyl-2-indolecarboxylic acid. National Institutes of Health. Retrieved from [Link]

  • NIOSH. (2019). Properly Using PPE to Avoid Illicit Drug Exposure for First Responders. YouTube. Retrieved from [Link]

  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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